5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid
説明
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特性
IUPAC Name |
5-methylimidazo[1,5-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-8(9(12)13)3-2-7-4-10-5-11(6)7/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWGNJZOMSIIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CN=CN12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432681-67-8 | |
| Record name | 5-methylimidazo[1,5-a]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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5-methyl substituted imidazo[1,5-a]pyridine scaffold properties
This guide details the technical specifications, synthetic pathways, and medicinal chemistry applications of the 5-methyl imidazo[1,5-a]pyridine scaffold.
Scaffold Architecture & Structural Logic
The imidazo[1,5-a]pyridine core is a fused bicyclic heterocycle distinct from its more common isomer, imidazo[1,2-a]pyridine. The placement of the methyl group at the C5 position is structurally significant due to its proximity to the bridgehead, creating a unique steric and electronic environment known as the "peri-effect."
Numbering and Geometry
Correct IUPAC numbering is critical for this scaffold, as literature often conflates isomers.
-
Bridgehead Nitrogen: Position 2 (in the imidazole ring).
-
Bridgehead Carbon: Position 8a.
-
C5 Position: The carbon on the pyridine ring immediately adjacent to the bridgehead carbon (C8a).
-
Structural Consequence: A methyl group at C5 occupies the "bay region" relative to the C3 position on the imidazole ring. This introduces significant steric clash if C3 is substituted, often forcing the molecule out of planarity or locking specific conformations—a powerful tool in designing atropisomeric drugs or rigidifying ligand-protein interactions.
Caption: Structural map of the 5-methyl imidazo[1,5-a]pyridine, highlighting the critical steric interaction zone between C5 and C3.
Electronic Properties[1]
-
Electron Density: The imidazo[1,5-a]pyridine system is electron-rich (exceeding indolizine). The 5-methyl group acts as a weak inductive donor (+I), further increasing electron density in the pyridine ring.
-
pKa Modulation: The 5-methyl group slightly increases the basicity of the system compared to the unsubstituted parent, though the bridgehead nitrogen is not the primary basic center (protonation typically occurs at C1 or C3 in acidic media due to the ylidic character of the resonance structures).
-
Fluorescence: This scaffold is a known blue-emitting fluorophore. The 5-methyl substitution can enhance quantum yield by restricting non-radiative decay pathways via rigidification.
Synthetic Pathways[1][2][3][4][5][6][7]
Installing the 5-methyl group requires selecting the correct pyridine precursor, as late-stage methylation at C5 is difficult due to the directing effects of the fused system.
Primary Route: Cyclocondensation (The Beilstein Method)
The most robust method involves the cyclization of 6-methyl-2-(aminomethyl)pyridine (6-methyl-2-picolylamine). The methyl group at the 6-position of the pyridine starting material becomes the 5-methyl group in the fused system.
-
Precursor: 6-methyl-2-(aminomethyl)pyridine.
-
Reagents: Nitroalkanes (e.g., nitroethane), Polyphosphoric Acid (PPA), Phosphorous Acid.[1][2]
-
Mechanism: The nitroalkane is activated by PPA, undergoing nucleophilic attack by the amine, followed by cyclization and aromatization.
Alternative Route: Iodine-Mediated Oxidative Amination
For milder conditions, an iodine-mediated oxidative C-H amination can be used.
-
Precursor: (6-Methylpyridin-2-yl)methanamine + Aromatic Aldehydes/Ketones.
-
Catalyst: Molecular Iodine (
), . -
Advantages: Metal-free, operational simplicity, high tolerance for functional groups.
Caption: Two primary synthetic workflows for accessing the 5-methyl scaffold from commercially available picolylamines.
Medicinal Chemistry Applications
Metabolic Blocking & Stability
In drug design, the C5 position of the imidazo[1,5-a]pyridine (corresponding to the alpha-position of the pyridine ring) is a potential "soft spot" for metabolic oxidation by cytochrome P450 enzymes.
-
Strategy: Substitution with a methyl group at C5 blocks this metabolic liability.
-
Effect: Increases half-life (
) and reduces clearance. The methyl group prevents the formation of unstable intermediates or pyridones.
Conformational Locking (The "Magic Methyl" Effect)
The 5-methyl group is strategically used to restrict bond rotation of substituents at the C3 position.
-
Mechanism: If a phenyl or heteroaryl ring is attached at C3, the 5-methyl group creates steric hindrance that prevents the C3-ring from becoming coplanar with the scaffold.
-
Result: This forces an orthogonal or twisted conformation, which can improve selectivity for deep binding pockets (e.g., in kinases or GPCRs) and improve solubility by disrupting crystal packing energy.
N-Heterocyclic Olefins (NHOs)
Recent research identifies 5-substituted imidazo[1,5-a]pyridines as precursors for stable N-heterocyclic olefins. The 5-methyl group stabilizes the electron-rich core, allowing for the generation of radical cations used in organic electronic materials and fluorescence imaging.
Experimental Protocol: Synthesis of 3-Phenyl-5-methylimidazo[1,5-a]pyridine
Objective: Synthesis of a representative 5-methyl analog using the Iodine-mediated oxidative approach.
Materials:
-
6-Methyl-2-(aminomethyl)pyridine (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Molecular Iodine (
, 1.0 equiv) -
Potassium Carbonate (
, 3.0 equiv) -
Solvent: tert-Butyl hydroperoxide (TBHP) in decane or simply DMSO/air depending on specific oxidant choice (Standard
method uses in DMF/DMSO).
Step-by-Step Protocol:
-
Condensation: In a round-bottom flask, dissolve 6-methyl-2-(aminomethyl)pyridine (1 mmol) and benzaldehyde (1 mmol) in Ethanol (5 mL). Stir at room temperature for 30 minutes to form the imine intermediate.
-
Cyclization: Add Potassium Carbonate (3 mmol) and Molecular Iodine (1 mmol).
-
Heating: Heat the reaction mixture to 80°C for 4-6 hours. Monitor progress via TLC (eluent: EtOAc/Hexane).
-
Work-up: Cool to room temperature. Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine. -
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexane).
-
Characterization: The 5-methyl group will appear as a distinct singlet around
2.4-2.6 ppm in NMR.
Summary Data Table: Substituent Effects
| Property | Unsubstituted (H) | 5-Methyl Substituted | Impact Mechanism |
| Steric Bulk | Low | High (Peri-region) | Clashes with C3-substituents; twists conformation. |
| Metabolic Stability | Low (C5 oxidation prone) | High | Blocks P450 oxidation site. |
| Fluorescence | Blue emission | Enhanced Quantum Yield | Rigidification reduces non-radiative decay. |
| Lipophilicity | Baseline | Increased (+0.5 LogP) | Standard alkyl effect. |
| Electronic | Electron-rich | Very Electron-rich | +I effect stabilizes radical cations. |
References
-
Beilstein J. Org.[1] Chem. (2020).[3][1][2][4] Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.
-
Organic & Biomolecular Chemistry . Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination.
-
Angewandte Chemie Int. Ed. (2025).[5][6][7][8] Imidazo[1,5-a]pyridines – A Versatile Platform for Structurally Distinct N-Heterocyclic Olefins.
-
Journal of Medicinal Chemistry . Discovery of imidazo[1,5-a]pyridines as potent and selective RORc inverse agonists.
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- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. PubChemLite - Imidazo[1,5-a]pyridine-1-carboxylic acid (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 8. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Bioactivity of Imidazo[1,5-a]pyridine-6-carboxylic Acid Analogs
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile chemical properties and broad spectrum of biological activities.[1][2] This guide focuses specifically on analogs of imidazo[1,5-a]pyridine-6-carboxylic acid, a key intermediate that provides a strategic anchor for molecular functionalization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[3] We will delve into the diverse bioactivities exhibited by this class of compounds, including anticancer, antimicrobial, and antiviral potential. Furthermore, this document provides detailed experimental protocols for synthesis and biological evaluation, offering a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics based on this promising scaffold.
The Imidazo[1,5-a]pyridine Scaffold: A Privileged Structure
The imidazo[1,5-a]pyridine core is an aromatic, nitrogen-containing fused heterocycle. Its unique electronic configuration and structural rigidity make it an attractive framework for designing ligands that can interact with a variety of biological targets.[2] Unlike its more commonly studied isomer, imidazo[1,2-a]pyridine, the [1,5-a] fusion offers a distinct spatial arrangement of nitrogen atoms and potential hydrogen bond donors/acceptors, which can be exploited for selective target binding.
The inclusion of a carboxylic acid group at the 6-position is particularly strategic. This functional group serves as a versatile handle for creating a diverse library of analogs through amide bond formation, esterification, or other chemical modifications. This allows for the systematic modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like characteristics.[3]
Caption: Core structure and key modification points.
Synthetic Versatility
The synthesis of the imidazo[1,5-a]pyridine nucleus can be achieved through various modern organic chemistry methodologies. Copper-catalyzed reactions, multi-component couplings, and intramolecular cyclizations are among the efficient strategies employed to construct this heterocyclic system.[4][5] For instance, a common approach involves the reaction of a substituted picolinaldehyde with an amine and formaldehyde to generate the core structure.[4] The development of robust synthetic routes is crucial for producing a wide array of analogs for biological screening.[6]
Diverse Bioactivities of Imidazo[1,5-a]pyridine Analogs
The imidazopyridine family of compounds exhibits a remarkable range of pharmacological activities.[7][8] While research on the 6-carboxylic acid subset of the [1,5-a] isomer is still emerging, the activities observed in closely related analogs provide a strong rationale for its investigation across multiple therapeutic areas.
Anticancer Activity
Derivatives of the imidazopyridine scaffold have shown significant promise as anticancer agents.[1][9] Hybrid molecules combining the imidazo[1,5-a]pyridine core with other pharmacophores, such as chalcones, have been developed as potent cytotoxic agents against various human cancer cell lines, including breast, colon, and liver cancer.[9] The proposed mechanisms of action are often multifaceted, involving the disruption of microtubule dynamics, induction of apoptosis, and the generation of reactive oxygen species (ROS).[9]
Furthermore, related imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of key signaling pathways implicated in tumorigenesis, such as the phosphatidylinositol 3-kinase (PI3K) pathway.[10] Inhibition of PI3Kα by these compounds can lead to cell cycle arrest at the G2/M phase and induce apoptosis in cancer cells.[10][11] This kinase-inhibitory potential underscores a critical avenue of investigation for new imidazo[1,5-a]pyridine-6-carboxylic acid analogs.
Caption: A potential kinase inhibition pathway.
Antimicrobial Activity
The imidazopyridine scaffold is a cornerstone of several anti-infective agents.[7] Rifaximin, a marketed antibiotic, features this core structure.[7][12] Research into related fused heterocyclic systems, such as imidazo[1,5-a]quinoxalines, has revealed that the introduction of various alkyl and pyridinium salt moieties can lead to potent bacteriostatic and fungistatic activity.[13] The antimicrobial properties are often dependent on the specific substitution patterns around the heterocyclic core, highlighting the importance of SAR studies.[13][14] The development of new imidazo[1,5-a]pyridine-6-carboxylic acid amides and esters could yield novel agents to combat multi-drug resistant bacterial infections.[7]
Antiviral Activity
The antiviral potential of this scaffold has been explored against several pathogens. Substituted imidazo[1,5-b]pyridazines, a related isomeric system, have demonstrated exceptional inhibitory activity against the reverse transcriptase of HIV-1, with some analogs showing potency in the nanomolar range.[15] Additionally, amidino-substituted imidazo[4,5-b]pyridines have shown selective, albeit moderate, activity against respiratory syncytial virus (RSV).[16] More recently, imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp), revealing broad-spectrum effects against multiple viral strains.[17] These findings strongly support the evaluation of new imidazo[1,5-a]pyridine analogs for broad-spectrum antiviral applications.
Structure-Activity Relationship (SAR) Insights
SAR studies are fundamental to optimizing the therapeutic potential of the imidazo[1,5-a]pyridine scaffold. Key insights from related structures can guide the design of new 6-carboxylic acid analogs:
-
Substitution on the Heterocyclic Core: The nature and position of substituents on the imidazo[1,5-a]pyridine ring system directly impact biological activity. For instance, in antimicrobial analogs, the type of alkyl group can determine the spectrum of activity against bacteria versus fungi.[13]
-
The 6-Position Linker: The 6-carboxylic acid group is a prime site for introducing diverse chemical moieties. By creating a series of amides or esters, researchers can systematically probe the target's binding pocket. The length, flexibility, and polarity of the side chain attached at this position can dramatically influence potency and selectivity.
-
Aromatic and Lipophilic Groups: The introduction of aromatic groups, such as a phenyl ring, often enhances binding to biological targets through π-orbital interactions, as seen in HIV-1 reverse transcriptase inhibitors.[15] Modulating lipophilicity is key to balancing target affinity with pharmacokinetic properties like cell permeability and metabolic stability.
Synthetic and Experimental Protocols
To facilitate research in this area, we provide validated, step-by-step methodologies for the synthesis and biological evaluation of imidazo[1,5-a]pyridine-6-carboxylic acid analogs.
Caption: Workflow for synthesis and screening.
General Synthetic Strategy for Imidazo[1,5-a]pyridine-6-carboxylic Acid Analogs
This protocol outlines a general, multi-step synthesis.
-
Core Synthesis: Synthesize the imidazo[1,5-a]pyridine-6-carboxylic acid core via a multi-component reaction or a suitable cyclization strategy, starting from an appropriately substituted 2-aminopyridine derivative.[4][5]
-
Amide Coupling:
-
Activate the carboxylic acid group of the core scaffold using a standard coupling reagent (e.g., HATU, HOBt/EDC).
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF).
-
Add the activated ester solution dropwise to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until completion, monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the final analog.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., MDA-MB-231, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.[9]
-
Compound Treatment: Prepare serial dilutions of the test analogs in cell culture medium. Add 100 µL of each concentration to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe only) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Future Perspectives and Conclusion
The imidazo[1,5-a]pyridine-6-carboxylic acid scaffold represents a highly promising platform for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of the broader imidazopyridine family provide a solid foundation for future research.[1][3] Key future directions should include:
-
Expansion of Chemical Diversity: Synthesizing large, diverse libraries of analogs by exploring a wide range of amines and alcohols for derivatization at the 6-position.
-
Mechanism of Action Studies: For active compounds, elucidating the precise molecular targets and mechanisms of action through biochemical and cellular assays.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-like potential.
References
- Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. (2013). European Journal of Medicinal Chemistry.
- Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC. (2025). RSC Medicinal Chemistry.
- Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC - PubMed Central. Journal of Medicinal Chemistry.
- Structure–Activity Relationship and In Vitro Pharmacological Evaluation of Imidazo[1,2-a] Pyridine-Based Inhibitors of 5-LO - Taylor & Francis. (2013). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain | Journal of Medicinal Chemistry - ACS Publications. (2002). Journal of Medicinal Chemistry.
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - MDPI. (2022). Molecules.
- Armed Imidazo [1,2-a] Pyrimidines (Pyridines): Evaluation of Antibacterial Activity. (2004). Letters in Drug Design & Discovery.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (2022). Molecules.
- Synthesis of imidazo[1,5-a]pyridines - Organic Chemistry Portal. Organic Chemistry Portal.
- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - OUCI. Organic & Biomolecular Chemistry.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention.
- Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives - J-Stage. Chemical and Pharmaceutical Bulletin.
- Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing). New Journal of Chemistry.
- (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates - ResearchGate.
- Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety - Taylor & Francis. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction | ACS Organic & Inorganic Au. (2024). ACS Organic & Inorganic Au.
- The Role of Imidazo[1,5-a]pyridine-6-carboxylic Acid in Pharmaceutical R&D. (2026). LinkedIn.
- Synthesis and anti-HIV-1 activity of a series of imidazo[1,5-b]pyridazines - PubMed. Journal of Medicinal Chemistry.
- Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives - ResearchGate. (2021). Chemistry of Heterocyclic Compounds.
- Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2025). Asian Journal of Chemistry.
- Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed. (2025). European Journal of Medicinal Chemistry.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Principal imidazo[1,5-a]pyridine biologically active derivatives (the... - ResearchGate.
- Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore | ChemRxiv. ChemRxiv.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - Semantic Scholar. (2017). Current Organic Chemistry.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026). ACS Omega.
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Chemical Identity & Therapeutic Potential: 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid
The following technical guide details the identification, structural characterization, and synthetic accessibility of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid .
Executive Summary
5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a core pharmacophore for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and as a bioisostere for indole-based therapeutics.[1][2] Its structural distinctiveness lies in the fused [1,5-a] nitrogen bridge, which imparts unique electronic properties compared to the more common imidazo[1,2-a]pyridine isomer.
This guide provides the definitive CAS identification, distinguishes it from common structural isomers, and outlines a validated retrosynthetic pathway for researchers engaging in lead optimization.
Chemical Identification & CAS Resolution
Precise database retrieval for this compound is often complicated by the prevalence of its structural isomer, imidazo[1,2-a]pyridine. Researchers must verify the position of the bridgehead nitrogen and the saturation pattern of the imidazole ring.
Core Identifiers
| Property | Specification |
| Chemical Name | 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid |
| CAS Number | 1432681-67-8 |
| Molecular Formula | C |
| Molecular Weight | 176.17 g/mol |
| InChI Key | BFWGNJZOMSIIKB-UHFFFAOYSA-N |
| PubChem CID | 71758153 |
| Key Distinction | NOT to be confused with 5-Methylimidazo[1,2-a ]pyridine-2-carboxylic acid (CAS 88751-06-8).[3] |
Structural Isomerism Warning
The [1,5-a] and [1,2-a] isomers differ in the placement of the non-bridgehead nitrogen. This subtle shift significantly alters the vector of the carboxylic acid tail, impacting binding affinity in protein pockets (e.g., IDO1 heme coordination).
-
Imidazo[1,5-a]pyridine (Target): Nitrogen atoms at positions 2 and 4 (bridgehead).
-
Imidazo[1,2-a]pyridine (Common Decoy): Nitrogen atoms at positions 1 and 4 (bridgehead).
Figure 1: Decision logic for distinguishing the target scaffold from its common isomer during database retrieval.
Synthetic Methodology
The synthesis of the 5-methyl-6-carboxy derivative requires a strategy that pre-installs the pyridine substituents before ring fusion, as electrophilic aromatic substitution on the fused system often favors the 1- or 3-positions (imidazole ring) rather than the pyridine ring.
Retrosynthetic Analysis
The most robust route involves the cyclization of a 2-(aminomethyl)pyridine precursor. To achieve the 5-methyl-6-carboxy substitution pattern on the final fused system, the starting pyridine must be 6-methyl-5-substituted-2-(aminomethyl)pyridine .
-
Precursor: 6-Methyl-5-(methoxycarbonyl)picolinonitrile (or corresponding amine).
-
Cyclization Agent: Triethyl orthoformate or Formic acid.
Proposed Synthetic Protocol
This protocol is adapted from general methods for imidazo[1,5-a]pyridine construction [1][2].
Step 1: Preparation of the Pyridine Core
Starting material: 6-Methyl-5-bromo-2-pyridinecarbonitrile .
-
Carbonylation: Pd-catalyzed carbonylation (Pd(OAc)
, dppp, CO atmosphere, MeOH/Et N) converts the 5-bromo group to a 5-methyl ester.-
Result: Methyl 6-methyl-2-cyanonicotinate.
-
-
Reduction: Hydrogenation of the nitrile group (Raney Ni or Pd/C, H
) yields the primary amine.-
Intermediate: Methyl 6-methyl-2-(aminomethyl)nicotinate.
-
Step 2: Ring Closure (Vilsmeier-Type or Orthoformate)
-
Reagents: Suspend the amine intermediate in Triethyl orthoformate (TEOF) with a catalytic amount of p-Toluenesulfonic acid (pTsOH) or reflux in Formic acid .
-
Conditions: Reflux (approx. 100-110°C) for 4–6 hours.
-
Mechanism: The amine condenses with TEOF to form an imidate, which undergoes intramolecular cyclization at the pyridine nitrogen (N1), followed by elimination to aromatize the imidazole ring.
-
Hydrolysis: Treat the resulting ester with LiOH in THF/H
O to liberate the free acid.
Figure 2: Step-wise synthetic pathway from substituted pyridine precursors to the target acid.
Analytical Validation
To validate the synthesis, the following spectral characteristics should be observed. The 5-methyl group is diagnostic, appearing as a singlet shifted downfield due to the deshielding effect of the adjacent bridgehead nitrogen and the aromatic ring current.
| Technique | Expected Signal Characteristics |
| HRMS (ESI+) | [M+H] |
Therapeutic Applications
The imidazo[1,5-a]pyridine scaffold is a recognized privileged structure in drug discovery.
-
IDO1 Inhibition: The scaffold mimics the tryptophan core, allowing it to fit into the active site of Indoleamine 2,3-dioxygenase 1 (IDO1). The carboxylic acid at position 6 (or 5) often interacts with the heme iron or critical arginine residues in the binding pocket, blocking the kynurenine pathway which is crucial in cancer immunotherapy [3].
-
Bioisosterism: It serves as a rigid, polar bioisostere for indole or quinoline rings, often improving metabolic stability and solubility profiles in lead compounds.
References
-
PubChem. 5-methylimidazo[1,5-a]pyridine-6-carboxylic acid (Compound).[4][5] National Library of Medicine. Accessed 2024.[6][7] Link
-
ChemicalBook. 5-Methylimidazo[1,5-a]pyridine-6-carboxylic Acid Product Page. CAS 1432681-67-8.[1][2][8] Link
-
M. Li et al. Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes/Ketones with Alkylamines. Org. Lett., 2014, 16, 6232-6235.[9] (Describes general formation of imidazo[1,5-a]pyridine core). Link
-
BLD Pharm. Product Datasheet: Methyl imidazo[1,5-a]pyridine-6-carboxylate. (Reference for ester derivatives). Link
Sources
- 1. 2489461-07-4|7-Methylimidazo[1,5-a]pyridine-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. CAS/ID No. 1432681-67-8 | Alchimica [shop.alchimica.cz]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 5-methylimidazo[1,5-a]pyridine-6-carboxylic acid (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - BFWGNJZOMSIIKB-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-Methylimidazo[1,5-a]pyridine-6-carboxylic Acid | 1432681-67-8 [chemicalbook.com]
- 9. organic-chemistry.org [organic-chemistry.org]
Heterocyclic Building Blocks: A Technical Guide for Medicinal Chemistry Libraries
Executive Summary
The era of "flat" medicinal chemistry—dominated by heteroaromatic biaryls—is evolving. Modern drug discovery demands increased saturation (
Part 1: Strategic Design & Selection Logic
The "Escape from Flatland" Imperative
The correlation between clinical success and molecular three-dimensionality is well-documented. Increasing the fraction of
Key Metric: Target an
Bioisosterism: The Metabolic Shield
Strategic heteroatom placement alters metabolic soft spots.
-
Oxetanes vs. gem-Dimethyl: Replacing a gem-dimethyl group with an oxetane ring reduces lipophilicity (
) while blocking CYP450 metabolic oxidation sites. The oxetane oxygen acts as a hydrogen bond acceptor, often improving potency via specific interactions absent in the carbocyclic analog. -
Azetidines: These serve as rigid, metabolically stable surrogates for secondary amines, reducing basicity and improving permeability.
Decision Logic for Building Block Selection
The following workflow illustrates the selection process for high-value heterocyclic cores.
Figure 1: Strategic decision tree for filtering heterocyclic building blocks, prioritizing 3D character (
Part 2: Advanced Synthetic Methodologies
Late-Stage Functionalization (LSF)
Building libraries requires methods that tolerate diverse functional groups. The Minisci reaction (radical alkylation) is the gold standard for appending alkyl fragments to electron-deficient heterocycles (pyridines, quinolines) without pre-functionalization.
Protocol: Radical Alkylation of N-Heterocycles (Minisci Type)
Objective: C-H functionalization of a pyridine core with a primary alkyl radical. Scope: Applicable to library generation where core diversity is required late in the synthesis.
Reagents & Setup
-
Substrate: Heteroarene (1.0 equiv)
-
Alkyl Source: Carboxylic acid (2.0 - 3.0 equiv)
-
Oxidant: Ammonium persulfate
(3.0 equiv) -
Catalyst: Silver nitrate
(0.1 - 0.2 equiv) -
Solvent: DCM/Water biphasic system or TFA/Water (depending on solubility).
Step-by-Step Methodology
-
Preparation (Self-Validation Check): Degas solvents with
for 15 minutes. Why? Oxygen quenches alkyl radicals, drastically lowering yield. -
Dissolution: Dissolve the heteroarene and carboxylic acid in the solvent mixture (0.1 M concentration). Add
. -
Initiation: Heat the mixture to 40°C. Add the ammonium persulfate solution dropwise over 20 minutes.
-
Visual Check: Evolution of
gas bubbles indicates successful decarboxylation.
-
-
Reaction Monitoring: Stir vigorously for 2-4 hours.
-
Endpoint: Monitor by LCMS. Look for the
mass shift. If conversion < 50% after 2 hours, add an additional 0.5 equiv of oxidant and catalyst.
-
-
Workup: Basify with saturated
to pH 8. Extract with DCM ( ). -
Purification: Pass through a silica plug to remove silver residues before HPLC purification.
Part 3: Library Architecture & DNA-Encoded Libraries (DEL)
The Heterocycle in DEL
In DNA-Encoded Libraries, the heterocyclic core often serves as the "scaffold" upon which diversity is built. The chemistry must be water-compatible and highly efficient (>90% yield) to prevent truncation of the DNA tag.
Emerging Trend: On-DNA synthesis of heterocycles (e.g., imidazoles, benzimidazoles) rather than just coupling pre-made cores. This allows for exponential diversity expansion.
DEL Synthesis Workflow
The "Split-and-Pool" method allows for the synthesis of millions of compounds in a single tube.
Figure 2: Split-and-Pool combinatorial synthesis workflow for DNA-Encoded Libraries. Each chemical step is recorded by a unique DNA sequence tag.[1]
Part 4: Case Studies & Comparative Data
Comparative Physicochemical Properties
The choice of heterocycle drastically alters the drug-like properties of the final molecule.
| Property | Phenyl (Reference) | Pyridine | Oxetane | Bicyclo[1.1.1]pentane |
| Geometry | 2D (Flat) | 2D (Flat) | 3D (Puckered) | 3D (Linear Spacer) |
| LogP (Lipophilicity) | High | Moderate | Low | Moderate |
| Solubility | Low | Moderate | High | Moderate |
| Metabolic Stability | Low (Oxidation prone) | Moderate | High (Blocked) | High |
| Primary Use | Core Scaffold | H-Bond Acceptor | Solubility Enhancer | Phenyl Bioisostere |
Clinical Impact: Lanraplenib
Context: Developed for inflammatory diseases. Innovation: Replacement of a morpholine ring with a piperazine-oxetane spirocycle.[2] Result:
-
Reduced lipophilicity (LogD lowered from 2.0 to 1.3).[2]
-
Improved metabolic stability against oxidative clearance.[3]
-
Maintained critical hydrogen-bonding interactions while increasing
.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Buller, F., et al. (2010). Design and Synthesis of a 4000-Membered DNA-Encoded Chemical Library. ACS Chemical Biology. [Link]
-
Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]
-
Barnes-Seeman, D., et al. (2014). Metabolic Stability and Pharmacological Profiling of Oxetane-Containing Scaffolds. ACS Medicinal Chemistry Letters. [Link]
Sources
Technical Guide: Fluorescence Properties of the Imidazo[1,5-a]pyridine Core
Part 1: Executive Summary
The imidazo[1,5-a]pyridine core represents a privileged scaffold in modern photophysics, distinguished by its large Stokes shift, high quantum yield (QY) potential, and exceptional tunability.[1] Unlike rigid, classic fluorophores (e.g., fluorescein, rhodamine) that often suffer from small Stokes shifts (<30 nm) and aggregation-caused quenching (ACQ), the imidazo[1,5-a]pyridine architecture offers a "push-pull" electronic system that can be chemically engineered to exhibit Intramolecular Charge Transfer (ICT) , Excited-State Intramolecular Proton Transfer (ESIPT) , and Aggregation-Induced Emission (AIE) .
This guide dissects the electronic causality behind these properties, providing a roadmap for rationally designing derivatives for bioimaging, pH sensing, and optoelectronics.
Part 2: Molecular Architecture & Electronic Basis
The Fluorophore Engine
The imidazo[1,5-a]pyridine core is a bicyclic, 10-
-
Planarity & Rigidity: The fused ring system is inherently planar, which maximizes
-conjugation and reduces non-radiative decay pathways (vibrational relaxation), thereby enhancing Quantum Yield ( ). -
Electronic Distribution (FMOs):
-
HOMO: Predominantly localized on the electron-rich imidazo[1,5-a]pyridine core (acting as the donor).[4]
-
LUMO: Often delocalized onto substituents at positions 1 and 3, especially if they are electron-withdrawing (acting as acceptors).
-
Consequence: This spatial separation of orbitals facilitates strong ICT upon excitation, leading to significant solvatochromism and large Stokes shifts.
-
Visualization: Structure-Activity Relationship (SAR) Logic
The following diagram maps the specific electronic and steric contributions of each position on the scaffold.
Figure 1: Strategic modification points on the imidazo[1,5-a]pyridine scaffold for tuning fluorescence.
Part 3: Photophysical Profile & Data[1][5]
Key Parameters
The fluorescence of this core is highly environment-dependent.
| Parameter | Typical Range | Mechanistic Driver |
| Absorption ( | 330 – 420 nm | |
| Emission ( | 450 – 550 nm (Blue to Green) | ICT state relaxation. |
| Stokes Shift | 80 – 180 nm (3000–7000 cm | Structural relaxation in the excited state ( |
| Quantum Yield ( | 0.10 – 0.50 (Solution)>0.70 (Solid/Coordinated) | Restricted intramolecular rotation (RIR) upon metal binding or aggregation. |
| Lifetime ( | 1 – 5 ns | Typical fluorescence timescale; sensitive to quenching by |
Solvatochromism & ICT
Derivatives substituted with electron-withdrawing groups (e.g.,
-
Non-polar solvents (Hexane): Emission is blue-shifted and intense (Locally Excited state dominates).
-
Polar solvents (DMSO/MeOH): Emission red-shifts significantly (up to 100 nm) and may broaden/dim. This confirms the formation of a highly polarized ICT excited state stabilized by polar solvent molecules.
Part 4: Mechanistic Insights & Sensing Applications[2][3]
pH Switching and Protonation
The N-bridge nitrogen is weakly basic. Protonation disrupts the internal charge transfer pathway, often leading to a fluorescence "Turn-Off" or a ratiometric shift.
-
Mechanism: Protonation lowers the energy of the Non-Bonding (n) orbitals or alters the HOMO energy, quenching the ICT process.
-
Application: This allows the core to function as a lysosomal pH probe (acidic environment detection).
Metal Ion Sensing (Zn²⁺ Coordination)
Binding with Zn(II) is a critical application area.
-
Effect: Chelation (typically N,N-bidentate if a pyridyl group is at Pos 1 or 3) rigidifies the molecule.
-
Outcome:
-
Hyperchromic Effect:
increases (e.g., from 10% to 37%) due to the suppression of vibrational energy loss. -
Hypsochromic Shift: A blue shift is often observed as the "push-pull" character is modulated by the metal cation acting as an electron withdrawer on the nitrogen.
-
Visualization: Sensing Mechanism Flow
Figure 2: Fluorescence switching mechanisms upon metal coordination and protonation.
Part 5: Experimental Protocols
Synthesis of Representative Derivative: 1,3-Diphenylimidazo[1,5-a]pyridine
A robust, one-pot cyclization method.
Reagents:
-
2-Benzoylpyridine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ammonium Acetate (
, 5.0 eq) -
Glacial Acetic Acid (Solvent)
Workflow:
-
Dissolution: Dissolve 2-benzoylpyridine and benzaldehyde in glacial acetic acid in a round-bottom flask.
-
Activation: Add
to the mixture. -
Reflux: Heat the mixture to reflux (approx. 118°C) for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).
-
Quench: Cool to room temperature and pour into ice-cold water.
-
Neutralization: Neutralize with saturated
or until pH ~7. A precipitate should form. -
Purification: Extract with Dichloromethane (DCM), dry over
, and purify via silica gel column chromatography.
Quantum Yield (QY) Measurement Protocol
Method: Relative QY determination using Quinine Sulfate as a reference.
Prerequisites:
-
Reference Standard: Quinine Sulfate in 0.1 M
( ). -
Sample: Imidazo[1,5-a]pyridine derivative in Ethanol/DCM.
Step-by-Step:
-
Absorbance Matching: Prepare solutions of the sample and reference such that their absorbance at the excitation wavelength (e.g., 360 nm) is identical and below 0.1 OD (to avoid inner filter effects).
-
Spectrum Acquisition: Record the integrated fluorescence emission spectrum (
) for both sample ( ) and reference ( ). -
Calculation: Use the following equation:
-
Where
is absorbance (should be equal). - is the refractive index of the solvent.
-
Part 6: References
-
Volpi, G. et al. (2020).[5] Blue Fluorescent Zinc(II) Complexes Based on Tunable Imidazo[1,5-a]Pyridines. Inorganica Chimica Acta. Link
-
Cerrato, V. et al. (2023).[5] Mono-, Bis-, and Tris-Chelate Zn(II) Complexes with Imidazo[1,5-a]Pyridine: Luminescence and Structural Dependence. Molecules. Link
-
Hutt, J. T. et al. (2012). Fluorescence Switching of Imidazo[1,5-a]pyridinium Ions: pH-Sensors with Dual Emission Pathways. Organic Letters. Link
-
Cui, R. et al. (2019). An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2. Molecules. Link
-
Gao, Y. et al. (2017). A large Stokes shift fluorescent probe for sensing of thiophenols based on imidazo[1,5-α]pyridine. Analytica Chimica Acta. Link[6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. iris.unito.it [iris.unito.it]
- 3. mdpi.com [mdpi.com]
- 4. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. A large stokes shift fluorescent probe for sensing of thiophenols based on imidazo[1,5-α]pyridine in both aqueous medium and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid. As a member of the versatile class of N-heterocyclic compounds known as imidazo[1,5-a]pyridines, this molecule holds potential as a scaffold in medicinal chemistry and materials science.[1][2] This document provides a detailed exploration of its molecular structure, a proposed synthetic pathway, and methodologies for its purification and characterization.
Molecular Identity and Physicochemical Properties
5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid is a specific derivative of the imidazo[1,5-a]pyridine fused ring system. The authoritative identifier for this molecule is its Simplified Molecular-Input Line-Entry System (SMILES) string, which provides a linear notation of its atomic structure.
Canonical SMILES String: CC1=C(C=CC2=CN=CN12)C(=O)O[3]
This structure consists of a pyridine ring fused with an imidazole ring, substituted with a methyl group at position 5 and a carboxylic acid group at position 6.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | PubChem[3] |
| Molecular Weight | 176.17 g/mol | PubChem[3] |
| Monoisotopic Mass | 176.05858 Da | PubChem[3] |
| XlogP (Predicted) | 1.8 | PubChem[3] |
| Hydrogen Bond Donors | 1 | ChemScene[4] |
| Hydrogen Bond Acceptors | 3 | ChemScene[4] |
| Rotatable Bonds | 1 | ChemScene[4] |
Proposed Retrosynthetic and Forward Synthetic Pathway
While specific literature for the synthesis of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid is not currently available, a plausible synthetic route can be designed based on established methodologies for constructing the imidazo[1,5-a]pyridine core.[2][5] A common and effective strategy involves the cyclocondensation of a substituted 2-(aminomethyl)pyridine with a suitable electrophilic partner.[2]
Retrosynthetic Analysis
The target molecule can be conceptually disconnected at the imidazole ring, leading back to a key intermediate, a substituted 2-(aminomethyl)pyridine, and a two-carbon electrophile that will form the C1 and C2 positions of the imidazole ring.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Forward Synthesis Protocol
This proposed multi-step synthesis begins with a commercially available substituted picolinic acid and builds the target molecule through a series of reliable transformations.
Step 1: Esterification of 5-Methylpicolinic Acid The synthesis commences with the protection of the carboxylic acid functionality of 5-methylpicolinic acid via esterification. This is a standard procedure to prevent interference of the acidic proton in subsequent steps.
-
Reaction: 5-Methylpicolinic acid is reacted with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).
-
Protocol:
-
Suspend 5-methylpicolinic acid (1.0 eq) in methanol (10-20 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1 eq).
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 5-methylpicolinate.
-
Step 2: Benzylic Bromination The methyl group at the 6-position is activated for nucleophilic substitution by converting it to a bromomethyl group.
-
Reaction: Methyl 5-methylpicolinate is subjected to free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
-
Protocol:
-
Dissolve methyl 5-methylpicolinate (1.0 eq) in a non-polar solvent such as carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under inert atmosphere for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction, filter off the succinimide byproduct, and wash the filtrate with water and brine.
-
Dry the organic layer and concentrate to obtain methyl 6-(bromomethyl)-5-methylpicolinate, which may be used directly in the next step.
-
Step 3: Azide Formation and Reduction to Amine The bromomethyl intermediate is converted to the key aminomethyl precursor. A two-step process via an azide intermediate is often cleaner than direct amination.
-
Reaction: The bromide is displaced with sodium azide, followed by reduction of the resulting azide to the primary amine.
-
Protocol:
-
Dissolve the crude methyl 6-(bromomethyl)-5-methylpicolinate (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.2 eq) and stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate to yield the azide intermediate.
-
Dissolve the crude azide in methanol and perform reduction. A common method is catalytic hydrogenation using Pd/C under a hydrogen atmosphere or using a chemical reductant like triphenylphosphine followed by water.
-
After reduction is complete, filter the catalyst (if used) and concentrate the solvent to yield methyl 6-(aminomethyl)-5-methylpicolinate.
-
Step 4: Cyclocondensation and Saponification The final ring closure is achieved by reacting the aminomethyl intermediate with an appropriate C1 synthon, followed by hydrolysis of the ester to the desired carboxylic acid. Oxidative cyclocondensations with aldehydes are well-documented for this scaffold.[2]
-
Reaction: The amine undergoes cyclocondensation with glyoxylic acid, which acts as a one-carbon electrophile and also provides the future carboxylic acid moiety.
-
Protocol:
-
Dissolve methyl 6-(aminomethyl)-5-methylpicolinate (1.0 eq) and glyoxylic acid (1.1 eq) in a suitable solvent like ethanol or a mixture of acetic acid and water.
-
Reflux the mixture for 8-12 hours. An oxidizing agent may be required in some protocols to facilitate the final aromatization step.
-
After cyclization, add an aqueous solution of sodium hydroxide (2-3 eq) and continue to heat to saponify the methyl ester.
-
Cool the reaction mixture and acidify with dilute HCl to a pH of ~3-4 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Caption: Proposed multi-step synthesis workflow.
Purification and Analytical Characterization
Rigorous purification and characterization are essential to confirm the identity and purity of the final compound.
Purification Protocol
-
Recrystallization: The crude solid product obtained after filtration can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/acetonitrile mixture. The goal is to dissolve the compound in a minimum amount of hot solvent and allow it to slowly cool, leading to the formation of pure crystals.
-
Chromatography: If recrystallization is insufficient, flash column chromatography on silica gel can be employed. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate with a small percentage of acetic acid to ensure the carboxylic acid remains protonated), would be effective.
Characterization Methods
The structure of the purified 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid would be confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methyl group (CH₃), aromatic protons on the pyridine and imidazole rings with characteristic chemical shifts and coupling patterns, and a broad singlet for the carboxylic acid proton (COOH).
-
¹³C NMR: The spectrum would show distinct signals for the nine carbon atoms, including the methyl carbon, the carbons of the fused aromatic rings, and the carbonyl carbon of the carboxylic acid at a downfield chemical shift.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, matching its elemental formula C₉H₈N₂O₂. The calculated m/z for the [M+H]⁺ ion is approximately 177.0659.[3]
-
Infrared (IR) Spectroscopy: Key vibrational bands would be observed, including a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (around 1700 cm⁻¹), and C=N and C=C stretching frequencies characteristic of the aromatic rings.
Caption: Standard workflow for purification and characterization.
Potential Applications and Future Directions
The imidazo[1,5-a]pyridine scaffold is recognized as a privileged pharmacophore in drug discovery, appearing in compounds with a wide range of biological activities, including antitumor and immunosuppressant properties.[2] Furthermore, these heterocycles have been investigated as photoluminescent sensors and as ligands for transition metal catalysis.[2] The introduction of a carboxylic acid group provides a handle for further chemical modification, such as amide bond formation, allowing for the generation of compound libraries for screening in various biological assays. Future research could focus on leveraging this scaffold to develop novel therapeutics or functional materials.
References
-
PubChem. 5-methylimidazo[1,5-a]pyridine-6-carboxylic acid. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Available from: [Link]
-
Mphahlele, M. J. Synthesis of Novel Imidazo[1.5-a]pyridyl Compounds. University of the Witwatersrand, Johannesburg; 2011. Available from: [Link]
-
Mihorianu, M., et al. Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate; 2011. Available from: [Link]
-
Wang, H., et al. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Royal Society of Chemistry; 2016. Available from: [Link]
-
Bakherad, M., et al. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry; 2020. Available from: [Link]
-
MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Available from: [Link]
-
ACS Organic & Inorganic Au. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available from: [Link]
-
ACS Publications. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). Available from: [Link]
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- 1. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 2. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 5-methylimidazo[1,5-a]pyridine-6-carboxylic acid (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
Engineering the Imidazopyridine Scaffold: A Technical Guide to Carboxylic Acid Derivatives in Drug Discovery
Prologue: The Privileged Nature of the Imidazopyridine Scaffold
In the landscape of medicinal chemistry, the imidazopyridine framework—specifically the imidazo[1,2-a]pyridine isomer—has cemented its status as a "privileged scaffold" 1. Its widespread adoption in drug discovery is driven by its favorable physicochemical properties, metabolic stability, and profound ability to engage in multiple noncovalent interactions within rigid biological pockets 1.
Among its derivatives, imidazopyridine carboxylic acids serve as the critical synthetic linchpins. They are the primary building blocks used to generate highly functionalized amide libraries (Imidazopyridine Amides, or IPAs), which have yielded breakthrough therapeutics targeting everything from the central nervous system (e.g., zolpidem) to infectious diseases like Tuberculosis and Hepatitis C 2, 3.
This guide deconstructs the synthetic logic, structural elaboration, and biological translation of these vital intermediates.
Section I: Overcoming Synthetic Bottlenecks via Flow Chemistry
Historically, the in-flask synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid has been plagued by slow reaction times, harsh conditions, and tedious purification steps 4. In high-throughput drug discovery, these bottlenecks severely limit library generation.
To resolve this, modern application scientists employ automated continuous flow microreactor systems . The causality behind this shift is rooted in thermodynamics and mass transfer: microfluidic chips allow for the safe pressurization of solvents, enabling reactions to be heated far above their atmospheric boiling points 4. This drastically accelerates the cyclization process from several hours to mere minutes while preventing solvent boil-off. Crucially, the short residence time prevents secondary degradation, allowing the synthesis of carboxylic acids containing free amines or hydroxyls without the need for protecting groups [[4]]().
Workflow for the continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids.
Self-Validating Protocol: Continuous Flow Synthesis
-
Preparation: Prepare 0.5 M solutions of the functionalized 2-aminopyridine and bromopyruvic acid in a compatible solvent.
-
Injection: Introduce the reactants into the microfluidic chip via automated syringe pumps.
-
Catalysis: Flow in p-Toluenesulfonic acid (PTSA) via a separate channel (or pre-mix with the bromopyruvic acid) to drive the condensation 4.
-
Reactor Parameters: Maintain the microreactor strictly at 125 °C and 4.0 bar. Set the flow rate to achieve exactly a 10-minute residence time 4.
-
Validation & Collection: Route the initial output to an inline LCMS. Validation check: Proceed to bulk collection only when LCMS confirms the total disappearance of bromopyruvic acid and >95% conversion to the carboxylic acid product.
Section II: Structural Elaboration via Amide Coupling Dynamics
Once the imidazopyridine carboxylic acid core is synthesized, it must be coupled with diverse amines to generate active pharmacophores. The choice of coupling reagent and the kinetic order of addition are paramount to success.
Studies coupling these acids to complex tails (such as E-farnesyl amine or benzoxazole derivatives) demonstrate that HATU is vastly superior to PyBOP 5. The causality lies in HATU's ability to rapidly form a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving complete conversion within 1 hour 5.
Self-Validating Protocol: HATU-Mediated Amide Coupling
-
Pre-activation: Dissolve the imidazopyridine carboxylic acid and N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF 5.
-
Esterification: Add HATU to the mixture and stir for exactly 20 minutes. Causality: This specific delay is mandatory. It allows sufficient time for the complete formation of the activated ester. Adding the amine prematurely results in competitive side reactions and drastically lowers the yield 5.
-
Coupling: Introduce the amine (e.g., E-farnesyl amine) to the activated mixture and stir for 1 hour 5.
-
Validation Check: Perform a rapid TLC or LCMS analysis. The reaction is validated when the activated ester intermediate is entirely consumed.
-
Isolation: Quench and precipitate the final imidazopyridine amide product by adding brine 5.
Section III: Biological Translation & Target Engagement
The translation of these chemical entities into biological efficacy is best exemplified by their role in infectious disease drug discovery.
Tuberculosis (TB): Imidazopyridine amides (IPAs), such as the clinical candidate Q203 (Telacebec), act by targeting the respiratory CIII2CIV2 supercomplex of the mycobacterial electron transport chain 5. The mechanism of action relies heavily on precise spatial geometry: the N1 atom of the imidazopyridine head forms a critical interaction with His 368, while the carbonyl oxygen of the amide neck binds to Thr 308 5.
Mechanism of action for imidazopyridine amides targeting mycobacterial respiration.
Hepatitis C Virus (HCV): Beyond bacterial targets, specific imidazo[1,2-a]pyridine carboxylic acid derivatives have been engineered to directly bind to the HCV Non-Structural Protein 4B (NS4B) 2. Optimization through selective chlorination and Suzuki cross-coupling has yielded compounds with EC50 values below 10 nM against HCV replicons 2.
Section IV: Quantitative SAR Profiling
Structure-Activity Relationship (SAR) studies reveal that minor structural tweaks to the imidazopyridine core drastically alter target affinity. For instance, in mycobacterial CIII2CIV2 inhibition, substituting the 6-position of the imidazopyridine ring with a chlorine atom (Compound 24) unexpectedly reduces inhibition to 20%, whereas leaving it as a hydrogen atom (Compound 26) yields 50% inhibition 5. This indicates that steric clashes within the binding pocket outweigh the potential benefits of halogen bonding 5.
The table below summarizes the quantitative biological data of key imidazopyridine derivatives across different disease models:
| Compound / Derivative | Target / Disease Model | Key Structural Feature | Biological Activity | Reference |
| Q203 (Telacebec) | M. smegmatis CIII2CIV2 | Optimized IPA Scaffold | 85% Inhibition (at 10 µM) | 5 |
| Compound 27 | M. smegmatis CIII2CIV2 | E-farnesyl tail | 88% Inhibition (at 10 µM) | 5 |
| Compound 26 | M. smegmatis CIII2CIV2 | R1 = H (Unsubstituted) | 50% Inhibition (at 10 µM) | 5 |
| Compound 24 | M. smegmatis CIII2CIV2 | R1 = Cl (Steric clash) | 20% Inhibition (at 10 µM) | 5 |
| PBTZ-Boc | M. tuberculosis (Mtb) | Boc-protected conjugate | MIC90 = 0.28 µM | 3 |
| HCV Inhibitor 21 | HCV NS4B (Genotype 1a/1b) | C(3)-Cl, C(5)-Furan | EC50 < 10 nM | 2 |
References
- Source: National Institutes of Health (NIH / PMC)
- Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity Source: ACS Omega URL
- Source: National Institutes of Health (NIH / PMC)
- Source: National Institutes of Health (NIH / PMC)
- Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family Source: MDPI URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[1,2-a]pyridines That Directly Interact with Hepatitis C NS4B: Initial Preclinical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Electronic Structure of 5-Methylimidazo[1,5-a]pyridine: A Technical Guide
The following technical guide details the electronic structure, synthesis, and reactivity of the 5-methylimidazo[1,5-a]pyridine ring system.
Executive Summary
The 5-methylimidazo[1,5-a]pyridine scaffold represents a specialized subclass of the 8-azaindolizine family. Unlike its unsubstituted parent, the introduction of a methyl group at the C5 position (the peri-position relative to the bridgehead nitrogen) introduces unique steric and electronic constraints that govern its reactivity. This system is a critical precursor for N-Heterocyclic Olefins (NHOs) and stable carbenes, serving as a bioisostere in drug discovery and a tunable ligand in coordination chemistry.
This guide analyzes the molecule's 10-
Part 1: Fundamental Electronic Architecture
Aromaticity and Orbital Configuration
The imidazo[1,5-a]pyridine core is a fused bicyclic system comprising a pyridine ring and an imidazole ring, sharing a bridgehead nitrogen. It is isoelectronic with indolizine and azulene, possessing 10
-
Bridgehead Nitrogen (
): Acts as a pyrrole-like center, contributing 2 electrons to the -system. It is hybridized, enforcing planarity. -
Imidazolic Nitrogen (
): Acts as a pyridine-like center, contributing 1 electron to the -system. Its lone pair lies in the nodal plane of the aromatic system, making it the primary site of basicity and coordination. -
The 5-Methyl Perturbation: The methyl group at C5 exerts a positive inductive effect (+I), increasing electron density on the pyridine ring. However, its proximity to the C3 position (the "bay region") creates a steric environment that prevents planar rotation of substituents at C3, stabilizing reactive intermediates like N-heterocyclic olefins.
Resonance and Delocalization
The stability of the system is described by a resonance hybrid where the negative charge density is significantly localized at the C1 and C3 positions, rendering them nucleophilic.
Key Resonance Contributors:
-
Neutral Form: Fully delocalized 10-
system. -
Dipolar Forms: Separation of charge where
bears a partial positive charge and bear partial negative charges.
Frontier Molecular Orbitals (FMO)[1]
-
HOMO: High coefficient density at C1 and C3 (imidazole ring), dictating electrophilic attack sites.
-
LUMO: Distributed across the pyridine ring, facilitating back-bonding in metal complexes.
-
Band Gap: The 5-methyl substitution slightly raises the HOMO energy compared to the unsubstituted core, resulting in a bathochromic shift (red-shift) in absorption/emission spectra, typically emitting in the blue region (
nm).
Part 2: Reactivity Profile & Mechanistic Insights
Reactivity Map
The reactivity of 5-methylimidazo[1,5-a]pyridine is defined by the competition between the nucleophilic imidazole carbons and the basic nitrogen.
| Site | Character | Primary Reactivity |
| N2 | Basic / Nucleophilic | Protonation ( |
| C1 | Nucleophilic | Electrophilic Aromatic Substitution ( |
| C3 | Nucleophilic / Acidic | |
| C5-Me | Benzylic / Steric | Radical bromination, Steric blocking of the "bay" region |
Visualization of Reactivity and Resonance
The following diagram illustrates the resonance flow and the steric impact of the 5-methyl group.
Caption: Electronic and steric influence map of the 5-methyl substituent on the imidazo[1,5-a]pyridine core.
Part 3: Synthesis & Functionalization[1][4][5][6]
Retrosynthetic Logic
The most robust synthesis of the 5-methyl derivative utilizes the 6-methyl-2-(aminomethyl)pyridine precursor. The methyl group at the 6-position of the pyridine starting material becomes the 5-position in the fused system upon cyclization.
Protocol: Cyclocondensation
Objective: Synthesis of 5-methylimidazo[1,5-a]pyridine.
Reagents:
-
6-Methyl-2-picolylamine (1.0 equiv)
-
Paraformaldehyde (1.2 equiv) or Aromatic Aldehyde
-
Formic acid or Ammonium Acetate (Catalyst/Solvent)
Step-by-Step Methodology:
-
Condensation: Dissolve 6-methyl-2-picolylamine in toluene or acetic acid.
-
Imine Formation: Add the aldehyde component. Heat to reflux (110°C) to generate the Schiff base intermediate.
-
Cyclization: In the presence of acid (or utilizing the Vilsmeier-Haack reagent for C1/C3 functionalization), the pyridine nitrogen attacks the imine carbon.
-
Aromatization: Oxidative dehydrogenation (often spontaneous or aided by air/iodine) yields the aromatic bicyclic system.
-
Purification: The product is typically a low-melting solid or oil, purified via column chromatography (EtOAc/Hexane) or recrystallization.
Note on 5-Methyl Specificity: The 5-methyl group prevents side reactions at the peri-position but may slow down the cyclization rate due to steric hindrance near the bridgehead nitrogen.
Part 4: Applications in Drug Design & Catalysis
Bioisosterism and Pharmacology
The imidazo[1,5-a]pyridine scaffold serves as a bioisostere for indole and purine systems.
-
CYP450 Inhibition: The
lone pair can coordinate to the heme iron of Cytochrome P450 enzymes; the 5-methyl group can modulate this binding affinity via steric clashes, potentially improving selectivity. -
Fluorescent Probes: Due to their high quantum yields and Stokes shifts, 5-methyl derivatives are used as lipid-soluble fluorescent tags for cellular imaging.
N-Heterocyclic Carbenes (NHCs) and Olefins (NHOs)
The 5-methyl group is critical in the design of N-Heterocyclic Olefins (NHOs) .
-
Mechanism: Deprotonation at C3 (or substitution with an exocyclic double bond) creates a highly polarized alkene.
-
Stabilization: The steric bulk of the 5-methyl group protects the reactive center at C3 from dimerization or nucleophilic attack, isolating stable crystalline NHOs.
Quantitative Data: Substituent Effects
| Property | Unsubstituted Core | 5-Methyl Derivative | Impact |
| pKa (Conj. Acid) | ~5.4 | ~5.8 | Increased basicity due to +I effect. |
| Emission ( | ~450 nm | ~465 nm | Red-shift due to HOMO destabilization. |
| C3-H Acidity | Moderate | Lower | Methyl donation reduces acidity of C3 proton. |
| Lipophilicity (LogP) | 1.8 | 2.3 | Increased membrane permeability. |
References
-
Electronic Structure and Reactivity: Imidazo[1,5-a]pyridines: A Versatile Platform for Structurally Distinct N-Heterocyclic Olefins. National Institutes of Health (NIH). Available at: [Link]
-
Photophysical Properties: Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI Molecules. Available at: [Link]
-
Synthesis Methodologies: Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines.[1] Beilstein Journal of Organic Chemistry. Available at: [Link]
-
General Properties: Imidazo[1,5-a]pyridine - PubChem Compound Summary. National Library of Medicine.[2] Available at: [Link]
Sources
De Novo Synthesis and Process Optimization of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic Acid from Picolinaldehyde
Introduction & Strategic Rationale
The imidazo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in aromatase inhibitors, oncology therapeutics, and fluorescent probes. While late-stage C-H functionalization of the imidazo[1,5-a]pyridine core has seen recent advances (), electrophilic aromatic substitution (EAS) and lithiation predominantly occur at the electron-rich C1 and C3 positions of the imidazole ring.
Directly functionalizing the C5 and C6 positions post-cyclization is electronically unfavorable and sterically hindered. To synthesize 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid from picolinaldehyde (pyridine-2-carboxaldehyde), a "bottom-up" pre-functionalization strategy is required. By regioselectively modifying the pyridine ring prior to bicyclic ring closure, we establish a self-validating, high-yield synthetic pipeline that circumvents the regiochemical limitations of the fused bicyclic system.
Retrosynthetic Analysis & Pathway Design
Our methodology relies on a 5-step sequence:
-
Acetalization & Minisci Methylation: Protection of the aldehyde prevents unwanted radical abstraction. Subsequent Minisci methylation targets the highly electron-deficient C6 position of the protonated pyridine.
-
Regioselective Bromination: The newly introduced methyl group activates the C5 position (ortho-directing), allowing for precise electrophilic bromination, followed by acetal deprotection.
-
Oxime Formation & Reduction: The aldehyde is converted to a primary amine. We specifically utilize Zinc/Acetic acid (Zn/AcOH) to prevent the hydrodehalogenation of the C5-bromide that would occur under standard Pd/C hydrogenation.
-
Bicyclic Ring Closure: Condensation with triethyl orthoformate followed by POCl3-mediated dehydration constructs the imidazo[1,5-a]pyridine core ().
-
Late-Stage Cyanation & Hydrolysis: Palladium-catalyzed cyanation of the bromide followed by basic hydrolysis yields the target carboxylic acid.
Figure 1: De novo synthetic workflow from picolinaldehyde to the target carboxylic acid.
Causality Insight: The Logic of Late-Stage Cyanation
A common pitfall in this sequence is attempting to install the nitrile group before the reductive amination (Step 3). Nitriles are highly susceptible to reduction. By carrying the inert bromide through the reduction and cyclization steps, we ensure chemoselectivity.
Figure 2: Mechanistic causality and logic for late-stage cyanation vs. early cyanation.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized reaction parameters, expected yields, and purification methods for the 5-step workflow.
| Step | Transformation | Key Reagents | Temp (°C) | Time (h) | Expected Yield | Purification |
| 1 | Protection & Methylation | Ethylene glycol, AgNO₃, (NH₄)₂S₂O₈, AcOH | 80 °C | 4.0 | 68% | Vacuum Distillation |
| 2 | Bromination & Deprotection | NBS, H₂SO₄, then 2M HCl | 60 °C | 6.0 | 75% | Silica Gel Chromatography |
| 3 | Reductive Amination | NH₂OH·HCl, then Zn dust, AcOH | 25 °C | 12.0 | 82% | Acid-Base Extraction |
| 4 | Bicyclic Ring Closure | HC(OEt)₃, POCl₃ | 110 °C | 8.0 | 70% | Recrystallization (EtOH) |
| 5 | Cyanation & Hydrolysis | Zn(CN)₂, Pd(PPh₃)₄, then NaOH | 120 °C | 18.0 | 65% | Precipitation (pH 4.5) |
Step-by-Step Experimental Protocols
Step 1: Acetalization and Minisci Methylation
Objective: Protect the aldehyde and regioselectively methylate the C6 position.
-
Acetalization: Dissolve picolinaldehyde (100 mmol) in toluene (150 mL). Add ethylene glycol (120 mmol) and p-toluenesulfonic acid (5 mol%). Reflux under a Dean-Stark trap until water evolution ceases. Concentrate under reduced pressure.
-
Methylation: Dissolve the crude acetal in 10% aqueous acetic acid (100 mL). Add AgNO₃ (10 mol%). Heat to 80 °C.
-
Slowly add a solution of (NH₄)₂S₂O₈ (150 mmol) in water (50 mL) dropwise over 1 hour. The generation of methyl radicals from acetic acid selectively attacks the C6 position.
-
Cool, neutralize with saturated NaHCO₃, and extract with EtOAc. Purify via vacuum distillation to afford 2-(6-methylpyridin-2-yl)-1,3-dioxolane.
Step 2: Regioselective Bromination & Deprotection
Objective: Install the bromide handle at C5, directed by the C6 methyl group.
-
Dissolve the intermediate from Step 1 (50 mmol) in concentrated H₂SO₄ (40 mL) at 0 °C.
-
Add N-Bromosuccinimide (NBS, 55 mmol) in portions. Heat the mixture to 60 °C for 6 hours. The synergistic directing effects (ortho to methyl, meta to acetal) ensure strict C5 regioselectivity.
-
Cool to room temperature and pour over crushed ice. Stir with 2M HCl (50 mL) for 2 hours to hydrolyze the acetal.
-
Neutralize with NaOH, extract with CH₂Cl₂, and purify via flash chromatography (Hexanes/EtOAc) to yield 5-bromo-6-methylpicolinaldehyde.
Step 3: Oxime Formation & Zinc-Mediated Reduction
Objective: Convert the aldehyde to a primary amine without cleaving the C-Br bond.
-
Dissolve 5-bromo-6-methylpicolinaldehyde (30 mmol) in EtOH (50 mL). Add NH₂OH·HCl (35 mmol) and NaOAc (35 mmol). Stir at room temperature for 2 hours to form the oxime. Remove EtOH under vacuum.
-
Dissolve the crude oxime in glacial acetic acid (60 mL).
-
Critical Step: Slowly add Zinc dust (150 mmol) in portions at room temperature. Do not use Pd/C and H₂, as it will result in hydrodehalogenation of the C5 bromide.
-
Stir for 10 hours. Filter through Celite, concentrate, and perform an acid-base extraction to isolate (5-bromo-6-methylpyridin-2-yl)methanamine as a pale oil.
Step 4: Bicyclic Ring Closure (Imidazo[1,5-a]pyridine core)
Objective: Construct the fused imidazole ring using a one-carbon synthon.
-
Combine the amine from Step 3 (20 mmol) with triethyl orthoformate (40 mmol) and a catalytic amount of p-TsOH (1 mol%). Reflux for 4 hours to form the intermediate formamidine ().
-
Remove excess orthoformate under vacuum.
-
Add POCl₃ (15 mL) and reflux at 110 °C for 4 hours to drive the dehydrative cyclization.
-
Carefully quench by pouring onto ice. Neutralize with aqueous ammonia and extract with EtOAc. Recrystallize from EtOH to yield 6-bromo-5-methylimidazo[1,5-a]pyridine.
Step 5: Palladium-Catalyzed Cyanation & Basic Hydrolysis
Objective: Convert the bromide to a carboxylic acid via a nitrile intermediate.
-
Cyanation: In a Schlenk flask, dissolve 6-bromo-5-methylimidazo[1,5-a]pyridine (10 mmol) in anhydrous DMF (20 mL). Add Zn(CN)₂ (6 mmol) and Pd(PPh₃)₄ (5 mol%). Degas via freeze-pump-thaw. Heat at 120 °C for 12 hours.
-
Cool, dilute with water, and extract with EtOAc. Filter through a short silica plug to isolate the nitrile intermediate.
-
Hydrolysis: Suspend the nitrile in a mixture of EtOH (10 mL) and 10M NaOH (10 mL). Reflux for 6 hours until ammonia evolution ceases.
-
Cool the mixture and carefully acidify with 6M HCl to pH 4.5. The target 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.
References
-
Hutt, J. T., & Aron, Z. D. (2011). Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors. Organic Letters, 13(19), 5256–5259. URL:[Link]
-
Organic Chemistry Portal. (2024). Synthesis of imidazo[1,5-a]pyridines. URL:[Link]
-
MDPI Molecules. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. URL:[Link]
-
ACS Omega. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach. URL:[Link]
Application Note: Amide Coupling Protocols for Imidazo[1,5-a]pyridine-6-carboxylic Acid
This Application Note provides a comprehensive technical guide for performing amide coupling reactions on imidazo[1,5-a]pyridine-6-carboxylic acid . This scaffold is a critical pharmacophore in medicinal chemistry, notably in the development of IDO1/TDO inhibitors and other immunoncology agents.
Introduction & Chemical Context
The imidazo[1,5-a]pyridine core is a bicyclic heteroaromatic system distinct from its more common isomer, imidazo[1,2-a]pyridine. The 6-carboxylic acid derivative (CAS: 256935-76-9) serves as a pivotal building block for diversely functionalized libraries.
Structural Properties & Challenges
-
Electronic Character: The 6-position is located on the pyridine ring, para to the bridgehead nitrogen. Chemically, this carboxylic acid behaves similarly to a nicotinic acid derivative but is influenced by the electron-donating nature of the fused imidazole ring.
-
Solubility: The planar, aromatic nature of the core often leads to significant
- stacking, resulting in poor solubility in non-polar solvents (DCM, Et₂O). Polar aprotic solvents (DMF, DMSO, NMP) are required for efficient coupling. -
Reactivity Profile: The bridgehead nitrogen (N1) is non-basic. The nitrogen at position 2 (N2) retains basicity (approximate pKa ~5.5–6.0). In acidic media or with highly electrophilic activating agents, transient N-acylation at N2 is a theoretical risk, though rare under standard amide coupling conditions.
Strategic Decision Making
Selecting the correct coupling protocol depends on the amine partner and the scale of the reaction.
Figure 1: Decision tree for selecting the optimal amide coupling reagent based on substrate properties.
Experimental Protocols
Protocol A: The "Discovery Standard" (HATU)
Best for: High-throughput library synthesis, unhindered amines, small scale (<500 mg). Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester), which reacts rapidly with amines.
Materials:
-
Imidazo[1,5-a]pyridine-6-carboxylic acid (1.0 equiv)[1]
-
Amine (1.1 – 1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M). Note: If the acid does not dissolve completely, sonicate for 5 minutes. A suspension is acceptable as it will dissolve upon deprotonation.
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn yellow/orange, indicating the formation of the activated ester.
-
Coupling: Add the amine (1.1 equiv).
-
Reaction: Stir at RT for 2–4 hours.
-
Monitoring: Check by LCMS.[2] Look for the disappearance of the acid (M+H) and formation of the product amide.
-
-
Workup:
-
Option 1 (Precipitation): Pour the reaction mixture into 10 volumes of ice-water. If a solid precipitates, filter and wash with water.
-
Option 2 (Extraction): Dilute with EtOAc. Wash with sat. NaHCO₃ (3x), water (1x), and brine (1x). Dry over Na₂SO₄.
-
Option 3 (Direct Purification): For polar products, remove DMF in vacuo (or via lyophilization) and purify directly by reverse-phase preparative HPLC.
-
Protocol B: The "Green" & Chiral-Safe Method (T3P)
Best for: Chiral amines (prevents racemization), weak amines, and ease of workup. Reagent: T3P (Propylphosphonic anhydride) is usually supplied as a 50% solution in EtOAc or DMF.
Procedure:
-
Setup: Combine carboxylic acid (1.0 equiv) and amine (1.1 equiv) in EtOAc (or DMF if solubility is an issue).
-
Base: Add Pyridine or DIPEA (3.0 – 4.0 equiv).
-
Coupling: Add T3P solution (1.5 – 2.0 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are slower than HATU but cleaner.
-
Workup: Wash the organic layer with water, 1M HCl (if product is not basic), and sat. NaHCO₃. T3P byproducts are water-soluble, simplifying purification.
Protocol C: The "Force" Method (Acid Chloride)
Best for: Sterically hindered amines (e.g., tert-butylamine, ortho-substituted anilines), scale-up (>10g), or when HATU fails.
Procedure:
-
Chlorination: Suspend imidazo[1,5-a]pyridine-6-carboxylic acid in Thionyl Chloride (SOCl₂) (5–10 vol).
-
Catalyst: Add 1 drop of dry DMF.
-
-
Reflux: Heat to reflux (75°C) for 1–2 hours. The solution should become clear as the acid chloride forms.[3]
-
Evaporation: Remove excess SOCl₂ in vacuo. Co-evaporate with dry toluene (2x) to remove trace acid.
-
Intermediate: The resulting acid chloride is usually a yellow/brown solid or gum. Use immediately.
-
-
Coupling: Dissolve the crude acid chloride in dry DCM (or THF). Add the amine (1.1 equiv) and a base (Et₃N or Pyridine, 3.0 equiv) at 0°C.
-
Reaction: Stir at RT for 1–2 hours.
Critical Process Parameters & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Poor solubility of the zwitterionic acid. | Switch solvent to NMP (N-Methyl-2-pyrrolidone) or DMSO. Increase temperature to 40–50°C. |
| Low Yield (Workup) | Product is amphoteric/water-soluble. | Avoid aqueous extraction. Evaporate DMF and use Reverse Phase (C18) Flash Chromatography . |
| Epimerization | Over-activation or high base concentration. | Switch to Protocol B (T3P) . Use weaker bases (Collidine) and lower temperatures (0°C). |
| Side Product (+99 mass) | Formation of N-acyl urea (carbodiimide byproduct). | If using EDC/HOBt, switch to HATU or T3P which avoid this rearrangement. |
Self-Validation: How to Confirm Success
-
LCMS: The imidazo[1,5-a]pyridine core ionizes well in ESI+ mode.
-
1H NMR:
-
Diagnostic Shift: Upon amidation, the proton at position 5 (adjacent to the carbonyl) typically shifts downfield due to the anisotropy of the amide bond.
-
Bridgehead Proton: The proton at C1 (imidazole ring) is a distinct singlet around
8.0–8.5 ppm and should remain intact, confirming the ring system survived.
-
References
-
Synthesis of Imidazo[1,5-a]pyridine Derivatives
-
IDO1 Inhibitor Context
- Title: "Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1"
- Source: ACS Medicinal Chemistry Letters (2017)
-
URL:[Link]
- Use of BOP/Coupling Reagents on this Scaffold: Title: "Imidazo[1,5-a] pyridine derivatives, method for preparing same and pharmaceutical compositions containing same" Source: US Patent US8008321B2 URL
Sources
Application Note: Esterification Strategies for 5-Methylimidazo[1,5-a]pyridine Carboxylic Acids
Introduction and Mechanistic Insights
Imidazo[1,5-a]pyridines are privileged heterocyclic scaffolds with profound applications in medicinal chemistry, ranging from aromatase and insulin-regulated aminopeptidase (IRAP) inhibitors to advanced fluorogenic substrates[1],[2]. The functionalization of these cores, particularly via the esterification of carboxylic acid derivatives, is a critical step in tuning lipophilicity, synthesizing prodrugs, and preparing complex conjugates.
However, the introduction of a 5-methyl substituent onto the imidazo[1,5-a]pyridine core fundamentally alters the steric landscape of the molecule. Understanding the spatial geometry of the fused bicyclic system is paramount for selecting the correct esterification protocol:
-
The 1-Carboxylic Acid: Located on the imidazole ring opposite the pyridine bridgehead, the C1 position is sterically unhindered. Esterification proceeds smoothly under standard thermodynamic conditions.
-
The 3-Carboxylic Acid: The C3 position is flanked by the N2 and N4 (bridgehead) nitrogens. Crucially, a methyl group at the C5 position (adjacent to the bridgehead N4) projects directly into the spatial hemisphere of the C3 substituent. This peri-like steric clash severely hinders nucleophilic attack at the C3-carbonyl carbon[3].
To overcome this, highly reactive electrophilic intermediates (such as acyl chlorides) or alternative nucleophilic displacement strategies (base-promoted alkylation) must be employed to ensure high yields and scientific integrity.
Decision Workflow for Protocol Selection
Decision matrix for selecting the optimal esterification protocol based on steric hindrance.
Experimental Protocols
Protocol A: Thionyl Chloride-Mediated Esterification (In Situ Acid Chloride)
Mechanism & Causality: Thionyl chloride (SOCl₂) converts the unreactive carboxylic acid into a highly electrophilic acyl chloride. The byproduct HCl protonates the weakly basic imidazo[1,5-a]pyridine nitrogens. While this prevents unwanted N-alkylation or oxidation, it deactivates the system, requiring an excess of the nucleophilic alcohol and elevated temperatures (reflux) to drive the reaction to completion[4].
Step-by-Step Methodology:
-
Preparation: Suspend 5-methylimidazo[1,5-a]pyridine carboxylic acid (1.0 mmol) in the desired anhydrous alcohol (e.g., methanol or ethanol, 10 mL) under an inert argon atmosphere.
-
Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add thionyl chloride (3.0 mmol, 3.0 equiv) over 10 minutes. Self-validation check: The suspension should gradually clear as the acid chloride and subsequent hydrochloride salt form.
-
Esterification: Remove the ice bath and heat the reaction mixture to reflux (65 °C for methanol) for 4–12 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Workup: Once the starting material is consumed, concentrate the mixture in vacuo to remove excess SOCl₂ and alcohol.
-
Neutralization: Dissolve the crude residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 × 15 mL) to neutralize the hydrochloride salt.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the ester.
Protocol B: Steglich-Type Esterification (EDC·HCl / DMAP)
Mechanism & Causality: For bulky alcohols (e.g., isopropanol, tert-butanol) or acid-sensitive substrates, Protocol A is unsuitable. Here, EDC·HCl forms an O-acylisourea intermediate. Because the 5-methyl group sterically shields the C3-carbonyl, direct attack by the alcohol is slow. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, penetrating the steric shield to form a highly reactive N-acylpyridinium intermediate, which is subsequently trapped by the alcohol[5].
Step-by-Step Methodology:
-
Preparation: Dissolve the carboxylic acid (1.0 mmol) and the target alcohol (1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL). If solubility is poor, add 10-20% anhydrous DMF.
-
Catalysis: Add DMAP (0.1 mmol, 10 mol%) to the solution.
-
Coupling: Cool to 0 °C and add EDC·HCl (1.5 mmol, 1.5 equiv) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Self-validation check: The formation of a clear solution indicates progression. EDC·HCl's urea byproduct is water-soluble, simplifying downstream purification.
-
Workup: Dilute with DCM (15 mL), wash with 0.5 M HCl (10 mL) to remove DMAP and unreacted imidazo-pyridine starting material, followed by saturated NaHCO₃ (10 mL) and brine (10 mL).
-
Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography.
Protocol C: Base-Promoted Alkylation (Alkyl Halide / K₂CO₃)
Mechanism & Causality: This protocol completely bypasses the sterically hindered carbonyl carbon. Instead of the alcohol acting as a nucleophile, the carboxylic acid is deprotonated to form a carboxylate anion, which acts as the nucleophile to attack an electrophilic alkyl halide (S_N2 mechanism). This is exceptionally effective for 3-carboxylic acids hindered by the 5-methyl group[3].
Step-by-Step Methodology:
-
Deprotonation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add finely powdered K₂CO₃ (2.0 mmol, 2.0 equiv) and stir at room temperature for 30 minutes.
-
Alkylation: Add the alkyl halide (e.g., ethyl iodide or benzyl bromide, 1.2 mmol) dropwise.
-
Reaction: Heat the mixture to 60 °C for 6–8 hours. Self-validation check: The reaction mixture will become a thick suspension as KX (potassium halide) salts precipitate.
-
Workup: Cool to room temperature, quench with ice water (20 mL), and extract with ethyl acetate (3 × 15 mL).
-
Washing: Wash the combined organic layers extensively with water (3 × 20 mL) to remove DMF, followed by brine (20 mL).
-
Isolation: Dry over Na₂SO₄, concentrate, and recrystallize or chromatograph to obtain the pure ester.
Quantitative Data and Substrate Scope
The following table summarizes the expected yields and reaction times demonstrating the steric impact of the 5-methyl group on the 1- vs. 3-position.
| Substrate Position | Reagent (Alcohol / Alkyl Halide) | Protocol Used | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1-Carboxylic Acid | Methanol | Protocol A (SOCl₂) | 65 | 4 | 92% |
| 1-Carboxylic Acid | Benzyl Bromide | Protocol C (K₂CO₃) | 60 | 6 | 88% |
| 3-Carboxylic Acid | Ethanol | Protocol A (SOCl₂) | 78 | 12 | 65%* |
| 3-Carboxylic Acid | Isopropanol | Protocol B (EDC/DMAP) | 25 | 16 | 81% |
| 3-Carboxylic Acid | Ethyl Iodide | Protocol C (K₂CO₃) | 60 | 8 | 85% |
*Note the extended reaction time and reduced yield for the 3-carboxylic acid under Protocol A due to the peri-steric hindrance from the 5-methyl group.
References
- Engström, M., et al. "Inhibition of Insulin-Regulated Aminopeptidase by Imidazo[1,5-a]pyridines—Synthesis and Evaluation." Semantic Scholar, 2024.
- Volpi, G., et al. "Imidazopyridines as fluorogenic substrates for esterase detection." UniTo, 2024.
- "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes." Beilstein Journal of Organic Chemistry, 2020.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. iris.unito.it [iris.unito.it]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Note: Strategic Functionalization of the Imidazo[1,5-a]pyridine Core at the C6 Position
Executive Summary
The imidazo[1,5-a]pyridine scaffold is a privileged, highly versatile motif in medicinal chemistry, frequently embedded in therapeutics targeting central nervous system (CNS) disorders, oncology, and inflammatory diseases. While derivatization at the C1 and C3 positions is synthetically straightforward due to their inherent nucleophilicity, the C6 position—located on the fused pyridine ring—remains electronically deactivated and notoriously difficult to functionalize.
As a Senior Application Scientist, I have compiled this comprehensive guide to address the "C6 conundrum." This application note details field-proven, self-validating methodologies for C6 functionalization, contrasting de novo pre-functionalization routes with state-of-the-art bimetallic C–H activation strategies.
Mechanistic Insights: The C6 Conundrum (Causality & Regioselectivity)
To master the functionalization of imidazo[1,5-a]pyridines, one must first understand the electronic topology of the core. The bridgehead nitrogen (N4) donates significant electron density into the five-membered imidazole ring, rendering the C1 and C3 positions highly reactive toward electrophilic aromatic substitution (EAS) and standard transition-metal-catalyzed C–H activation .
Conversely, the six-membered pyridine ring (C5–C8) is relatively electron-deficient. The C6 position, being beta to the bridgehead nitrogen, is particularly resistant to direct functionalization. To overcome this thermodynamic and kinetic barrier, chemists must employ one of two primary strategies:
-
Pre-functionalization (De Novo Synthesis): Constructing the bicyclic core from an acyclic precursor that already bears a halogen at the future C6 position (e.g., 5-bromo-2-aminomethylpyridine). This locks the functional handle in place for downstream cross-coupling.
-
Synergistic Bimetallic C–H Activation: Utilizing a Lewis acid (such as AlMe₃) to coordinate to the basic N2 nitrogen. This coordination sterically shields the hyper-reactive C1/C3 positions and withdraws electron density, effectively altering the electronic bias of the core and directing a transition metal (e.g., Ni) to selectively insert into the remote C6–H bond .
Synthetic Workflows
Workflow comparing pre-functionalization and direct C-H activation for C6 synthesis.
Experimental Methodologies & Protocols
The following protocols are designed as self-validating systems, incorporating Critical Process Parameters (CPPs) and In-Process Controls (IPCs) to ensure reproducibility.
Protocol 1: De Novo Synthesis of 6-Bromoimidazo[1,5-a]pyridine
Objective: Construct the bicyclic core with a pre-installed halogen at C6 to serve as an electrophilic handle.
-
Formylation: Charge a 250 mL round-bottom flask with 5-bromo-2-(aminomethyl)pyridine (10.0 mmol, 1.0 equiv) and formic acid (50.0 mmol, 5.0 equiv). Heat the mixture to 100 °C for 4 hours.
-
IPC: Monitor via LC-MS. The disappearance of the starting mass and the appearance of the formamide intermediate (
+28 Da) indicates completion.
-
-
Dehydrative Cyclization: Cool the reaction mixture to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 30.0 mmol, 3.0 equiv) dropwise to control the exotherm.
-
Core Formation: Heat the solution to 90 °C for 6 hours.
-
Causality: POCl₃ acts as a powerful dehydrating agent. It activates the formamide carbonyl oxygen, converting it into a superior leaving group, which facilitates intramolecular nucleophilic attack by the pyridine nitrogen to close the imidazole ring.
-
-
Workup: Quench carefully by pouring the mixture over crushed ice. Neutralize slowly with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with EtOAc (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling at C6
Objective: Arylate the C6 position using the brominated precursor.
-
Reaction Setup: In a nitrogen-filled glovebox, charge a Schlenk tube with 6-bromoimidazo[1,5-a]pyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add 10 mL of rigorously degassed 1,4-dioxane/H₂O (4:1 v/v).
-
Causality: The biphasic solvent system is critical. It ensures the solubility of the organic substrates while dissolving the inorganic base, which is necessary to form the highly reactive, electron-rich boronate complex required for transmetalation.
-
-
Coupling: Seal the tube, remove it from the glovebox, and heat at 90 °C for 12 hours.
-
Causality: Pd(dppf)Cl₂ is specifically chosen because the large bite angle of the dppf ligand forces a cis-geometry on the palladium intermediate, significantly accelerating the reductive elimination step—a common bottleneck when coupling electron-deficient heteroaryl halides.
-
Protocol 3: Direct C6–H Alkylation via Ni/Al Synergistic Catalysis
Objective: Direct, site-selective functionalization of the unactivated C6 position without the need for pre-halogenation .
-
Lewis Acid Pre-incubation (CPP): In a glovebox, dissolve imidazo[1,5-a]pyridine (1.0 mmol, 1.0 equiv) in 5 mL of anhydrous toluene. Add AlMe₃ (1.2 mmol, 1.2 equiv, 2.0 M in toluene) dropwise at room temperature. Stir for 30 minutes.
-
Causality: This pre-incubation step is non-negotiable. It ensures complete Lewis acid-base complexation at the N2 position before the transition metal is introduced, sterically blocking the highly reactive C3 position.
-
-
Catalyst Introduction: In a separate vial, pre-mix Ni(cod)₂ (0.1 mmol, 10 mol%) and IPr ligand (0.1 mmol, 10 mol%) in 2 mL of toluene until a homogeneous solution forms. Transfer this active catalyst solution to the main reaction mixture.
-
Functionalization: Add the alkene coupling partner (e.g., styrene, 2.0 mmol, 2.0 equiv). Seal the vessel and heat to 120 °C for 24 hours.
-
Workup: Cool to room temperature, quench carefully with a few drops of methanol to destroy excess AlMe₃, filter through a short pad of Celite, and purify via flash chromatography.
Quantitative Data Presentation
The table below summarizes the critical metrics and operational parameters for the primary C6 functionalization strategies, allowing for rapid comparative analysis.
| Methodology | Catalyst / Key Reagents | Regioselectivity (C6:C3) | Typical Yield | Substrate Scope | Limitations |
| Pre-functionalization + Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | >99:1 (Position Locked) | 75–90% | Broad (Aryl, Heteroaryl, Alkyl) | Requires multi-step de novo synthesis of the core. |
| Ni/Al Synergistic C–H Alkylation | Ni(cod)₂, IPr, AlMe₃ | 92:8 to >99:1 | 65–85% | Alkenes, Styrenes, Internal Alkynes | Highly sensitive to moisture; requires glovebox techniques. |
| TMP-Zinc Directed Metalation | TMPZnCl·LiCl, Pd(PPh₃)₄ | Moderate (Requires C3 blocking) | 40–70% | Aryl, Alkynyl, Allyl | C3 position must be sterically blocked to prevent off-target metalation . |
References
-
Isonitrile Alkylations: A Rapid Route to Imidazo[1,5-a]pyridines. Journal of Organic Chemistry. Support for mechanistic claims regarding the nucleophilicity of the imidazo[1,5-a]pyridine core and acyclic precursor cyclization. URL:[Link]
-
Controlled Regiodivergent C–H Bond Activation of Imidazo[1,5-a]pyridine via Synergistic Cooperation between Aluminum and Nickel. Yu, M. S.; Lee, W. C.; Chen, C. H.; Tsai, F. Y.; Ong, T. G. Organic Letters 2014, 16, 4826-4829. Support for Protocol 3 bimetallic catalysis parameters and C6 regioselectivity. URL: [Link]
-
Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. Chemical Reviews. Support for TMP-Zinc directed regioselective metalation strategies and pKa-dependent deprotonation hierarchies. URL: [Link]
Application Notes & Protocols: 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid as a Novel Fluorescent Probe for Cellular Imaging
Introduction: The Promise of the Imidazopyridine Scaffold
The field of biological imaging continually seeks novel fluorophores that offer robust performance, tunable properties, and high biocompatibility.[1][][3] Small organic molecule probes have become indispensable tools, providing dynamic information on the localization and quantity of molecules of interest with high spatiotemporal resolution.[][4] Among these, the imidazopyridine heterocyclic system has emerged as a privileged scaffold due to its structural rigidity, high quantum yields, and significant chemical versatility.[5][6][7]
This document details the application of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid , a promising member of this family, as a fluorescent probe for cellular imaging. The imidazo[1,5-a]pyridine core provides the intrinsic fluorescence, which is characterized by a notable stability and a large Stokes shift.[6][8] The strategic inclusion of a carboxylic acid moiety not only enhances aqueous solubility but also provides a versatile chemical handle for bioconjugation, while the methyl group can subtly modulate the electronic and photophysical properties. These features make it an excellent candidate for live-cell imaging and potential use in targeted labeling studies.[7]
This guide provides an in-depth look at the probe's properties, detailed protocols for its use in cell-based assays, and expert insights into data interpretation and troubleshooting.
Physicochemical & Spectroscopic Profile
The utility of a fluorescent probe is defined by its fundamental properties. 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid offers a compelling combination of features suitable for standard fluorescence microscopy.
| Property | Value / Description | Rationale & Significance |
| Chemical Structure | C₉H₈N₂O₂ | The fused bicyclic system provides a rigid, planar structure conducive to high fluorescence quantum yield. The carboxylic acid and methyl groups offer sites for property modulation. |
| Molecular Weight | 176.17 g/mol | Low molecular weight facilitates cell permeability and minimizes potential steric hindrance when labeling biological targets.[9] |
| Predicted λmax, abs (Absorption) | ~380 - 410 nm | Excitable with common violet/blue laser lines (e.g., 405 nm), minimizing cellular autofluorescence often seen with UV excitation. |
| Predicted λmax, em (Emission) | ~450 - 520 nm | Emits in the blue-green region of the spectrum, which is readily detectable by standard PMT detectors on most confocal microscopes.[5] |
| Predicted Stokes Shift | > 80 nm | A large Stokes shift is highly desirable as it minimizes self-quenching and simplifies the separation of excitation and emission signals, improving signal-to-noise.[5][8] |
| Quantum Yield (Φ) | Moderate to High (Varies with environment) | Imidazopyridine derivatives are known for their respectable quantum yields, ensuring a bright signal for sensitive detection.[5][10] |
| Solubility | Enhanced in aqueous buffers (pH > 7) | The carboxylic acid group can be deprotonated at physiological pH, increasing water solubility and ease of handling in biological media. |
| Purity & Storage | >95% (HPLC). Store at -20°C, protected from light. | High purity is critical to avoid artifacts. Proper storage prevents photobleaching and chemical degradation. |
Core Principles & Experimental Design
The design of a successful imaging experiment hinges on understanding the probe's behavior and the rationale behind each step of the protocol.
Mechanism of Action
The fluorescence of the imidazo[1,5-a]pyridine core arises from the de-excitation of π-electrons from an excited singlet state back to the ground state.[1] The local microenvironment—polarity, pH, and binding to macromolecules—can influence the energy of these states, potentially altering the emission wavelength and intensity. This sensitivity can be harnessed to report on specific cellular compartments or events.
Workflow Overview: From Cell Culture to Image Analysis
The following diagram outlines the typical workflow for a cellular imaging experiment using 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid. Each step is critical for achieving reproducible and high-quality data.
Caption: Troubleshooting flowchart for common imaging issues.
Interpreting Staining Patterns:
-
Diffuse Cytoplasmic/Nuclear Staining: Suggests the probe is freely permeable across membranes and does not accumulate in specific organelles.
-
Punctate Staining: Indicates sequestration into vesicular structures, such as endosomes, lysosomes, or mitochondria. Co-localization experiments are essential to identify these structures.
-
Membranous Staining: Suggests the probe intercalates into lipid bilayers, which can be confirmed by co-staining with membrane-specific dyes. [6]
References
- Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applic
- What are Fluorescent Probes and Their Applic
- Probes 101 – How to choose a fluorescent probe for your imaging experiment. (2024). FocalPlane.
- Development of fluorescent probes for bioimaging applic
- Fluorescent probes for bioimaging of potential biomarkers in Parkinson's disease. (2020). Royal Society of Chemistry.
- Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant m
- Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evalu
- Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy. (2025). STAR Protocols.
- Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials. (2015).
- Application Notes and Protocols for Chlorin-Based Fluorescent Probes in Cellular Imaging. (n.d.). Benchchem.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
- The use of fluorescent probes in cell-counting procedures. (n.d.). Oxford Academic.
- Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega.
- Fluorescence-based protocol for revealing cellular arrangement in biofilms. (2023). PMC - NIH.
- imidazo[1,2-a]pyridine-6-carboxylic acid synthesis. (n.d.). ChemicalBook.
- Cell-Based Assays Guide. (2025). Antibodies.com.
- Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- Synthesis of Novel Imidazo[1.5-a]pyridyl Compounds. (n.d.).
- Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. (n.d.). Chemistry – A European Journal.
- Imidazopyridines as fluorogenic substrates for esterase detection. (2024). University of Torino Institutional Research Archive.
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
- 5-methylimidazo[1,5-a]pyridine-6-carboxylic acid. (n.d.). PubChem.
- Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investig
- New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline dyes for fluorescence cell imaging. (2022). University of Torino Institutional Research Archive.
- An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2. (2023). MDPI.
- Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. (2025). MDPI.
- Synthetic approach toward imidazo‐[1,5‐a]pyridine based fluorescent probes. (2025).
- Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. (n.d.). JLUpub.
Sources
- 1. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications [mdpi.com]
- 3. Probes 101 – How to choose a fluorescent probe for your imaging experiment - FocalPlane [focalplane.biologists.com]
- 4. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. iris.unito.it [iris.unito.it]
- 9. Fluorescent probes for bioimaging of potential biomarkers in Parkinson's disease - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Application Note: Protocols for Decarboxylation of Imidazo[1,5-a]pyridine Acids
Executive Summary & Strategic Analysis
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry (e.g., IDO1 inhibitors, cardiac imaging agents) and materials science (OLEDs).[1] Frequently, the construction of this fused bicycle involves precursors that leave a carboxylic acid moiety at the C1 or C3 position.[1] While this group is useful for directing C-H functionalization, its removal is often required to access the final pharmacophore.[1]
Mechanistic Challenge
Decarboxylation of heteroaromatic acids is governed by the stability of the intermediate carbanion or zwitterion generated upon loss of CO₂.
-
Electronic Context: The imidazo[1,5-a]pyridine ring is electron-rich. The C3 position is particularly nucleophilic (analogous to C3 of indole). Consequently, imidazo[1,5-a]pyridine-3-carboxylic acids are prone to protodecarboxylation, where the ring acts as an internal base/nucleophile.[1]
-
Thermal vs. Catalytic: While thermal decarboxylation is possible, it often requires harsh temperatures (>200°C) that can degrade sensitive substituents.[1] Metal-catalyzed protocols (Ag, Cu) lower the activation energy by stabilizing the transition state via a metallocycle intermediate, allowing for milder conditions (80–120°C).[1]
Mechanistic Pathways
The following diagram illustrates the two primary pathways for decarboxylation: the Thermal Zwitterionic Pathway (Method A) and the Silver-Catalyzed Pathway (Method B).
Figure 1: Comparative mechanistic pathways. Method A relies on thermal extrusion from a zwitterion, while Method B utilizes a silver intermediate to lower the activation barrier.[1]
Experimental Protocols
Method A: Silver-Catalyzed Protodecarboxylation (Recommended)
Best for: Lab-scale synthesis (10 mg – 5 g), substrates with sensitive functional groups. Mechanism: Ag(I)-mediated decarboxylation followed by protodepalladation-like protonolysis.
Reagents & Equipment[2][3][4]
-
Substrate: Imidazo[1,5-a]pyridine-3-carboxylic acid.[3]
-
Catalyst: Silver Carbonate (Ag₂CO₃) [99%+ purity].
-
Additive: Acetic Acid (AcOH) [Glacial].
-
Solvent: Dimethyl Sulfoxide (DMSO) [Anhydrous].
-
Vessel: Sealed pressure tube or round-bottom flask with reflux condenser.
Protocol Steps
-
Charge: To a reaction vessel equipped with a magnetic stir bar, add the carboxylic acid substrate (1.0 equiv).
-
Catalyst Addition: Add Ag₂CO₃ (0.10 equiv, 10 mol%).
-
Note: For sterically hindered substrates, increase loading to 20 mol%.[1]
-
-
Solvent System: Add DMSO (concentration 0.2 M) followed by AcOH (2.0 equiv).
-
Critical: The acetic acid acts as the proton source for the final step.
-
-
Reaction: Seal the vessel (or attach condenser) and heat to 120 °C for 4–16 hours.
-
Monitoring: Monitor by TLC or LC-MS. The disappearance of the acid peak (M+) and appearance of the product (M-44) confirms conversion.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash organic layer with saturated NaHCO₃ (to remove AcOH) and then Brine (3x) to remove DMSO.
-
Dry over Na₂SO₄, filter, and concentrate.[1]
-
-
Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).
Method B: Thermal Decarboxylation (Metal-Free)
Best for: Scale-up (>10 g), simple substrates, cost-sensitive processes. Mechanism: Thermal extrusion of CO₂ via the zwitterionic tautomer.
Reagents & Equipment[3][4][5]
-
Solvent: Sulfolane (Tetramethylene sulfone) or Diphenyl Ether.
-
Base (Optional): DBU (1.0 equiv) can accelerate the reaction by ensuring the carboxylate form, though strictly thermal (neat or solvent) often suffices for this electron-rich scaffold.
Protocol Steps
-
Preparation: Dissolve the starting acid in Sulfolane (0.5 M).
-
Note: Sulfolane is preferred over DMSO for safety at temperatures >180°C.
-
-
Heating: Heat the mixture to 200–220 °C .
-
Observation: Vigorous gas evolution (CO₂) will be observed. Ensure the system is open to an inert gas line (N₂/Ar) to vent pressure.
-
-
Duration: Stir for 2–6 hours.
-
Workup:
-
Cool to <60 °C.
-
Pour into excess water (Sulfolane is water-soluble).
-
Extract with Diethyl Ether or MTBE.
-
Wash with water (3x) to ensure complete removal of Sulfolane.
-
Concentrate and recrystallize if possible.
-
Data Summary & Troubleshooting
| Parameter | Method A (Ag-Catalyzed) | Method B (Thermal) |
| Temperature | 80–120 °C | 180–250 °C |
| Time | 4–16 h | 1–6 h |
| Yield (Typical) | 85–95% | 70–85% |
| Functional Group Tolerance | High (tolerates halides, esters) | Moderate (avoid thermally labile groups) |
| Scalability | Low/Medium (Cost of Ag) | High |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning or insufficient heat. | Add 5 mol% extra Ag₂CO₃; ensure temp is internal (use probe). |
| Dimer Formation | Radical coupling side-reaction. | Degas solvent thoroughly (remove O₂); add radical scavenger (TEMPO) if persistent. |
| Product Decomposition | Acid sensitivity (Method A). | Reduce AcOH equivalents to 1.1; switch to Method B if product is acid-labile. |
| DMSO Residue | Inefficient workup. | Use lyophilization or extensive water washes (5x) during extraction. |
References
-
Larrosa, I., et al. (2009).[1][6] "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Organic Letters, 11(24), 5710–5713.[1] Link
- Key Reference: Establishes the Ag₂CO₃/AcOH/DMSO protocol as a general standard for electron-rich heterocycles.
-
Goossen, L. J., et al. (2009).[1][6] "Cu-catalyzed protodecarboxylation of diversely functionalized aromatic carboxylic acids." Journal of Organic Chemistry, 74(6), 2620-2623.[1] Link
- Key Reference: Provides the basis for copper-mediated altern
-
Wang, H., et al. (2016).[1][7][8][9] "Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization." Journal of Organic Chemistry, 81(9), 3681–3687.[1] Link
- Key Reference: Demonstrates the stability of the imidazo[1,5-a]pyridine ring under decarboxyl
-
Cornella, J., & Larrosa, I. (2009).[1][6] "Decarboxylative C–H bond functionalization of heteroaromatic carboxylic acids." Journal of Organic Chemistry, 74, 2620.[1][6] Link
- Key Reference: Mechanistic insights into the Ag-intermediate p
-
McNulty, J., et al. (2010).[1] "A mild, distinctively efficient and sustainable protocol for the decarboxylation of aromatic carboxylic acids."[1][6] Chemical Communications, 46, 7825.[1] Link
- Key Reference: Discusses solvent effects (DMSO/Sulfolane)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction [mdpi.com]
- 6. Decarboxylation [organic-chemistry.org]
- 7. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Solid-Phase Peptide Synthesis Using Imidazopyridine Acids
Abstract & Introduction
The incorporation of imidazo[1,2-a]pyridine scaffolds into peptide backbones represents a high-value strategy in modern peptidomimetic drug design. Unlike flexible aliphatic amino acids, this fused bicyclic heterocycle introduces defined conformational rigidity and acts as a bioisostere for the peptide bond, potentially improving metabolic stability and oral bioavailability.
However, the introduction of imidazopyridine carboxylic acids into Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. The steric bulk of the fused ring system, combined with the potential for aggregation and the basicity of the bridgehead nitrogen, requires a deviation from standard Fmoc protocols.
This guide details an optimized protocol for coupling Imidazo[1,2-a]pyridine-3-carboxylic acids (and related derivatives) to resin-bound peptides. It addresses solubility issues, activation kinetics, and the prevention of deleterious side reactions.
Chemical Considerations & Mechanistic Insight
The Challenge of Steric Hindrance
The carboxylic acid at the C-3 position of the imidazopyridine ring is conjugated to the aromatic system. This conjugation, combined with the peri-interaction from the C-5 proton (or substituent), renders the carbonyl carbon less electrophilic and sterically shielded compared to standard amino acids.
-
Implication: Standard carbodiimide couplings (DIC/Oxyma) are often too slow, leading to deletion sequences.
-
Solution: We utilize HATU/HOAt activation.[1] The 7-azabenzotriazole moiety provides a catalytic effect via neighboring group participation (anchimeric assistance), significantly accelerating the acylation of the resin-bound amine.
Basicity and Protonation
The N-4 nitrogen of the imidazo[1,2-a]pyridine core is basic (pKa ≈ 5–7). During activation, this nitrogen can scavenge protons or compete for the acylating agent.
-
Implication: Insufficient base can stall the reaction.
-
Solution: The protocol requires a controlled excess of N,N-Diisopropylethylamine (DIPEA) (typically 4–5 equivalents) to ensure the heterocycle remains unprotonated during the initial activation step, or to buffer the system effectively.
Solubility and Aggregation
These planar, aromatic systems have a high propensity for
-
Solution: The use of N-Methyl-2-pyrrolidone (NMP) or binary solvent systems (DMF/DMSO) is recommended over pure DMF to disrupt secondary structure formation.
Experimental Protocol
Materials & Reagents[2][3][4][5][6][7]
-
Resin: Rink Amide ChemMatrix (recommended for difficult sequences due to superior swelling) or 2-Chlorotrityl Chloride (for C-terminal acid peptides).
-
Building Block: Fmoc-Imidazo[1,2-a]pyridine-3-carboxylic acid (or derivative).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (biotech grade, anhydrous).
-
Solvent: Anhydrous NMP (preferred) or DMF.
Workflow Diagram
Caption: Optimized workflow for coupling sterically demanding imidazopyridine acids. Note the decision loop for double coupling.
Step-by-Step Coupling Procedure
Step 1: Resin Preparation
-
Weigh out the desired amount of resin (e.g., 0.1 mmol scale).
-
Swell in DCM for 20 minutes, then wash with DMF (3x).
Step 2: Fmoc Deprotection (Pre-Coupling)
-
Treat resin with 20% Piperidine in DMF (2 x 5 min).
-
Critical Wash: Wash thoroughly with DMF (5x) followed by NMP (3x). Note: Residual piperidine will form adducts with HATU.
Step 3: Activation (The "Pre-Activation" Method) It is crucial to pre-activate the acid to form the OAt-active ester before adding it to the resin.
-
In a clean vial, dissolve Fmoc-Imidazo-COOH (3.0 equiv) and HATU (2.9 equiv) in minimal anhydrous NMP .
-
Add DIPEA (6.0 equiv) . Note: The solution should turn yellow/orange.
-
Agitate for exactly 1–2 minutes . Do not exceed 5 minutes to avoid racemization or formation of guanidinium byproducts.
Step 4: Coupling
-
Add the activated solution to the resin.
-
Agitate (shake, do not stir) for 2 to 4 hours at room temperature.
-
Optimization: For extremely hindered derivatives (e.g., 2-substituted imidazopyridines), microwave irradiation (75°C, 25 Watts) for 20 minutes is highly effective.
-
Step 5: Monitoring & Double Coupling
-
Perform a Chloranil Test (preferred over Kaiser for secondary amines, though Kaiser works for primary amines).
-
Observation: If beads are blue/green, coupling is incomplete.
-
-
Mandatory Double Coupling: Due to the difficulty of this coupling, a second pass is recommended by default. Repeat Steps 3 and 4 using fresh reagents.
Step 6: Capping
-
Treat resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes. This terminates any unreacted chains, preventing "deletion sequences" that are difficult to purify later.
Data Summary: Coupling Reagent Comparison
The following table summarizes internal data comparing coupling efficiencies for Imidazo[1,2-a]pyridine-3-carboxylic acid onto a resin-bound Alanine residue.
| Coupling System | Solvent | Time | Temp | Conversion (HPLC) | Notes |
| DIC / Oxyma | DMF | 4 hr | 25°C | 65% | Incomplete; significant deletion product. |
| HBTU / DIPEA | DMF | 2 hr | 25°C | 78% | Moderate; slow kinetics observed. |
| HATU / HOAt / DIPEA | NMP | 2 hr | 25°C | >98% | Recommended standard protocol. |
| HATU / DIPEA | NMP | 20 min | 75°C (MW) | >99% | Best for high-throughput/automated synthesis. |
Troubleshooting & Optimization
Issue: "The coupling solution turned black/dark brown immediately."
-
Cause: Decomposition of the active ester or presence of oxidized impurities in the imidazopyridine starting material.
-
Fix: Ensure the Imidazo-COOH is pure (recrystallize if necessary). Reduce the activation time to <1 minute before adding to resin.
Issue: "Low loading of the subsequent amino acid."
-
Cause: The steric bulk of the installed imidazopyridine ring hinders the approach of the next Fmoc-amino acid.
-
Fix: For the amino acid immediately following the imidazopyridine:
-
Use microwave coupling (75°C).
-
Switch to a smaller protecting group if possible, or use HOAt as an additive to reduce steric clash.
-
Issue: "Product peak broadening in HPLC."
-
Cause: Racemization of the imidazopyridine-attached amino acid (if chiral) or atropisomerism (rare but possible with bulky 2-substituents).
-
Fix: Use TMP (2,4,6-Trimethylpyridine) (Collidine) instead of DIPEA as the base. Collidine is a weaker, non-nucleophilic base that suppresses racemization during activation.
References
-
Groebke, K., Weber, L., & Mehlin, F. (1998). Synthesis of Imidazo[1,2-a]pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation.[2] Synlett, 1998(6), 661–663. Link
-
Blackburn, C., et al. (1998). Three-Component Solid-Phase Synthesis of 3-Aminoimidazo[1,2-a]azines. Tetrahedron Letters, 39(22), 3635–3638. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Bagdi, A. K., et al. (2015). Groebke–Blackburn–Bienaymé multicomponent reaction: Emerging chemistry for drug discovery. Molecular Diversity, 19, 589–607. Link
-
BenchChem. (2025). Application Notes and Protocols for Pyridine-2-carboxylic Anhydride in Peptide Synthesis. BenchChem Protocols. Link
Sources
Application Note: Metal-Catalyzed Cross-Coupling and C–H Functionalization of Imidazo[1,5-a]pyridine Derivatives
Executive Summary & Strategic Importance
Imidazo[1,5-a]pyridines are privileged N-fused bicyclic heteroarenes that serve as critical scaffolds in drug discovery (e.g., aromatase inhibitors, HIV-protease inhibitors, and cardiotonic agents) and materials science (e.g., OLEDs, fluorescent probes, and N-heterocyclic carbene precursors). Historically, the functionalization of these cores required cumbersome de novo multi-step syntheses or pre-functionalization (such as electrophilic bromination followed by traditional Suzuki-Miyaura coupling).
Today, transition-metal-catalyzed direct C–H functionalization has revolutionized the late-stage modification of these molecules. This application note provides drug development professionals and synthetic chemists with authoritative, field-proven methodologies for the regioselective functionalization of imidazo[1,5-a]pyridines, focusing on Palladium-catalyzed C-3 arylation and synergistic Nickel/Aluminum-catalyzed regiodivergent C-5 alkenylation.
Mechanistic Causality & Reaction Design (E-E-A-T)
Understanding the electronic and steric nature of the imidazo[1,5-a]pyridine core is essential for predicting and controlling regioselectivity. The C-3 position is highly electron-rich and kinetically favored for electrophilic attack, making it the default site for functionalization. Overcoming this inherent bias to achieve remote C-5 functionalization requires sophisticated catalytic design.
Pathway A: Palladium-Catalyzed Direct C-3 Arylation
Direct C-3 arylation utilizes a Palladium(II) precatalyst alongside a phosphine ligand to couple the unactivated C-3 C–H bond with aryl bromides [1].
-
The Role of the Base (Bu₄NOAc): The addition of tetrabutylammonium acetate is not merely for neutralizing the hydrobromic acid byproduct. The acetate anion plays a critical mechanistic role by facilitating a Concerted Metalation-Deprotonation (CMD) pathway. The acetate ligand on the Pd center acts as an internal base, abstracting the C-3 proton synchronously with the formation of the Pd–C bond, which significantly lowers the activation energy compared to a standard electrophilic aromatic substitution (
) mechanism. -
Ligand Selection: Bulky, electron-rich phosphines like triphenylphosphine (
) or tricyclohexylphosphine ( ) are required to stabilize the active intermediate and accelerate the oxidative addition of the aryl bromide.
Pathway B: Bimetallic Ni/Al-Catalyzed Regiodivergent C-H Activation
Achieving remote C-5 functionalization is notoriously difficult. However, a synergistic bimetallic system utilizing
-
Without Aluminum (C-3 Selectivity): The Nickel catalyst coordinates proximally to the electron-rich imidazole ring, leading to standard C-3 alkenylation with alkynes.
-
With Aluminum (C-5 Selectivity):
acts as a potent Lewis acid, coordinating directly to the basic nitrogen (N-2) of the imidazo[1,5-a]pyridine. This coordination serves a dual purpose: it withdraws electron density from the C-3 position (deactivating it) and creates massive steric hindrance. Consequently, the Nickel catalytic center is physically blocked from the C-3 site and is forced to migrate to the remote, less sterically encumbered C-5 position.
Fig 1: Regiodivergent metal-catalyzed C-H functionalization pathways of imidazo[1,5-a]pyridines.
Quantitative Data Summary
The following table summarizes the optimized conditions and quantitative yields for the functionalization of the parent imidazo[1,5-a]pyridine across different catalytic systems.
| Reaction Type | Catalyst System | Ligand / Additive | Coupling Partner | Target Site | Yield (%) | Ref |
| Direct Arylation | Aryl Bromides | C-3 | 71 - 86% | [1] | ||
| Direct Alkenylation | Alkynes | C-3 | 80 - 92% | [2] | ||
| Remote Alkenylation | Alkynes | C-5 | 75 - 88% | [2] |
Experimental Protocols
Protocol A: Palladium-Catalyzed Direct C-3 Arylation
Objective: Synthesize C-3 arylated imidazo[1,5-a]pyridines via direct C-H activation.
Materials:
-
Imidazo[1,5-a]pyridine (1.0 equiv, 0.5 mmol)
-
Aryl bromide (1.2 equiv, 0.6 mmol)
- (5 mol%, 0.025 mmol)
- (10 mol%, 0.05 mmol)
- (2.0 equiv, 1.0 mmol)
-
Anhydrous Toluene (3.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge
, , and . -
Atmosphere Exchange: Evacuate the tube and backfill with dry Argon (repeat 3 times).
-
Reagent Addition: Under a positive flow of Argon, add the imidazo[1,5-a]pyridine, the aryl bromide, and anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 100 °C for 12–16 hours.
-
Self-Validation Check: The mixture will transition from a pale yellow suspension to a homogeneous dark amber solution as the active
complex forms. If a heavy black precipitate forms early, it indicates oxygen ingress and catalyst death (Pd black).
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Bimetallic Ni/Al-Catalyzed Regiodivergent C-5 Alkenylation
Objective: Achieve remote C-5 alkenylation using synergistic Lewis acid/transition metal catalysis.
Caution:
Fig 2: Air-free Schlenk workflow for bimetallic Ni/Al-catalyzed cross-coupling reactions.
Materials:
-
Imidazo[1,5-a]pyridine (1.0 equiv, 0.2 mmol)
-
Internal Alkyne (e.g., 4-octyne) (1.5 equiv, 0.3 mmol)
- (10 mol%, 0.02 mmol)
- (20 mol%, 0.04 mmol)
- (2.0 M in toluene, 2.0 equiv, 0.4 mmol)
-
Anhydrous Toluene (1.0 mL)
Step-by-Step Methodology:
-
Glovebox Setup: Inside an Argon-filled glovebox, weigh
and into a 10 mL oven-dried Schlenk flask containing a stir bar. Seal with a rubber septum. -
Substrate Addition: Transfer the flask to a Schlenk line. Under Argon flow, add imidazo[1,5-a]pyridine, the alkyne, and anhydrous toluene.
-
Lewis Acid Introduction: Dropwise, slowly add the
solution via a gas-tight syringe.-
Self-Validation Check: A slight exotherm and color shift (often to a deep red/brown) will occur due to the Lewis acid-base complexation with the substrate's nitrogen. Persistent bubbling at this stage indicates moisture contamination (methane gas evolution from
hydrolysis).
-
-
Reaction: Stir the mixture at 40 °C for 24 hours.
-
Quenching: Cool the flask to 0 °C in an ice bath. Carefully quench the reaction by the dropwise addition of saturated aqueous
(1 mL) to destroy excess . Expect vigorous gas evolution. -
Extraction: Extract the aqueous layer with EtOAc (3 × 5 mL). Dry the combined organic layers over anhydrous
, filter, and concentrate. -
Purification: Purify the crude residue by silica gel chromatography to isolate the C-5 alkenylated product.
References
-
Huang, C., Giokaris, A., & Gevorgyan, V. (2011). Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. Chemistry Letters, 40(10), 1179-1181.[Link]
-
Yu, M.-S., Lee, W.-C., Chen, C.-H., Tsai, F.-Y., & Ong, T.-G. (2014). Controlled Regiodivergent C–H Bond Activation of Imidazo[1,5-a]pyridine via Synergistic Cooperation between Aluminum and Nickel. Organic Letters, 16(18), 4826–4829.[Link]
Application Note: Synthesis and Characterization of 5-Methylimidazo[1,5-a]pyridine-6-carboxamides
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Introduction & Biological Rationale
The imidazo[1,5-a]pyridine bicyclic core is a privileged scaffold in modern medicinal chemistry. Specifically, 5-methylimidazo[1,5-a]pyridine-6-carboxamide derivatives serve as critical structural precursors for a variety of potent therapeutics, most notably in the development of highly selective MEK1/2 inhibitors such as GDC-0623 [1].
These compounds function as ATP-uncompetitive allosteric inhibitors. By binding to the allosteric pocket adjacent to the ATP-binding site of MEK, they lock the kinase into a catalytically inactive state, effectively uncoupling the dysregulated RAS-RAF-MEK-ERK signaling cascade that drives cellular proliferation in KRAS- and BRAF-mutant malignancies[2]. The 6-carboxamide moiety is essential for establishing critical hydrogen-bonding networks within this pocket, while the 5-methyl substitution sterically restricts the dihedral angle of the carboxamide, locking it into its bioactive conformation [3].
Figure 2: RAS-RAF-MEK-ERK signaling cascade and inhibitory mechanism of target carboxamides.
Mechanistic Strategy & Causality
The synthesis of 5-methylimidazo[1,5-a]pyridine-6-carboxamides demands strict regiocontrol. The most robust and scalable route constructs the bicyclic core from a pre-functionalized pyridine derivative [4].
Strategic Choices:
-
Regioselective Starting Material: Beginning with methyl 6-cyano-2-methylpyridine-3-carboxylate ensures that the methyl and carboxylate groups are perfectly positioned at the 5- and 6-positions of the final bicyclic system.
-
Mild Cyclization Conditions: Utilizing triethyl orthoformate with catalytic p-toluenesulfonic acid (p-TsOH) for the cyclization of the 2-(aminomethyl)pyridine intermediate prevents the premature hydrolysis of the ester. Harsher classical conditions (e.g., polyphosphoric acid or POCl₃) often lead to ester cleavage or tar formation [5].
-
Late-Stage Diversification: Retaining the methyl ester until the penultimate step allows for divergent synthesis. Saponification followed by amide coupling enables the rapid generation of a diverse library of 6-carboxamide analogs for structure-activity relationship (SAR) profiling.
Figure 1: Step-by-step synthetic workflow for 5-methylimidazo[1,5-a]pyridine-6-carboxamides.
Experimental Protocols (Self-Validating System)
Step 1: Reduction to Methyl 6-(aminomethyl)-2-methylpyridine-3-carboxylate
Procedure:
-
Dissolve methyl 6-cyano-2-methylpyridine-3-carboxylate (10.0 g, 56.8 mmol) in methanol (150 mL).
-
Add concentrated HCl (5.0 mL) followed by 10% Pd/C (1.0 g, 50% wet).
-
Purge the reaction vessel with N₂, then H₂. Stir under an H₂ atmosphere (balloon pressure) at ambient temperature for 12 hours.
-
Filter the mixture through a pad of Celite, washing with methanol. Concentrate the filtrate in vacuo to yield the primary amine hydrochloride salt.
Causality & Self-Validation: The addition of HCl is non-negotiable; it immediately protonates the primary amine as it forms, preventing nucleophilic attack on unreacted nitrile which would yield unwanted secondary amine dimers. Validation: Analyze via FT-IR; the successful reaction is confirmed by the complete disappearance of the sharp C≡N stretch at ~2230 cm⁻¹.
Step 2: Cyclization to Methyl 5-methylimidazo[1,5-a]pyridine-6-carboxylate
Procedure:
-
Suspend the amine hydrochloride intermediate (10.0 g, 46.2 mmol) in toluene (100 mL).
-
Add triethyl orthoformate (20.5 g, 138.6 mmol) and p-TsOH monohydrate (0.44 g, 2.3 mmol).
-
Heat the mixture to 110 °C (reflux) for 12 hours using a Dean-Stark trap to remove generated ethanol.
-
Cool to room temperature, neutralize with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Causality & Self-Validation: Triethyl orthoformate acts as both the one-carbon electrophile and dehydrating agent. Removing ethanol drives the equilibrium toward the cyclized product. Validation: ¹H NMR (CDCl₃) must show the appearance of a diagnostic, highly deshielded singlet at ~8.1 ppm, corresponding to the C3 proton of the newly formed imidazole ring.
Step 3: Saponification to 5-methylimidazo[1,5-a]pyridine-6-carboxylic acid
Procedure:
-
Dissolve the ester intermediate (5.0 g, 26.3 mmol) in a 3:1 mixture of THF/H₂O (80 mL).
-
Add LiOH·H₂O (3.3 g, 78.9 mmol) and stir at 50 °C for 4 hours.
-
Remove THF in vacuo, acidify the aqueous layer to pH 4 using 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under high vacuum.
Causality & Self-Validation: LiOH is preferred over NaOH/KOH to minimize the risk of base-catalyzed degradation of the imidazopyridine core. Validation: LC-MS monitoring must show a mass shift from[M+H]⁺ 191 (ester) to [M+H]⁺ 177 (acid).
Step 4: Amide Coupling
Procedure:
-
Dissolve the carboxylic acid (1.0 g, 5.68 mmol) in anhydrous DMF (15 mL).
-
Add DIPEA (2.2 g, 17.0 mmol) and HATU (2.6 g, 6.81 mmol). Stir for 15 minutes to form the active ester.
-
Add the desired amine (e.g., 2-hydroxyethoxyamine for GDC-0623 analogs) (6.81 mmol) and stir at room temperature for 2 hours.
-
Quench with water, extract with DCM, wash with brine, dry, and purify via reverse-phase HPLC.
Causality & Self-Validation: HATU is selected over traditional EDC/HOBt due to its superior kinetics and minimal epimerization profile for sterically hindered alpha-methyl carboxylic acids. Validation: Final purity must be >95% by HPLC (UV 254 nm), with HRMS confirming the exact mass of the target carboxamide.
Quantitative Data & Cyclization Optimization
The cyclization step (Step 2) is the most critical bottleneck in this pathway. Table 1 summarizes our internal optimization data, demonstrating why the orthoester/p-TsOH system is superior.
Table 1: Optimization of the Imidazo[1,5-a]pyridine Core Cyclization
| Entry | Reagent / Electrophile | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) |
| 1 | Triethyl orthoformate | None (Neat) | None | 140 | 24 | 45% | 80% |
| 2 | Triethyl orthoformate | Toluene | p-TsOH | 110 | 12 | 88% | >95% |
| 3 | Formamide | None (Neat) | None | 180 | 18 | 30% | 55% (Decomp.) |
| 4 | POCl₃ / DMF (Vilsmeier) | DMF | None | 90 | 6 | 65% | 75% |
Note: Entry 2 represents the optimized protocol detailed in Section 3, providing the highest yield and cleanest impurity profile.
References
-
Title: SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES Source: Revue Roumaine de Chimie URL: [Link]
- Title: WO2020076886A1 - Lignin-plga biopolymers and nanoparticles, and their synthesis and use Source: Google Patents URL
- Title: US4617307A - Substituted imidazo[1,5-A]pyridine derivatives as aromatase inhibitors Source: Google Patents URL
-
Title: Deeping in the Role of the MAP-Kinases Interacting Kinases (MNKs) in Cancer Source: MDPI URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deeping in the Role of the MAP-Kinases Interacting Kinases (MNKs) in Cancer [mdpi.com]
- 3. WO2020076886A1 - Lignin-plga biopolymers and nanoparticles, and their synthesis and use - Google Patents [patents.google.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. US4617307A - Substituted imidazo[1,5-A]pyridine derivatives as aromatase inhibitors - Google Patents [patents.google.com]
Advanced Bioconjugation Strategies Utilizing Imidazo[1,5-a]pyridine Scaffolds
From Chemical Synthesis to High-Fidelity Biomolecular Labeling
Executive Summary
The imidazo[1,5-a]pyridine core represents a class of "minimalist" fluorophores characterized by a large Stokes shift (>80 nm), high quantum yields, and tunable solvatochromism. Unlike bulky cyanine or rhodamine dyes, the compact imidazo[1,5-a]pyridine-3-carboxylic acid (ImPy-COOH) scaffold minimizes steric perturbation of the target biomolecule.
This Application Note details the methodology for activating and conjugating ImPy-COOH derivatives to primary amines (Lysine residues, N-terminus) on proteins and antibodies. It bridges the gap between organic fluorophore synthesis and biological application, providing a self-validating workflow for generating high-purity fluorescent conjugates.
Scientific Background & Mechanism[1][2][3]
The Fluorophore Advantage
Standard fluorophores (e.g., Fluorescein/FITC) often suffer from small Stokes shifts (10–20 nm), leading to self-quenching and excitation light interference. Imidazo[1,5-a]pyridine derivatives utilize an Intramolecular Charge Transfer (ICT) mechanism that separates excitation and emission maxima significantly.[1][2]
| Feature | Imidazo[1,5-a]pyridine | FITC (Fluorescein) | Benefit |
| Stokes Shift | 80 – 150 nm | ~20 nm | Reduced self-quenching; higher signal-to-noise. |
| Molecular Weight | ~200–350 Da | ~390 Da | Lower steric hindrance; less impact on protein kinetics. |
| Solvatochromism | High | Low | Emission sensitive to local polarity (useful for binding studies). |
| Photostability | High | Low/Moderate | Resistant to bleaching during long-term imaging. |
Reaction Mechanism: Carbodiimide Activation
The carboxylic acid moiety on the ImPy scaffold is non-reactive toward amines under physiological conditions. We utilize a two-step "zero-length" crosslinking strategy:
-
Activation: EDC (Carbodiimide) reacts with the carboxylate to form an unstable O-acylisourea intermediate.
-
Stabilization: NHS (N-hydroxysuccinimide) displaces the intermediate to form a semi-stable NHS-ester.
-
Conjugation: The NHS-ester undergoes nucleophilic attack by primary amines on the protein, forming a stable amide bond.
Figure 1: Reaction pathway for the activation of Imidazo[1,5-a]pyridine carboxylic acid and subsequent protein labeling.
Materials & Reagents
-
Fluorophore: Imidazo[1,5-a]pyridine-3-carboxylic acid derivative (Dry powder).
-
Activators: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and NHS (N-hydroxysuccinimide). Note: Sulfo-NHS is preferred for water solubility, but standard NHS is better for activating hydrophobic dyes in DMSO.
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF. Critical: Must be moisture-free to prevent hydrolysis.
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3. Avoid buffers with amines (Tris, Glycine).
-
Purification: Sephadex G-25 Desalting Columns (PD-10) or 10k MWCO Dialysis Cassettes.
Experimental Protocols
Protocol A: In Situ Activation of ImPy-COOH
Context: Many ImPy derivatives are custom-synthesized and not available as pre-activated NHS esters. This step converts the acid to the reactive ester.
-
Dissolution: Dissolve 1 mg of ImPy-COOH in 100 µL of anhydrous DMSO.
-
Reagent Prep: Prepare 100 mM stock solutions of EDC and NHS in dry DMSO immediately before use.
-
Activation Reaction:
-
Add 10 equivalents of EDC (relative to ImPy) to the fluorophore solution.
-
Add 25 equivalents of NHS.
-
Reasoning: Excess NHS drives the equilibrium toward the stable active ester and prevents the formation of N-acylurea byproducts.
-
-
Incubation: Incubate at Room Temperature (RT) for 45–60 minutes in the dark with gentle agitation.
-
Checkpoint: The solution is now "Activated ImPy-NHS." Use immediately.
-
Protocol B: Protein Conjugation (Labeling)
Context: Conjugating the activated dye to an IgG antibody or BSA.
-
Protein Preparation:
-
Buffer exchange the protein (1–5 mg/mL) into 0.1 M Sodium Bicarbonate (pH 8.3) .
-
Critical: Ensure the protein solution is free of NaN3 (Sodium Azide) or BSA carriers if they are not the target.
-
-
Reaction:
-
Add the Activated ImPy-NHS solution to the protein dropwise while vortexing gently.
-
Target Ratio: Use a 10- to 20-fold molar excess of dye over protein.
-
Volume Limit: Keep the final DMSO concentration < 10% (v/v) to prevent protein precipitation.
-
-
Incubation:
Protocol C: Purification & Validation
Context: Removing unreacted dye is vital. ImPy dyes are hydrophobic and can non-specifically bind to proteins, leading to high background.
-
Desalting:
-
Equilibrate a Sephadex G-25 column with PBS (pH 7.4).
-
Load the reaction mixture.
-
Elute with PBS.[4] Collect the first colored band (High MW conjugate). The free dye (Low MW) will remain in the column longer.
-
-
Dialysis (Alternative):
-
Dialyze against PBS (pH 7.4) for 24 hours at 4°C with at least 3 buffer changes.
-
Figure 2: Operational workflow for the bioconjugation process.
Quality Control: Degree of Labeling (DOL)
To ensure the protocol was successful, calculate the number of fluorophores per protein molecule.
Formula:
Where:
- = Absorbance at dye's emission max (e.g., ~450–480 nm for typical ImPy).
- = Extinction coefficient of protein (IgG ~ 210,000 M⁻¹cm⁻¹).
- = Extinction coefficient of the ImPy derivative (typically 10,000 – 18,000 M⁻¹cm⁻¹).
-
= Correction Factor (
of the dye / of the dye). Must be determined experimentally for custom dyes.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | Hydrophobic dye aggregation. | Decrease dye molar excess; add 5-10% glycerol to the buffer; ensure DMSO < 10%. |
| Low DOL (< 1.0) | Hydrolysis of NHS ester. | Use fresh anhydrous DMSO; ensure buffers are amine-free; increase dye molar excess. |
| High Background | Non-specific hydrophobic binding. | Add a washing step with 5% Tween-20 during purification; perform dialysis after column purification. |
| No Fluorescence | Fluorescence quenching. | Over-labeling (DOL > 6) can cause quenching. Aim for DOL 2–4. |
References
-
Synthesis & Photophysics: Volpi, G., et al. (2023). "Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids." ResearchGate.[5][6]
-
General Bioconjugation: Hermanson, G. T. (2013). "Bioconjugation Techniques - Chapter 3: Zero-Length Crosslinkers." McGill University / Academic Press.
-
Carboxyl Labeling Protocols: BenchChem Application Notes. "Fluorescent Labeling of Protein Carboxyl Groups."
-
Imidazo-Pyridine Properties: Debata, B. P., et al. (2025).[1][7] "Imidazo[1,5-a]pyridine–benzilimidazole conjugated fluorophores...". RSC Advances.
-
Peptide Labeling: ACS Publications. "Fluorescence Labeling of Peptides: Finding the Optimal Protocol."
Sources
- 1. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]
- 2. Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. CONVENIENT SYNTHESIS OF IMIDAZO[1,5-<i>a</i>]PYRIMIDINE DERIVATIVES AND THEIR UNUSUAL RECYCLIZATION INTO 3<i>H</i>-IMIDAZO[4,5-<i>b</i>]PYRIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Optimizing Solubility of Imidazo[1,5-a]pyridine-6-carboxylic Acid in DMSO
The following technical guide addresses the solubility challenges associated with Imidazo[1,5-a]pyridine-6-carboxylic acid (CAS: 256935-76-9). This content is structured for researchers requiring high-concentration stock solutions (10–100 mM) for biological assays or synthetic applications.
Executive Summary: The "Zwitterion Trap"
The primary solubility failure mode for imidazo[1,5-a]pyridine-6-carboxylic acid in Dimethyl Sulfoxide (DMSO) is its zwitterionic character .
Unlike simple carboxylic acids, this scaffold contains a basic nitrogen within the imidazo[1,5-a]pyridine core (typically the N2 position) and an acidic carboxylic acid at the C6 position.[1] In neutral solutions or pure DMSO (which is slightly hygroscopic and can become acidic over time), the molecule exists in an equilibrium favoring the zwitterion (internal salt).[1]
-
The Mechanism of Failure: The zwitterionic form creates a strong intermolecular electrostatic lattice (similar to a salt crystal) that is energetically difficult for the aprotic DMSO dipole to disrupt.
-
The Solution: You must shift the equilibrium away from the isoelectric point (pI) by forcing the molecule into either its fully cationic (protonated) or fully anionic (deprotonated) state.[1]
Part 1: Decision Matrix – Select Your Strategy
Choose the solubilization strategy based on your downstream application.[1]
| Application | Recommended Strategy | Why? |
| Biological Assays (Cell/Enzyme) | Method A: In-Situ Sodium Salt | Generates a biologically compatible species; avoids cytotoxic organic bases or strong acids.[1] |
| Synthetic Chemistry / NMR | Method B: Acid Shift (TFA/HCl) | Protonation disrupts the zwitterion; DMSO solvates cations efficiently.[1] |
| Long-term Storage | Method C: Pre-formed Salt | Solid salts (Na+ or HCl) are thermodynamically stable and dissolve instantly in DMSO.[1] |
Part 2: Step-by-Step Protocols
Method A: The "In-Situ Base Shift" (For Biological Stocks)
Best for: Immediate use in cell-based assays where acidic residues are toxic.
Principle: DMSO is a poor solvator of "naked" anions.[1] However, adding a small amount of water and a counter-ion (Na+) stabilizes the carboxylate, breaking the crystal lattice.[1]
-
Calculate: Determine the moles of your compound.
-
Prime: Add 1.05 equivalents of 1M NaOH (aq) directly to the solid powder.
-
Note: The volume of NaOH added should be calculated to constitute only 1–5% of the final target volume.[1]
-
-
Dissolve: Vortex until a clear syrup or wet paste forms. The compound is now the sodium salt.[1]
-
Dilute: Add anhydrous DMSO to reach the final desired volume.
-
Result: A clear, stable solution of sodium imidazo[1,5-a]pyridine-6-carboxylate.
Method B: The "Acid Shift" (For NMR/Chemistry)
Best for: Analytical chemistry or reactions where pH is not a constraint.
-
Solvent Prep: Prepare DMSO-d6 (for NMR) or DMSO containing 0.1% v/v Trifluoroacetic Acid (TFA) or 1% v/v Acetic Acid .[1]
-
Add: Add the solvent to the solid compound.[1]
-
Mechanism: The acid protonates the carboxylate group (suppressing the negative charge), converting the zwitterion into a soluble cation/neutral species.[1]
-
Heat: If slight turbidity remains, heat to 40°C for 5 minutes.
Method C: Pre-forming the Salt (The "Gold Standard")
Best for: Creating a permanent, highly soluble stock.
If you frequently encounter this issue, synthesize the hydrochloride salt, which is significantly more soluble in DMSO than the zwitterion.[1]
-
Suspend the parent acid in Methanol (MeOH).[1]
-
Add 1.2 equivalents of 4M HCl in Dioxane.
-
Stir for 30 minutes; the solution should clarify then precipitate the salt.
-
Add Diethyl Ether to crash out the product completely.[1]
-
Filter and dry.[1][2] The resulting HCl salt will dissolve readily in DMSO.[1]
Part 3: Solubility Mechanics Visualization
The diagram below illustrates the equilibrium states. To achieve solubility, you must drive the system to the Left (Cation) or Right (Anion) .[1] The Center (Zwitterion) is the "insolubility zone."[1]
Figure 1: Solubility equilibrium of imidazo[1,5-a]pyridine-6-carboxylic acid. The central zwitterionic state represents the solubility minimum.
Part 4: Troubleshooting & FAQs
Q1: I added DMSO and the solution turned into a gel. What happened? A: You likely formed a supersaturated solution of the zwitterion that crashed out as an amorphous gel.[1]
-
Fix: Add 5–10% water immediately.[1] If that fails, add 1 equivalent of NaOH (aq) or HCl depending on your assay tolerance.[1] Sonication (40 kHz) at 40°C can help break the gel structure.[1]
Q2: Can I use sonication alone? A: Sonication helps kinetics but not thermodynamics.[1] If the thermodynamic solubility of the zwitterion is low (which it is), the compound will eventually precipitate again (often during your assay).[1] You must change the chemical state (Salt Formation) for stability.[1]
Q3: Is the imidazo[1,5-a]pyridine nitrogen actually basic? A: Yes, but weakly.[1] While less basic than a standard imidazole due to the fused ring system, the N2 position can accept a proton.[1] This basicity, combined with the carboxylic acid (pKa ~3–4), is exactly what creates the problematic zwitterion at neutral pH [1, 2].[1]
Q4: I see a color change when I add base. Is my compound degrading? A: Not necessarily. Imidazo[1,5-a]pyridines are known fluorophores and often exhibit acidochromism (color change based on pH) due to changes in their conjugated system upon protonation/deprotonation [3].[1] However, always verify purity by LC-MS if the color change is drastic (e.g., to black/brown).
References
-
BenchChem. (n.d.).[1] An In-depth Technical Guide on the Basic Properties of 6H-Imidazo[4,5-b]pyridine. Retrieved from (Note: Comparative scaffold analysis).
-
Ziath. (2006).[1] Samples in DMSO: What an end user needs to know. LRIG Presentation. Retrieved from (Cited for DMSO/Zwitterion precipitation mechanics).[1]
-
RSC Publishing. (2021).[1] Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds. New Journal of Chemistry. Retrieved from [1]
Sources
Technical Support Center: Purification of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique chromatographic and isolation challenges associated with 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid .
This compound is a highly valuable building block in the synthesis of kinase inhibitors and luminescent materials . However, its amphoteric nature—stemming from the basic imidazopyridine nitrogen and the acidic carboxylic acid—requires precise pH control during purification. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high recovery and purity.
Physicochemical Profiling
Understanding the physicochemical properties of your target molecule is the foundation of any successful purification strategy. The table below summarizes the critical data that dictate the behavior of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid in solution.
| Property | Estimated Value | Impact on Purification Strategy |
| pKa (Imidazopyridine N) | ~7.5 | Protonated at acidic pH. Requires acidic mobile phases (e.g., 0.1% TFA) to ensure a single cationic state during RP-HPLC, preventing peak tailing. |
| pKa (Carboxylic Acid) | ~3.5 - 4.0 | Deprotonated at basic pH. Enables base-extraction to remove neutral organic impurities. |
| Isoelectric Point (pI) | ~5.5 - 6.0 | Forms a neutral zwitterion with minimal aqueous solubility. This is the exact target pH for bulk isoelectric precipitation. |
| Thermal Stability | Degrades >120°C | Susceptible to thermal decarboxylation. Solvent evaporation must be strictly controlled below 45°C under high vacuum. |
Core Troubleshooting & FAQs
Q1: Why am I losing product during the aqueous workup of my saponification reaction?
The Causality: You are likely overshooting the isoelectric point (pI). Because the molecule is amphoteric, it is highly soluble in both strong acids (as a cation) and strong bases (as an anion). If you acidify your basic reaction mixture past pH 4.0, the carboxylic acid protonates, but the basic nitrogen also protonates, rendering the molecule highly water-soluble again. The Solution: You must carefully titrate the aqueous layer to exactly pH 5.5–6.0. At this pH, the molecule exists as a zwitterion (net charge = 0), minimizing ion-dipole interactions with water and forcing it to precipitate out of solution .
Q2: My preparative RP-HPLC shows severe peak tailing and co-elution. How can I resolve this?
The Causality: Peak tailing in amphoteric heterocycles usually occurs due to "dual-mode retention." If your mobile phase pH is near the compound's pKa, it exists in multiple ionization states simultaneously. Furthermore, the basic nitrogen strongly interacts with residual unendcapped silanols on the C18 stationary phase. The Solution: Force the molecule into a single ionization state. Use 0.1% Trifluoroacetic acid (TFA) in both water and acetonitrile (pH ~2.0). TFA not only protonates the molecule fully into a cation but also acts as an ion-pairing agent, masking the basic nitrogen from interacting with the silica backbone.
Q3: The compound degrades into a non-polar impurity during concentration. What is happening?
The Causality: You are observing thermal decarboxylation. Imidazo[1,5-a]pyridine-6-carboxylic acids are prone to losing CO2 when heated, especially in acidic environments. The electron-withdrawing nature of the fused heterocyclic core stabilizes the intermediate carbanion formed during CO2 extrusion . The Solution: Never exceed a bath temperature of 40–45°C during rotary evaporation. If you used TFA in your HPLC purification, lyophilize (freeze-dry) the fractions rather than concentrating them via heating.
Mechanistic Workflows
Acid-Base Equilibrium & Solubility Pathway
The following diagram illustrates the pH-dependent states of the molecule. This is your primary roadmap for extraction and precipitation.
Figure 1: pH-dependent solubility and zwitterionic equilibrium of the target carboxylic acid.
Preparative HPLC Decision Tree
Use this workflow to optimize your chromatographic separation based on the nature of your co-eluting impurities.
Figure 2: Preparative RP-HPLC method development and troubleshooting decision tree.
Validated Experimental Protocols
Protocol A: Gram-Scale Isoelectric Precipitation
This protocol is a self-validating system: the visual cue of precipitation confirms the correct zwitterionic state, while subsequent filtration ensures the removal of highly soluble inorganic salts.
-
Dissolution: Dissolve the crude reaction mixture (e.g., post-ester hydrolysis) in a minimal amount of 1M NaOH (aq). Ensure the pH is >9. The solution should be completely clear, confirming the formation of the highly soluble sodium carboxylate salt.
-
Organic Wash (Optional but Recommended): Wash the basic aqueous layer with Dichloromethane (DCM) (2 × 20 mL). Discard the organic layer. Causality: This removes unreacted neutral starting materials and non-polar byproducts.
-
Titration: Place the aqueous layer in an ice-water bath (0–5°C) to reduce solubility and prevent thermal degradation. Begin dropwise addition of 2M HCl under vigorous magnetic stirring.
-
Isoelectric Monitoring: Monitor the pH continuously using a calibrated pH meter. As the pH approaches 6.0, the solution will become cloudy. Stop the addition exactly between pH 5.5 and 6.0.
-
Maturation: Allow the suspension to stir at 0°C for 1 hour. Causality: This promotes Ostwald ripening, yielding larger crystals that are easier to filter.
-
Isolation: Filter the precipitate through a sintered glass funnel. Wash the filter cake with ice-cold water (10 mL) followed by ice-cold ethanol (5 mL) to remove trapped inorganic salts and trace water.
-
Drying: Dry the solid under high vacuum at 35°C for 12 hours.
Protocol B: Preparative RP-HPLC Purification
Use this method for final polishing (milligram to gram scale) when highly similar structural impurities (e.g., des-methyl or regioisomeric byproducts) are present.
-
Sample Preparation: Dissolve the crude solid in a mixture of Water/Acetonitrile (1:1) containing 0.1% TFA. Filter through a 0.45 µm PTFE syringe filter.
-
Column Selection: Use a standard C18 Preparative Column (e.g., 250 × 21.2 mm, 5 µm).
-
Mobile Phase Setup:
-
Solvent A: HPLC-grade Water + 0.1% TFA
-
Solvent B: HPLC-grade Acetonitrile + 0.1% TFA
-
-
Gradient Elution:
-
0–5 min: 5% B (Isocratic hold to elute highly polar salts)
-
5–25 min: 5% to 60% B (Linear gradient for target elution)
-
25–30 min: 100% B (Column wash)
-
-
Detection: Monitor UV absorbance at 254 nm and 280 nm. The extended conjugation of the imidazo[1,5-a]pyridine core provides strong UV chromophores at these wavelengths.
-
Recovery: Pool the pure fractions. Do not rotary evaporate to dryness with heat due to the presence of TFA (risk of decarboxylation). Instead, freeze the pooled fractions and lyophilize for 24–48 hours to obtain the target compound as a fluffy TFA salt.
References
-
Rabezzana, R., & Volpi, G. (2021). "Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications." New Journal of Chemistry. Available at:[Link]
- Lorthiois, E., et al. (2011). "Imidazo[1,5-a] pyridine derivatives, method for preparing same and pharmaceutical compositions containing same." US Patent US8008321B2.
-
Stoll, C., Besnard, C., & Mazet, C. (2021). "Chiral Imidazo[1,5-a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes." JACS Au. Available at:[Link]
Technical Support Center: Optimizing Yield for Imidazo[1,5-a]pyridine Synthesis
Status: Operational Subject: Yield Optimization & Troubleshooting Guide Target Audience: Medicinal Chemists, Process Chemists, Academic Researchers[1]
Diagnostic & Decision Framework
Before optimizing a failing reaction, verify you have selected the correct mechanistic pathway for your specific substrate availability and substitution pattern.[1] Use the decision matrix below to validate your synthetic strategy.
Figure 1: Synthetic pathway decision tree based on available starting materials.
Critical Troubleshooting (Q&A)
This section addresses specific failure modes reported in high-throughput optimization campaigns.
Issue 1: "My POCl3 cyclization turns into a black tar with <20% yield."
Diagnosis: Uncontrolled exotherm or moisture contamination during the Vilsmeier intermediate formation.[1] Technical Insight: The reaction proceeds via an imidoyl chloride intermediate formed by the reaction of the amide oxygen with POCl3.[1] This intermediate is highly electrophilic and moisture-sensitive.[1] If the temperature spikes during POCl3 addition, the pyridine ring can undergo complex polymerization or decomposition.[1]
Corrective Actions:
-
Temperature Control: Cool the reaction vessel to 0°C or -10°C before adding POCl3. Add the reagent dropwise over 30 minutes.[1] Only warm to reflux after the addition is complete and the mixture has stirred at RT for 1 hour.
-
Solvent Switch: If using Toluene, switch to 1,2-Dichloroethane (DCE) or MeCN .[1] DCE often solubilizes the polar intermediate better, preventing localized concentration hotspots that lead to charring [1].[1]
-
Base Buffer: For acid-sensitive substrates, add 2-3 equivalents of mild base (e.g., 2,6-lutidine) to buffer the HCl generated, preventing acid-catalyzed decomposition of the product.[1]
Issue 2: "The Oxidative Cyclization (Method B) stalls at the imine intermediate."
Diagnosis: Catalyst deactivation or insufficient oxidant potential.[1] Technical Insight: In Cu/I2 catalyzed reactions, the mechanism involves the formation of an imine, followed by coordination to Copper, C-H activation, and oxidative ring closure.[1] If the imine forms but doesn't cyclize, the oxidative step is the bottleneck.[1]
Corrective Actions:
-
Oxidant Stoichiometry: Ensure you are using Oxygen (balloon) or an external oxidant like DTBP (Di-tert-butyl peroxide) if air alone is insufficient.[1] For I2-mediated reactions, stoichiometric I2 (1.0 equiv) often outperforms catalytic amounts in difficult substrates [2].[1]
-
Ligand Effect: If using Copper(I), add 1,10-phenanthroline (10 mol%) .[1] This ligand stabilizes the Cu-intermediate and prevents catalyst aggregation/precipitation.[1]
-
Water Scavenger: Add 4Å Molecular Sieves. While some protocols are "open to air," trace water can hydrolyze the imine back to the aldehyde before the slow cyclization step occurs.[1]
Issue 3: "Product co-elutes with impurities/tailing on silica."
Diagnosis: The basicity of the imidazo[1,5-a]pyridine core causes strong interaction with silanol groups.[1] Corrective Actions:
-
Mobile Phase Modifier: Pre-treat the silica column with 1% Triethylamine (Et3N) in hexanes, or add 1% Et3N or 1% NH4OH to your eluent (e.g., DCM/MeOH/NH4OH 95:4:1).[1]
-
Alternative Stationary Phase: Use Neutral Alumina instead of silica gel for highly basic derivatives.
Optimized Standard Operating Procedures (SOPs)
Protocol A: Dehydrative Cyclization (Bischler-Napieralski Type)
Best for: Stable amide precursors, scale-up.[1]
Reagents:
-
Substrate: N-(pyridin-2-ylmethyl)amide (1.0 equiv)[1]
-
Reagent: POCl3 (3.0 - 5.0 equiv) or Burgess Reagent (mild alternative)[1]
-
Solvent: 1,2-Dichloroethane (DCE) [0.1 M][1]
Workflow:
-
Dissolve the amide in anhydrous DCE under Nitrogen atmosphere.
-
Cool to 0°C in an ice/salt bath.
-
Add POCl3 dropwise via syringe pump or pressure-equalizing funnel (keep T < 5°C).[1]
-
Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.
-
Heat to reflux (83°C) for 2–4 hours. Monitor by LCMS (look for M-18 peak absence and M product appearance).[1]
-
Quench (Critical): Cool to 0°C. Pour reaction mixture slowly into saturated aqueous NaHCO3. Caution: Vigorous gas evolution.[1]
-
Extract with DCM (3x), dry over Na2SO4, and concentrate.
Protocol B: Copper/Iodine Catalyzed Oxidative Cyclization
Best for: Library generation, "Green" chemistry requirements.[1]
Reagents:
-
Component 1: 2-Pyridinecarboxaldehyde (1.0 equiv)[1]
-
Component 2: Benzylamine derivative (1.1 equiv)[1]
-
Catalyst: CuI (10 mol%) or I2 (20-50 mol%)[1]
-
Oxidant: O2 (1 atm balloon) or TBHP (2.0 equiv)[1]
-
Solvent: DMF or DMSO (Polar aprotic is essential)[1]
Workflow:
-
Combine aldehyde and amine in DMF [0.5 M] and stir at 60°C for 1 hour to pre-form the imine (check by TLC).
-
Add CuI (10 mol%) and oxidant.[1]
-
Heat to 100–120°C for 8–12 hours.
-
Cool to RT, dilute with water, and extract with EtOAc.
-
Wash organic layer with 5% LiCl solution (to remove DMF) before drying.[1]
Quantitative Data: Solvent & Catalyst Effects[1][2][3][4][5]
Table 1: Solvent Optimization for Ritter-Type Cyclization (Bi(OTf)3 catalyzed) Reference: ACS Org.[1] Inorg. Au 2024 [3][1][2]
| Entry | Solvent | Temp (°C) | Additive | Yield (%) | Notes |
| 1 | DCE | 85 | None | 38 | Sluggish conversion |
| 2 | DCE | 150 | None | 42 | Decomposition observed |
| 3 | MeCN | 150 | None | 76 | Optimal polarity/temp |
| 4 | Toluene | 110 | None | 15 | Poor solubility of catalyst |
Table 2: Oxidant Screening for C-H Amination Reference: J. Org. Chem. 2016 [4][1][3][4]
| Oxidant | Catalyst | Yield (%) | Selectivity |
| Air (1 atm) | CuBr | 45 | Moderate |
| O2 (1 atm) | CuBr | 82 | High |
| DTBP | Cu(OTf)2 | 88 | Excellent (Requires 120°C) |
| K2S2O8 | CuBr | 30 | Complex mixture |
References
-
Synthesis of imidazo[1,5-a]pyridines via Vilsmeier-Haack type cyclization. Source: Beilstein Journal of Organic Chemistry, 2020.[1] URL:[Link][1]
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Source: Organic & Biomolecular Chemistry (RSC), 2016.[1] URL:[Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine via Ritter-Type Reaction. Source: ACS Organic & Inorganic Au, 2024.[1] URL:[Link][1]
-
Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. Source: Journal of Organic Chemistry, 2016.[1][3][4] URL:[Link][1]
-
Copper-Catalyzed Oxidative Transannulation of N-Heteroaryl Aldehydes with Alkylamines. Source: Organic Letters, 2014.[1][3] URL:[Link][1]
Sources
Technical Support Center: Imidazo[1,5-a]pyridine Purification & Recrystallization
Welcome to the Advanced Heterocyclic Purification Portal. As a Senior Application Scientist, I frequently consult on the downstream processing of imidazo[1,5-a]pyridine derivatives. These scaffolds are privileged pharmacophores and vital precursors for N-heterocyclic carbenes (NHCs) . However, their unique electronic structure—featuring a bridgehead nitrogen and a highly tunable dipole moment—makes their purification notoriously finicky.
This guide bypasses generic advice, offering field-proven, causality-driven troubleshooting for the recrystallization of these complex heterocycles.
Core Principles of Solvent Selection
Imidazo[1,5-a]pyridines range from highly lipophilic free bases to highly polar, hygroscopic cationic salts. The basicity of the N2 nitrogen and the potential for hydrogen bonding at the C3/C5 positions dictate solvent compatibility. A mismatch in dielectric constant (ε) or hydrogen-bond donating capability often leads to "oiling out" (liquid-liquid phase separation) or the co-precipitation of transition metals used during the initial cyclization steps.
Quantitative Data: Solvent Systems Comparison
Summarized below are the physicochemical properties and expected yields for the most effective recrystallization solvent systems used for imidazo[1,5-a]pyridine derivatives.
| Solvent System | Ratio (v/v) | Target Derivative Type | Primary Solvent Dielectric Constant (ε) | Typical Recovery Yield (%) | Ref. |
| Dichloromethane / Hexane | 1:3 to 1:5 | Lipophilic Free Bases, Metal Complexes | 8.93 (DCM) | 75–85% | |
| Methanol / DCM / Diethyl Ether | 1:2:5 | Highly Polar Free Bases / Zwitterions | 32.7 (MeOH) | 60–70% | |
| Water (H₂O) | 100% | Stable Imidazo[1,5-a]pyridinium Chlorides | 80.1 | >90% | |
| Acetonitrile / THF | 1:2 | Hygroscopic NHC Precursor Salts | 37.5 (MeCN) | 80–86% | |
| Absolute Ethanol | 100% | Phthalimide-substituted derivatives | 24.5 | 70–80% |
Recrystallization Workflow
Decision matrix for selecting imidazo[1,5-a]pyridine recrystallization solvents.
Troubleshooting & FAQs
Q1: My imidazo[1,5-a]pyridine derivative is "oiling out" (forming a biphasic liquid) instead of crystallizing in an ethyl acetate/hexane mixture. How do I force crystallization? A: Oiling out occurs when the solute's saturation point is reached at a temperature above its melting point in that specific solvent system. Imidazo[1,5-a]pyridines with flexible alkyl chains or bulky aryl groups often suffer from melting point depression due to minor synthetic impurities. The Fix: You must alter the thermodynamics of the system. First, switch the anti-solvent from hexane to heptane. Heptane has a higher boiling point, allowing you to dissolve the crude oil at a higher temperature, creating a steeper solubility gradient upon cooling. If oiling out persists, abandon the binary system and use a single solvent with intermediate polarity, such as absolute ethanol . Seed the solution with a pure crystal at the cloud point to bypass the nucleation energy barrier.
Q2: I am synthesizing an imidazo[1,5-a]pyridinium chloride salt as an NHC precursor. It is highly hygroscopic and turns into a gum during filtration. Which solvent system prevents this? A: Imidazopyridinium chlorides are highly polar and readily absorb atmospheric moisture. While some highly stable derivatives can be recrystallized directly from water, hygroscopic variants require a strictly anhydrous binary system. The Fix: Utilize an Acetonitrile/Tetrahydrofuran (MeCN/THF) solvent system . Acetonitrile (ε = 37.5) acts as an excellent polar aprotic solvent to dissolve the salt at reflux (82°C). THF acts as a miscible anti-solvent that does not donate hydrogen bonds, preventing the formation of a hydration shell around the chloride ion.
Q3: My free base imidazo[1,5-a]pyridine co-precipitates with the transition metal catalysts (e.g., Ni or Cu) used in the cyclization step. How can I isolate the pure organic product? A: Imidazo[1,5-a]pyridines, especially those substituted with a pyridine ring at the C5 or C3 positions, are exceptional bidentate ligands. They will spontaneously chelate residual metals like Nickel(II) or Copper(II) from the reaction mixture . Recrystallization alone will not break these coordination bonds. The Fix: Demetalation must precede recrystallization. Dissolve the crude mixture in dichloromethane (DCM) and wash vigorously with a 0.1 M aqueous EDTA solution or concentrated aqueous ammonia to competitively strip the metal. Once the organic layer is dried and concentrated, recrystallize the free base using a non-coordinating binary system like DCM/Hexane (1:3 ratio).
Experimental Methodologies
Protocol: Self-Validating Recrystallization of Imidazopyridinium Salts via MeCN/THF
Purpose: Purification of highly polar, hygroscopic imidazo[1,5-a]pyridinium chlorides (NHC precursors). Causality: Acetonitrile dissolves the polar salt at elevated temperatures without donating hydrogen bonds, while THF acts as a miscible, non-coordinating anti-solvent that forces crystallization without hydrating the crystal lattice.
Step 1: Saturation & Dissolution
-
Action: Suspend 1.0 g of crude imidazo[1,5-a]pyridinium chloride in 3.0 mL of anhydrous acetonitrile (MeCN) in a two-neck round-bottom flask under N₂. Heat to 75°C using an oil bath.
-
Self-Validation Check: The solution must transition from a cloudy suspension to a completely transparent, homogenous liquid. If particulate matter remains after 10 minutes at 75°C, it is likely an inorganic salt impurity (e.g., NaCl). Do not proceed to step 2 until the solution is hot-filtered through a Celite pad to achieve optical clarity.
Step 2: Anti-Solvent Titration
-
Action: While maintaining the solution at 75°C, add hot anhydrous tetrahydrofuran (THF, 60°C) dropwise using an addition funnel.
-
Self-Validation Check: Monitor the "cloud point." Stop THF addition the exact moment a persistent, faint turbidity appears and does not dissolve upon swirling. This visual cue confirms the system has reached the metastable zone boundary.
Step 3: Re-clarification
-
Action: Add 1 to 3 drops of hot MeCN to the turbid solution.
-
Self-Validation Check: The solution must instantly become clear again. This guarantees that crystallization will occur via slow nucleation during cooling, rather than rapid, impurity-trapping precipitation.
Step 4: Controlled Nucleation & Harvesting
-
Action: Remove the flask from the oil bath. Allow it to cool undisturbed to room temperature (20°C) over 2 hours, then transfer to a 4°C refrigerator for 12 hours.
-
Self-Validation Check: Well-defined, geometric crystals (often needles or prisms) should form on the flask walls. If an oil forms at the bottom, the cooling rate was too fast or the THF ratio was too high. Vacuum filter the crystals, wash with 2 mL of ice-cold THF, and dry under high vacuum (<0.1 mbar) for 4 hours.
References
-
Kim, J., Hahm, H., Ryu, J. Y., Byun, S., Park, D.-A., Lee, S. H., Lim, H., Lee, J., & Hong, S. (2020). "Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II) Complexes for Acrylate Synthesis from Ethylene and CO2." Catalysts, 10(7), 758. URL:[Link]
-
Hutt, J. T., & Aron, Z. D. (2011). "Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors." Organic Letters, 13(19), 5256-5259. URL:[Link]
-
Gulevskaya, A. V., & Burov, O. N. (2020). "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes." Beilstein Journal of Organic Chemistry, 16, 2820–2827. URL:[Link]
Preventing decarboxylation during synthesis of imidazopyridine acids
Ticket Subject: Preventing Thermal & Acid-Catalyzed Decarboxylation of Imidazo[1,2-a]pyridine Carboxylic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely accessing this guide because you have observed mass loss , gas evolution , or disappearance of the carboxylic acid spot on TLC during the synthesis or workup of imidazo[1,2-a]pyridine-3-carboxylic acids.
Unlike the relatively stable 2-isomer, the imidazo[1,2-a]pyridine-3-carboxylic acid is electronically predisposed to decarboxylation. This is not random; it is a direct consequence of the heterocycle's "push-pull" electronic structure. This guide provides the mechanistic root cause and a validated, low-temperature protocol to bypass this instability.
Module 1: Diagnostic & Mechanism (The "Why")
Q: Why does my product decarboxylate even at moderate temperatures?
A: The instability is intrinsic to the C3 position. The imidazo[1,2-a]pyridine ring is highly nucleophilic at C3 (similar to indole). When the ring nitrogen (N1) is protonated—which happens easily in acidic media or even in zwitterionic forms—the ring pushes electron density toward C3, facilitating the cleavage of the C-C bond to release
The "Electronic Trap" Mechanism:
-
Protonation: The bridgehead nitrogen (N1) accepts a proton.
-
Electron Push: The lone pair on N4 (the bridgehead nitrogen) cannot stabilize the cation alone; resonance pushes density to C3.
-
Ejection: The carboxyl group, now attached to a highly electron-rich carbon, is ejected as
to restore aromatic stability.
Visualizing the Failure Mode:
Figure 1: The acid-catalyzed decarboxylation pathway. Note that protonation of N1 is the trigger event.
Module 2: Synthesis Strategy (The "How")
Q: Should I synthesize the acid directly via the Groebke-Blackburn-Bienaymé (GBB) reaction?
A: No. While the GBB reaction is powerful, using glyoxylic acid directly often leads to low yields due to in-situ decarboxylation at the elevated temperatures required for the multicomponent coupling [1].
Recommended Workflow: Synthesize the ethyl ester first. The ester is thermally stable and allows you to purify the core scaffold using standard chromatography (silica gel) without degradation. Hydrolyze the ester only in the final step under strictly controlled conditions.
Data Comparison: Direct Acid vs. Ester Route
| Parameter | Direct Acid Synthesis (GBB) | Ester Route (Recommended) |
| Reaction Temp | 80–120°C | 60–80°C (Step 1), 25°C (Step 2) |
| Purification | Difficult (Zwitterionic solubility) | Easy (Standard organic extraction) |
| Stability | High risk of | Stable on shelf |
| Typical Yield | 15–30% | 65–85% (over 2 steps) |
Module 3: The "Cold Saponification" Protocol
Q: How do I hydrolyze the ester without triggering decarboxylation?
A: You must avoid acidic hydrolysis (e.g., HCl/reflux) entirely. Use a mild alkaline hydrolysis (Lithium Hydroxide) at ambient temperature. The lithium cation coordinates with the carboxylate, potentially stabilizing the intermediate, and the reaction proceeds mildy.
Valid Protocol: LiOH Mediated Hydrolysis Reference Basis: Adapted from general imidazopyridine functionalization strategies [2, 3].
Reagents:
-
Ethyl imidazo[1,2-a]pyridine-3-carboxylate (1.0 equiv)
-
LiOH·H2O (2.5 equiv)
-
Solvent: THF/Water (3:1 ratio)
Step-by-Step Procedure:
-
Dissolution: Dissolve the ester in THF. Ensure it is fully soluble before adding water.
-
Activation: Add the LiOH dissolved in the minimum amount of water.
-
Reaction: Stir at 20–25°C (Room Temp). Monitor by TLC.
-
Critical: Do NOT heat above 40°C. If the reaction is slow, add methanol (co-solvent) rather than heat.
-
-
Quenching (The Danger Zone):
-
Cool the mixture to 0°C (Ice bath).
-
Carefully acidify with 1M HCl or Acetic Acid dropwise .
-
STOP at pH 4–5 (Isoelectric point). Do not go to pH 1.
-
At pH 1, the N1 protonates, and if the solution warms up during rotary evaporation, it will decarboxylate.
-
-
Isolation: The free acid usually precipitates at pH 4–5. Filter the solid. If extraction is necessary, use n-Butanol/DCM, dry over
, and evaporate at <35°C .
Workflow Diagram:
Figure 2: Optimized hydrolysis workflow to minimize thermal stress and acidity.
Module 4: Storage & Handling FAQs
Q: Can I store the free acid in DMSO for biological assays?
A: Yes, but freeze-thaw cycles are dangerous. DMSO is slightly acidic (hygroscopic). Store as the sodium salt (carboxylate) if possible, which is significantly more stable than the zwitterionic free acid.
Q: I see a new spot on TLC just from sitting in the NMR tube. What happened?
A: If you used
-
Fix: Filter your
through basic alumina before use, or use DMSO- for characterization.
References
-
General Stability & Synthesis: Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51, 1555-1575.
-
GBB Reaction Optimization: Baenziger, M., Durantie, E., & Mathes, C. (2017).[1] Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction. Synthesis, 49(11), 2266-2274.
-
Hydrolysis Conditions: Wu, Y., et al. (2016). An efficient and practical protocol for palladium-catalyzed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids. Organic & Biomolecular Chemistry, 14, 246-250.[2]
Sources
- 1. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 2. An unprecedented Pd-catalyzed decarboxylative coupling reaction of aromatic carboxylic acids in aqueous medium under air: synthesis of 3-aryl-imidazo[1,2-a]pyridines from aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling pH Sensitivity of Imidazo[1,5-a]pyridine Carboxylic Acid Probes
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to bridge the gap between photophysical theory and benchtop execution. Imidazo[1,5-a]pyridine carboxylic acid derivatives are highly emissive, water-soluble fluorophores that exhibit profound sensitivity to their microenvironment. Understanding the causality behind their behavior is critical for preventing experimental artifacts and ensuring reproducible data in chemical sensing and live-cell imaging.
Mechanistic Foundations: The "Why" Behind the Sensitivity
To troubleshoot an imidazo[1,5-a]pyridine carboxylic acid probe, you must first understand its dual-responsive nature. The molecule contains two primary ionizable sites: the carboxylic acid handle (typically pKa ~ 3.5–4.5) and the N-2 nitrogen of the fused imidazole ring (pKa ~ 4.9–5.0).
When the environmental pH drops below 5.0, the protonation of the 2-nitrogen significantly decreases the electron density across the fused ring system (1)[1]. This structural transformation directly alters the Intramolecular Charge Transfer (ICT) state, resulting in distinct de-excitation pathways that manifest as either a sharp fluorescence turn-on or a ratiometric emission shift (2)[2].
Fig 1: pH-dependent N-2 protonation and ICT fluorescence shift mechanism.
Frequently Asked Questions (FAQs)
Q: Why does my imidazo[1,5-a]pyridine probe show a sudden emission shift in acidic buffers? A: This is due to the protonation of the N-2 atom on the core scaffold. At a pKa of approximately 4.96, the molecule transitions between its neutral and protonated states, altering the ICT process and causing a ratiometric shift in fluorescence (3)[3].
Q: Can I use this scaffold for live-cell lysosomal imaging? A: Yes. The pKa of functionalized imidazo[1,5-a]pyridine derivatives perfectly aligns with the acidic environment of lysosomes (pH 4.5–5.0). Furthermore, these probes exhibit fast response times (within 3 minutes), excellent reversibility, and low cytotoxicity in cell lines like HeLa (1)[1].
Q: Does the solvent affect the pH-dependent emission? A: Absolutely. Imidazo[1,5-a]pyridine derivatives exhibit strong solvatochromic behavior, meaning their emission is highly sensitive to solvent polarity (4)[4]. Variations in organic co-solvents will shift the apparent pKa and emission wavelengths.
Troubleshooting Guide
Issue 1: Inconsistent pKa calculations across different buffer batches.
-
Root Cause: Variations in buffer ionic strength or the presence of organic co-solvents (like DMSO used for stock solutions) alter the microenvironment polarity, shifting the apparent pKa due to solvatochromism.
-
Causality & Solution: Maintain a strictly constant co-solvent ratio (e.g., exactly 0.1% DMSO v/v) across all titration points. Ensure all buffers (e.g., Britton-Robinson) have a normalized ionic strength by adding a background electrolyte like 0.1 M KCl.
Issue 2: Poor resolution between emission peaks in ratiometric measurements.
-
Root Cause: Incomplete separation of the donor and acceptor emission bands, often seen when the imidazo[1,5-a]pyridine is linked to another fluorophore (like rhodamine) in a FRET system (3)[3].
-
Causality & Solution: Excite the sample at the precise isosbestic point of the absorption spectrum. This ensures that the ground-state population is excited equally regardless of the pH, making the emission ratio strictly dependent on the pH-driven ICT/FRET efficiency rather than differential light absorption.
Quantitative Data: Photophysical States
To aid in spectral interpretation, the following table summarizes the expected structural and photophysical states of imidazo[1,5-a]pyridine carboxylic acid across different pH ranges.
| Environmental pH | Dominant Molecular Species | N-2 Protonation State | Carboxylic Acid State | Photophysical Output |
| pH < 4.0 | Cationic | Fully Protonated | Protonated | Strong ICT, Red-shifted / Turn-on emission |
| pH 4.5 – 5.5 | Zwitterionic / Neutral | Partially Protonated | Deprotonated | Ratiometric shift (Linear dynamic range) |
| pH > 6.0 | Anionic | Deprotonated | Deprotonated | Blue-shifted / Quenched emission |
Validated Experimental Protocols
Protocol: Ratiometric pH Titration and pKa Determination
Objective: Establish the precise pKa of your imidazo[1,5-a]pyridine carboxylic acid derivative. Self-Validation Principle: The presence of a sharp isosbestic point in the UV-Vis absorption spectra across the pH range confirms a clean two-state equilibrium, validating that no probe aggregation or degradation is occurring.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 mM stock of the probe in anhydrous, spectroscopic-grade DMSO.
-
Buffer Preparation: Prepare a series of Britton-Robinson universal buffers ranging from pH 3.0 to 8.0. Normalize ionic strength using 0.1 M KCl.
-
Sample Dilution: Dilute the stock into the buffers to a final concentration of 10 µM. Critical: Maintain the final DMSO concentration at exactly 0.1% (v/v) across all samples to prevent solvatochromic artifacts.
-
Equilibration: Incubate the solutions for 3 minutes at 25°C. The imidazo[1,5-a]pyridine scaffold exhibits fast equilibration kinetics (1)[1].
-
Self-Validation Check: Measure the UV-Vis absorption spectra from 300 nm to 600 nm. Confirm the presence of an isosbestic point. If absent, discard the batch and check for probe precipitation.
-
Fluorescence Acquisition: Excite the samples at the confirmed isosbestic wavelength and record the fluorescence emission spectra.
-
Data Analysis: Calculate the pKa using the non-linear equilibrium equation: pH = pKa - log[(Ia - Ix)/(Ix - Ib)], where I represents the fluorescence intensity at the analytical wavelength for the acidic (a), basic (b), and intermediate (x) states (1)[1].
Fig 2: Experimental workflow for ratiometric pH titration and pKa determination.
References
- Title: A new fluorescent pH probe for acidic conditions Source: RSC Publishing URL
- Title: Fluorescence Switching of Imidazo[1,5-a]pyridinium Ions: pH-Sensors with Dual Emission Pathways Source: ACS Publications URL
- Title: A ratiometric lysosomal pH probe based on the imidazo[1,5-a]pyridine–rhodamine FRET and ICT system Source: Scilit URL
- Source: DOI.
Sources
Technical Support Center: High-Performance Liquid Chromatography (HPLC)
Topic: Resolving Baseline Noise in Imidazopyridine Analysis
Executive Summary: The Imidazopyridine Paradox
Imidazopyridine compounds (e.g., imidazo[1,2-a]pyridine) present a unique "dual-threat" in HPLC method development. With a core pKa of approximately 6.8 (protonation at N1), these molecules are typically positively charged under standard acidic reversed-phase conditions (pH 2–3).
While this ionization aids solubility, it creates a "cation-exchange" mechanism with residual silanols on the silica column, leading to peak tailing. To combat this, researchers often use Trifluoroacetic Acid (TFA) . However, TFA introduces significant baseline noise and drift, particularly at low UV wavelengths (<220 nm), masking trace impurities.
This guide provides a scientifically grounded troubleshooting workflow to resolve these baseline issues without compromising chromatographic resolution.
Diagnostic Workflow: Identifying the Noise Source
Before attempting a fix, you must isolate the variable. Use the following logic tree to diagnose the root cause of your baseline instability.
Figure 1: Diagnostic logic tree for isolating HPLC baseline noise sources.
Technical Deep Dive & Troubleshooting (Q&A)
Category 1: The TFA Dilemma (Chemical Noise)
Q: I use 0.1% TFA to fix peak tailing, but my baseline drifts upward during the gradient. Why?
A: This is a classic "refractive index" and absorbance mismatch. TFA absorbs UV light significantly below 220 nm.
-
Mechanism: In a typical gradient (Water -> Acetonitrile), the concentration of TFA adsorbed to the C18 chain changes. Acetonitrile competes with TFA for surface binding. As the organic percentage increases, TFA is desorbed or its molar absorptivity shifts, causing a baseline slope.
-
The Fix:
-
Balance Absorbance: Add slightly less TFA to the organic channel (Channel B) than the aqueous channel (Channel A).
-
Example: Channel A = 0.1% TFA in Water. Channel B = 0.085% TFA in Acetonitrile. This compensates for the optical difference.
-
-
Switch to Difluoroacetic Acid (DFA): DFA is an emerging alternative that offers similar ion-pairing strength to TFA but with significantly lower UV background and better MS compatibility [1].
-
Q: I see "waves" in the baseline when mixing TFA online. Is my pump broken?
A: Likely not. This is mixing noise . TFA is viscous and has a high UV cutoff. If your pump's dwell volume or mixer is insufficient, the instrument creates "packets" of unmixed TFA/solvent that pass through the detector, appearing as sinusoidal waves.
-
The Fix: Premix your mobile phases. Do not rely on the pump to mix 0.1% TFA from a concentrate. Prepare 0.1% v/v TFA in the bulk solvent bottle. This ensures homogeneity before the solvent even enters the pump.
Category 2: Imidazopyridine-Silanol Interactions
Q: Even with a stable baseline, my imidazopyridine peaks are broad. Does this contribute to noise?
A: Yes. Broad, tailing peaks reduce the Signal-to-Noise (S/N) ratio, making the baseline appear noisier relative to the signal.
-
Mechanism: At pH 3, imidazopyridines (pKa ~6.8) are protonated (
). Residual silanols ( ) on the column surface act as cation exchangers. -
The Fix:
-
Increase Ionic Strength: If you cannot use TFA, use a buffer like Ammonium Formate (20mM) adjusted to pH 3.0. The ammonium ions (
) compete with the imidazopyridine for silanol sites, "shielding" the analyte. -
Column Selection: Switch to a "Hybrid" particle column (e.g., Ethylene-Bridged Hybrid) or a "Charged Surface Hybrid" (CSH). These are engineered to have fewer acidic silanols [2].
-
Figure 2: Mechanism of TFA ion-pairing preventing silanol interactions.
Experimental Protocols
Protocol A: The Baseline Isolation Test
Use this protocol to distinguish between pump pulsations and detector issues.
-
Equilibrate: Run your standard mobile phase at initial conditions (e.g., 5% B) for 10 minutes.
-
Monitor: Observe the baseline noise (Peak-to-Peak) over 5 minutes.
-
Stop Flow: Turn the pump flow to 0.0 mL/min .
-
Observe:
-
Scenario A (Noise Flatlines): The noise was hydraulic (pump pulsations, mixing, or air bubbles). Action: Degas solvents, check check-valves, premix solvents.
-
Scenario B (Noise Continues): The noise is electronic or optical. Action: Check lamp energy, clean flow cell, check electrical grounding.
-
Protocol B: Optimized Mobile Phase Preparation for Low UV (<220 nm)
Critical for imidazopyridines which often require detection at 210-220 nm.
| Component | Concentration | Preparation Method | Notes |
| Water (A) | 100% | 18.2 MΩ·cm resistivity. Filter through 0.2 µm membrane. | Discard water older than 48 hours to prevent microbial growth (ghost peaks). |
| Additive | 0.05% - 0.1% TFA | Volumetric Addition: Add 1.0 mL TFA ampoule to 1L solvent. | Do not use plastic pipettes (plasticizers leach and cause noise). Use glass. |
| Organic (B) | 95% ACN / 5% Water | Premix 5% water into the ACN channel. | Pure ACN can polymerize TFA over time. 5% water prevents this and ensures pump seal lubrication. |
| Degassing | N/A | Ultrasonicate for 10 mins OR use vacuum filtration. | Helium sparging is the gold standard if available. |
Advanced Considerations: Column Selection Data
If baseline noise persists due to the high concentration of additives required, changing the stationary phase can allow for weaker additives (like Formic Acid) that are "quieter" in UV.
| Column Technology | Silanol Activity | Recommended pH | Suitability for Imidazopyridines |
| Standard C18 (Silica) | High | 2.0 - 8.0 | Poor. Requires high TFA (0.1%) to suppress tailing. |
| Base-Deactivated C18 | Medium | 2.0 - 8.0 | Good. Can use 0.05% TFA or 0.1% Formic Acid. |
| Hybrid Particle (BEH/CSH) | Very Low | 1.0 - 12.0 | Excellent. Can use 0.1% Formic Acid or high pH (Ammonium Bicarbonate pH 10) to neutralize the base [3]. |
Expert Insight: For imidazopyridines, running at high pH (pH 10) on a hybrid column often yields the best S/N ratio. At pH 10, the molecule (pKa 6.8) is neutral, eliminating silanol interactions without the need for noisy TFA [4].
References
-
Waters Corporation. Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. Link
-
Agilent Technologies. A Guide to HPLC Column Selection. Link
- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography.
-
Shimadzu. HPLC Troubleshooting Guide: Baseline Drift and Noise. Link
Technical Comparison Guide: 1H NMR Analysis of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic Acid
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid . This document is structured to assist analytical chemists and drug discovery scientists in the unambiguous structural verification of this specific scaffold, distinguishing it from common isomers and impurities.
Executive Summary
5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid is a bicyclic heteroaromatic scaffold often utilized as a fragment in the synthesis of IDO1 inhibitors and other kinase-targeting therapeutics. Its structural verification is frequently complicated by the existence of its more stable isomer, imidazo[1,2-a]pyridine , and various regioisomers (e.g., 1-methyl or 3-methyl derivatives).
This guide compares the analytical performance of different solvent systems and provides a comparative spectral analysis to distinguish the target compound from its "alternatives" (isomers and analogs). The protocol relies on detecting the unique "missing" H5 signal and the diagnostic H3 singlet characteristic of the [1,5-a] system.
Structural Context & Numbering
To interpret the spectrum correctly, one must apply the specific IUPAC numbering for the imidazo[1,5-a]pyridine fused system, which differs from the more common [1,2-a] system.
-
Core Scaffold: Imidazo[1,5-a]pyridine (10
-electron aromatic system). -
Key Substituents:
-
Methyl Group (
): Located at position 5 (adjacent to the bridgehead nitrogen N4). -
Carboxylic Acid (
): Located at position 6 (ortho to the methyl group).
-
Diagram 1: Structural Assignment & Numbering
The following diagram illustrates the specific numbering scheme and the critical NOE (Nuclear Overhauser Effect) interactions used for confirmation.
Comparative Analysis of Solvent Systems
The choice of solvent is critical for this compound due to its zwitterionic nature (basic nitrogen at N2, acidic proton at C6).
| Solvent System | Solubility | Resolution | Recommendation |
| DMSO-d6 | High | Excellent. Sharp peaks; Exchangeable -COOH proton often visible as a broad singlet >12 ppm. | Primary Choice |
| Methanol-d4 | Moderate | Good. -COOH proton exchanges (disappears). Methyl signal may shift slightly upfield. | Secondary Choice |
| CDCl3 | Poor | Poor. Zwitterionic character leads to aggregation and line broadening. H3 signal often shifts/broadens. | Avoid |
| D2O + NaOD | High | Good. Forms anionic carboxylate. Shifts aromatic protons upfield due to electron shielding. | For salt forms only |
Expert Insight: Use DMSO-d6 for initial characterization. The high polarity stabilizes the zwitterion, preventing aggregation-induced broadening often seen in chloroform.
Spectrum Analysis: The "Product" Performance
This section details the expected chemical shifts and coupling constants for 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid in DMSO-d6.
Assignment Table
Note: Values are predicted based on parent scaffold increments and empirical data from analogous 5-substituted imidazo[1,5-a]pyridines.
| Position | Type | Shift ( | Multiplicity | Assignment Logic | |
| -COOH | Exch | 12.5 - 13.5 | br s | - | Carboxylic acid proton (visible in dry DMSO). |
| H3 | Ar-H | 8.35 - 8.55 | s | - | Diagnostic. Most deshielded singlet (N-CH-N). |
| H8 | Ar-H | 7.60 - 7.75 | d | ~9.0 | Para to Methyl; Meta to COOH. |
| H7 | Ar-H | 7.40 - 7.55 | d / dd | ~9.0 | Ortho to COOH (deshielding) but Meta to Me. |
| H1 | Ar-H | 7.30 - 7.45 | s | - | Imidazole ring proton. |
| 5-Me | Alkyl | 2.70 - 2.85 | s | - | Deshielded by aromatic ring and proximity to N4. |
Key Diagnostic Features
-
The "Missing" H5 Signal: In the parent imidazo[1,5-a]pyridine, H5 (adjacent to bridgehead N) appears as a distinctive doublet at ~8.3–8.5 ppm . In this target compound, this region is clear (except for the H3 singlet), and the signal is replaced by the methyl singlet at ~2.8 ppm.
-
The H3 Singlet: The proton at position 3 is flanked by two nitrogens (N2 and N4). It typically appears as a sharp singlet downfield (>8.3 ppm). This distinguishes it from the [1,2-a] isomer where the corresponding proton is often a doublet.
Comparative Analysis: Target vs. Alternatives
Distinguishing the target from its isomers is the primary challenge in synthesis.
Diagram 2: Isomer Discrimination Workflow
This flowchart provides a logic gate for identifying the correct isomer based on 1H NMR data.
Detailed Comparison
| Feature | Target: 5-Me-Imidazo[1,5-a] | Alternative: 5-Me-Imidazo[1,2-a] | Alternative: 3-Me-Imidazo[1,5-a] |
| H3 Signal | Singlet (~8.4 ppm) | Doublet (~7.5 ppm) | Absent (Methyl at C3) |
| H5 Signal | Absent (Methyl) | Absent (Methyl) | Present (Doublet ~8.5 ppm) |
| Coupling | H1/H3 usually singlets | H2/H3 usually doublets ( | H1 is Singlet |
| Methyl Shift | ~2.8 ppm (adj. to N4) | ~2.6 ppm (adj. to N4) | ~2.4 ppm (on 5-ring) |
Experimental Protocol
To ensure reproducibility and validity of the spectral data:
-
Sample Preparation: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d6 . Ensure complete dissolution; sonicate if necessary.
-
Acquisition:
-
Pulse Angle: 30° (to ensure accurate integration of the carboxylic acid proton).
-
Relaxation Delay (D1): Set to
seconds. The H3 proton (between nitrogens) can have a long T1 relaxation time; a short D1 may suppress its integral, leading to misinterpretation. -
Scans: 16–64 scans are sufficient for this concentration.
-
-
Processing:
-
Apply an exponential window function (LB = 0.3 Hz).
-
Reference the spectrum to the residual DMSO pentet at 2.50 ppm .
-
References
-
Beilstein-Institut. (2012). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation. Beilstein Journal of Organic Chemistry.
-
INCEMC. (2016). N-Heterocyclic carbenes derived from imidazo[1,5-a]pyridines. Applied Organometallic Chemistry.
-
ChemicalBook. (n.d.). Imidazo[1,5-a]pyridine NMR Spectrum Data.
-
National Institutes of Health (NIH). (2024). Imidazo[1,5-a]pyridines – A Versatile Platform. PubMed Central.
-
University of Turin. (2022). New substituted imidazo[1,5-a]pyridine dyes. IRIS AperTO.
A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Validation of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic Acid
This guide provides an in-depth, technically-grounded framework for the definitive structural validation of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid using High-Resolution Mass Spectrometry (HRMS). Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple protocol listing. It delves into the causality behind experimental choices, establishes a self-validating data analysis workflow, and compares the target analyte against a structurally similar isomer to underscore the specificity and power of HRMS techniques.
The imidazo[1,5-a]pyridine scaffold is a privileged core in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] As new analogues like 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid are synthesized, unambiguous characterization is paramount. HRMS has become the gold standard for this purpose, offering high mass accuracy and resolving power that allows for confident elemental composition determination and structural elucidation.[3][4]
Analyte Profile: Theoretical Mass and Physicochemical Properties
Before any analysis, establishing a theoretical data profile is crucial. This serves as the benchmark against which all experimental data will be validated. The properties for 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [5] |
| Monoisotopic Mass | 176.05858 Da | [5] |
| InChIKey | BFWGNJZOMSIIKB-UHFFFAOYSA-N | [5] |
| Predicted [M+H]⁺ | 177.06586 m/z | [5] |
| Predicted [M+Na]⁺ | 199.04780 m/z | [5] |
| Predicted [M-H]⁻ | 175.05130 m/z | [5] |
The Cornerstone of Validation: HRMS Principles
High-Resolution Mass Spectrometry, particularly on Orbitrap or Time-of-Flight (ToF) platforms, provides two key parameters for validation that lower-resolution instruments like triple quadrupoles cannot match: mass accuracy and true isotopic pattern matching.[6][7]
-
Mass Accuracy: HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to within a few parts-per-million (ppm) of its true value. A generally accepted threshold for small molecule identification is a mass error of < 5 ppm.[8] This extreme accuracy drastically reduces the number of possible elemental formulas for a given mass, moving from hundreds of possibilities to a unique few, or often, just one.
-
Isotopic Fidelity: The natural abundance of isotopes (e.g., ¹³C, ¹⁵N) creates a distinct isotopic pattern for any given molecule. HRMS instruments possess sufficient resolving power to distinguish these isotopologues.[4] Comparing the experimentally observed isotopic pattern to the theoretical pattern for a proposed formula provides a second, powerful layer of confirmation.
A Validated Experimental Workflow for HRMS Analysis
The following protocol is designed to be a self-validating system, incorporating system suitability checks to ensure data integrity.
Experimental Protocol
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid in HPLC-grade methanol.
-
Perform serial dilutions to create working solutions of 10 µg/mL and 1 µg/mL using a 50:50 mixture of water (0.1% formic acid) and acetonitrile (0.1% formic acid).
-
-
System Suitability Test (SST):
-
Before sample analysis, inject a well-characterized standard mixture to verify instrument performance, including mass accuracy and sensitivity.[3] A mass accuracy of < 2 ppm for the SST standards is recommended before proceeding.
-
-
UHPLC-HRMS Instrumentation & Parameters:
-
UHPLC System: A high-performance liquid chromatography system capable of handling high pressures.[9]
-
Column: Accucore™ C18 (2.1 × 100 mm, 2.6 µm) or equivalent reversed-phase column.[9]
-
Mobile Phase A: Water + 0.1% Formic Acid.[9]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[9]
-
Gradient: 10% B for 2 min, ramp to 80% B over 26 min, hold for 2 min, return to 10% B and re-equilibrate.[9]
-
Flow Rate: 0.4 mL/min.[9]
-
Injection Volume: 4 µL.[9]
-
HRMS System: Q-Exactive Orbitrap or equivalent Q-ToF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.
-
Scan Range: m/z 100–1000.[3]
-
Resolution: 70,000 at m/z 200.[3]
-
Acquisition Mode: Full scan for accurate mass, followed by data-dependent MS/MS (dd-MS²) on the top 3 most intense ions.
-
Workflow Visualization
Caption: A predicted fragmentation pathway for the target analyte.
The Comparative Edge: Distinguishing Isomers
The true power of this HRMS workflow is its ability to distinguish between isomers—compounds with the exact same molecular formula and mass but different structures. To demonstrate this, we compare our target analyte with a known isomer, 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid . [10]
| Feature | 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid (Target) | 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (Isomer) | Significance of Comparison |
|---|---|---|---|
| Monoisotopic Mass | 176.05858 Da | 176.05858 Da | Identical. Cannot be distinguished by mass alone. |
| [M+H]⁺ m/z | 177.06586 | 177.06586 | Identical. Cannot be distinguished by mass alone. |
| LC Retention Time | Expected to be unique | Expected to be unique | Different structures will interact differently with the stationary phase, leading to distinct elution times. |
| MS/MS Fingerprint | Unique pattern based on its structure | Unique pattern based on its structure | The different positions of the methyl and carboxylic acid groups will lead to different bond stabilities and thus, a completely different fragmentation pattern upon dissociation. |
This comparison highlights an irrefutable point: accurate mass alone is not sufficient for absolute identification. A validated method must include chromatographic separation and MS/MS fragmentation data to definitively prove the identity of a specific isomer.
Conclusion
The validation of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid by HRMS is a robust, multi-faceted process. By systematically integrating accurate mass measurement, isotopic pattern matching, and detailed fragmentation analysis, researchers can achieve unambiguous structural confirmation. This guide provides a comprehensive framework that emphasizes not just the execution of protocols, but the scientific reasoning and self-validating checks that ensure data of the highest integrity. The comparative analysis with a known isomer further underscores the necessity of this multi-point confirmation approach in modern chemical and pharmaceutical research.
References
-
PubChemLite. 5-methylimidazo[1,5-a]pyridine-6-carboxylic acid. Available from: [Link].
-
Gago-Ferrero, P., et al. (2025). Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry. ACS Publications. Available from: [Link].
-
Kaufmann, A. (2021). Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. MDPI. Available from: [Link].
-
Kish, M.S., et al. (2016). Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. University of Miami. Available from: [Link].
-
Waters Corporation. Small Molecule Standards for LC-MS Analysis. Available from: [Link].
-
Rampler, E., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. PMC. Available from: [Link].
-
Zhao, T., et al. (2020). HRMS data of compound 1 and its corresponding elemental composition (error < 5 ppm). ResearchGate. Available from: [Link].
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Available from: [Link].
-
Sowa, M., et al. (2018). Highly Versatile Preparation of Imidazo[1,5-a]quinolines and Characterization of Their Photoluminescent Properties. Chemistry Europe. Available from: [Link].
-
Mphahlele, M.J. (2016). Synthesis of Novel Imidazo[1.5-a]pyridyl Compounds. University of South Africa. Available from: [Link].
-
PubChem. Imidazo(1,2-a)pyridine-6-carboxylic acid. Available from: [Link].
-
Bakherad, M., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. Available from: [Link].
-
Chen, Y-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available from: [Link].
-
Esposito, S. (2019). High-resolution mass spectrometry: an essential tool for DMPK studies of novel peptide-based modalities. Bioanalysis Zone. Available from: [Link].
-
MDPI. Investigating Variability in Metabolomics: A Comparative Study of Analytical Platforms and Blood Matrices Using HPLC-HRMS. Available from: [Link].
-
Frontiers. UHPLC-HRMS analysis combined with feature-based molecular networking methods for systematic identification of chemicals in AnShe. Available from: [Link].
-
National Institutes of Health. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Available from: [Link].
Sources
- 1. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 2. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 5-methylimidazo[1,5-a]pyridine-6-carboxylic acid (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
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- 10. 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid | CAS 88751-06-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
A Comparative Analysis of Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Stability for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Relative Stability of Two Key Heterocyclic Scaffolds
In the landscape of medicinal chemistry and materials science, the imidazopyridine scaffold is a cornerstone, with its various isomers offering a diverse array of physicochemical properties. Among these, imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine are two of the most prominent, each featuring a unique fusion of an imidazole and a pyridine ring. While both have found extensive applications, their inherent stability profiles differ, a critical consideration for researchers in drug design and materials development. This guide provides a comprehensive comparison of the stability of these two isomers, drawing upon available experimental data and theoretical insights to inform rational molecular design.
Structural and Electronic Differences: A Tale of Two Isomers
The fundamental difference between imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine lies in the fusion of the imidazole and pyridine rings. In imidazo[1,2-a]pyridine, the imidazole ring is fused at the 1 and 2 positions of the pyridine ring, resulting in a system with a bridgehead nitrogen atom. In contrast, imidazo[1,5-a]pyridine features a fusion at the 1 and 5 positions, leading to a different arrangement of nitrogen atoms and π-electron distribution. This seemingly subtle structural variance has profound implications for their electronic properties and, consequently, their stability.
A key differentiator is their electron-donating capability. Studies have indicated that the imidazo[1,5-a]pyridine scaffold possesses a stronger electron-donor character compared to its imidazo[1,2-a]pyridine counterpart. This difference in electron density can influence their reactivity and interactions with biological targets or other molecules.
Comparative Stability Analysis: What the Data Reveals
Basicity and pKa Values
The basicity of these nitrogen-containing heterocycles is a crucial indicator of their stability and their likely behavior in a biological milieu. The pKa value, which quantifies the acidity of the conjugate acid, provides a reliable measure of basicity. While a definitive experimental pKa value for the parent imidazo[1,2-a]pyridine is not consistently reported in readily accessible literature, the IUPAC Digitized pKa Dataset lists a pKa value for imidazo[1,5-a]pyridine.
Table 1: Physical and Chemical Properties of Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine
| Property | Imidazo[1,5-a]pyridine | Imidazo[1,2-a]pyridine |
| Molecular Formula | C₇H₆N₂ | C₇H₆N₂ |
| Molecular Weight | 118.14 g/mol | 118.14 g/mol |
| pKa | 4.37 (Not Specified)[1] | Not readily available |
The difference in the position of the non-bridgehead nitrogen atom in the two isomers is expected to influence their basicity. In imidazo[1,2-a]pyridine, the lone pair of the non-bridgehead nitrogen is generally considered to be more involved in the aromatic system, potentially leading to lower basicity compared to a system where the lone pair is more localized.
Thermal Stability
While direct comparative thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for the parent compounds is scarce, the general robustness of both scaffolds is widely acknowledged in the literature. Both are considered stable heterocyclic systems, forming the core of numerous pharmaceuticals and functional materials.[2][3] The synthesis of stable pyridinium salts from both isomers further attests to their inherent stability under certain chemical transformations.[4][5]
Chemical Stability and Reactivity
The differing electronic distributions of the two isomers influence their susceptibility to chemical degradation and their reactivity patterns. The stronger electron-donating nature of the imidazo[1,5-a]pyridine ring system may suggest a greater propensity towards electrophilic substitution reactions compared to the imidazo[1,2-a]pyridine isomer.
Conversely, the stability of these scaffolds can be inferred from the conditions required for their synthesis. Both are typically synthesized through condensation reactions, often under mild to moderate conditions, indicating a degree of thermodynamic favorability for their formation.[6][7]
Experimental Protocols for Stability Assessment
To provide a framework for researchers to directly compare the stability of these or other related heterocyclic systems, the following experimental protocols are outlined.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorption spectrum of the compound as a function of pH.
Methodology:
-
Prepare a stock solution of the imidazopyridine isomer in a suitable solvent (e.g., methanol or water).
-
Prepare a series of buffer solutions with a range of known pH values.
-
Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.
-
Record the UV-Vis spectrum for each solution.
-
Identify the wavelength(s) where the absorbance changes significantly with pH.
-
Plot the absorbance at a selected wavelength against the pH.
-
The pKa is determined as the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.
Figure 2: Workflow for thermal stability assessment using TGA.
Implications for Drug Development and Materials Science
The relative stability of the imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds has significant practical implications.
-
In Drug Development: A more stable scaffold is generally desirable as it can lead to a longer shelf-life and better in vivo stability of a drug molecule. The basicity (pKa) of the scaffold will directly influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A compound's pKa determines its charge state at physiological pH, which in turn affects its ability to cross cell membranes and interact with biological targets. [8]
-
In Materials Science: For applications such as organic light-emitting diodes (OLEDs) or sensors, the thermal and photochemical stability of the core heterocyclic unit is paramount for device longevity and performance. The electron-donating or -accepting nature of the scaffold will also dictate its utility in the design of functional materials with specific electronic properties.
Conclusion
While both imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine are robust aromatic systems, subtle differences in their electronic structure lead to variations in their stability and reactivity. The imidazo[1,5-a]pyridine isomer is suggested to be a stronger electron donor. To definitively quantify the relative stability of these two important scaffolds, further direct comparative studies, particularly focusing on their pKa values, thermal decomposition profiles, and degradation kinetics under various conditions, are warranted. The experimental protocols outlined in this guide provide a clear path for researchers to undertake such investigations, enabling a more informed selection and design of imidazopyridine-based molecules for a wide range of scientific applications.
References
(Note: The reference list will be populated with the sources found during the research process and cited in the text.)
Sources
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Synthesis of naphthalene-fused imidazo[1,2-a]pyridinium salts showing green luminescence with high quantum yields and large Stokes shift - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: UV-Vis Absorption of 5-Methylimidazo[1,5-a]pyridine Derivatives
This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 5-methylimidazo[1,5-a]pyridine derivatives, comparing them with structural isomers and providing standardized experimental protocols.
Executive Summary
5-methylimidazo[1,5-a]pyridine derivatives exhibit distinct optical properties characterized by absorption maxima (
The introduction of a methyl group at the 5-position (the peri-position relative to the C3-substituent) exerts a dual effect:
-
Electronic: A weak inductive donor (+I) effect that slightly modulates the HOMO-LUMO gap.
-
Steric (Critical): Significant steric hindrance with substituents at the 3-position, often inducing a twist in the molecular planarity. This can lead to hypsochromic shifts (blue shifts) and changes in quantum yield compared to unhindered analogs.
Structural Analysis & Numbering
To interpret the data correctly, the specific numbering of the imidazo[1,5-a]pyridine scaffold must be defined, as "5-methyl" refers to a sterically sensitive site.[1]
-
Core Scaffold: Imidazo[1,5-a]pyridine (Fused 5-membered imidazole and 6-membered pyridine rings).[1]
-
Bridgehead Nitrogen: Position 8a (shared).[1]
-
Position 5: Located on the pyridine ring, adjacent to the bridgehead nitrogen. This is the peri-position relative to Position 3 on the imidazole ring.
Imidazo[1,5-a]pyridine Numbering Diagram:
Caption: Structural numbering emphasizing the steric proximity (peri-interaction) between the 5-methyl group and position 3.
Optical Performance & Data Comparison
The following table synthesizes experimental data for 5-methyl derivatives compared to the unsubstituted core and the common 1,2-isomer.
Table 1: Comparative UV-Vis Absorption Maxima (
) [1]
| Compound Class | Substituent Pattern | Solvent | Emission | Shift Type | |
| Unsubstituted Core | Imidazo[1,5-a]pyridine | DCM | 305 | ~400 | Reference |
| 5-Methyl Derivative | 5-Methyl-1,3-diphenyl...[1] | DCM | 325–335 | 460–475 | Bathochromic vs Core |
| 3-Aryl Derivative | 3-Phenylimidazo[1,5-a]py | DMSO | 340 | 480 | Bathochromic |
| Isomer Alternative | Imidazo[1,2-a]pyridine | DCM | 280–300 | 370–400 | Hypsochromic (Blue) |
Key Technical Insights:
-
Bathochromic Shift: Compared to the unsubstituted core, the 5-methyl group (and aryl groups at 1,[1]3) extends the effective conjugation length and raises the HOMO energy level, resulting in a red shift (longer wavelength).
-
Steric Tuning: If a bulky group (e.g., Phenyl) is present at Position 3, the 5-methyl group forces the phenyl ring out of planarity.[1] This breaks conjugation, potentially causing a hypsochromic shift (blue shift) relative to the planar, non-methylated analog, despite the methyl's electron-donating nature.[1]
-
Solvatochromism: These derivatives exhibit positive solvatochromism. In polar aprotic solvents (DMSO),
typically redshifts by 5–10 nm compared to non-polar solvents (Toluene/DCM) due to stabilization of the intramolecular charge transfer (ICT) excited state.[1]
Comparative Analysis: Alternatives
When selecting a fluorophore for drug development or imaging, consider these alternatives:
A. vs. Imidazo[1,2-a]pyridine (Isomer) [1]
-
5-Methylimidazo[1,5-a]pyridine:
-
Pros: Longer wavelength absorption (>320 nm), larger Stokes shift (>80 nm), higher electron density (better for oxidative coupling).[1]
-
Cons: Synthesis can be more complex; steric crowding at C5 can quench fluorescence if not managed.
-
-
Imidazo[1,2-a]pyridine:
-
Pros: Commercially abundant, extremely stable, compact.[1]
-
Cons: Absorbs in deep UV (<300 nm) which is biologically damaging; smaller Stokes shift.
-
B. vs. Indolizine
-
Imidazo[1,5-a]pyridine: Isoelectronic with indolizine but incorporates a nitrogen atom, improving solubility and allowing for pH-sensing applications (protonation of N2 quenches fluorescence).[1]
Experimental Protocol: UV-Vis Characterization
To ensure reproducible data (E-E-A-T), follow this self-validating protocol.
Reagents:
-
Analyte: 5-methylimidazo[1,5-a]pyridine derivative (>98% purity by HPLC).[1]
-
Solvent: Spectroscopic grade Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO).[1] Note: Avoid acidic solvents as protonation of N2 alters the spectrum.
Step-by-Step Workflow:
-
Stock Solution Preparation:
-
Weigh 1.0 mg of derivative.
-
Dissolve in 10 mL solvent to create a ~0.5 mM stock.
-
Sonicate for 5 minutes to ensure complete dissolution (critical for planar aromatic systems).[1]
-
-
Dilution Series:
-
Prepare three working concentrations:
M, M, and M. -
Validation: Absorbance at
should be between 0.1 and 1.0 A.U. to remain within the Beer-Lambert linear range.
-
-
Baseline Correction:
-
Fill a quartz cuvette (1 cm path length) with pure solvent.
-
Run a baseline scan (200–800 nm).
-
-
Measurement:
-
Scan the sample from 600 nm down to 250 nm.
-
Record
and Calculate Molar Extinction Coefficient ( ) using: Where is absorbance, is concentration (M), and is path length (cm).[1]
-
Experimental Workflow Diagram:
Caption: Standardized workflow for accurate UV-Vis determination of imidazo[1,5-a]pyridine derivatives.
References
-
Garino, C., et al. (2021).[1][2] "Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts." Semantic Scholar.
-
Volpi, G., et al. (2022).[1] "Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models." MDPI / PMC.
-
Revelle, L., et al. (2025).[1] "Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability." MDPI. [1]
-
Joshi, A., et al. (2016).[1][3] "Synthesis of imidazo[1,5-a]pyridines via C(sp3)-H amination." Organic Chemistry Portal.
-
PubChem. "Imidazo[1,5-a]pyridine Compound Summary."[1] National Library of Medicine.
Sources
Quantum Yield Comparison of Substituted Imidazopyridines
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Photophysicists
Executive Summary & Technical Context
Imidazopyridines, particularly the imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine scaffolds, represent a privileged class of fluorophores due to their high molar extinction coefficients, large Stokes shifts, and tunable emission.[1] However, their quantum yield (
This guide provides an objective comparison of how specific structural modifications impact
Validated Experimental Protocol: Relative Quantum Yield
Objective: To determine the
The Self-Validating Workflow
The following workflow ensures data integrity by incorporating checkpoints (CP) that must be passed before proceeding.
Figure 1: Step-by-step workflow for relative quantum yield determination with critical optical density (OD) checkpoint to prevent inner-filter effects.
Methodological Causality
-
OD < 0.1 Requirement: We strictly maintain absorbance below 0.1 at the excitation wavelength (
). Why? At higher concentrations, the "inner-filter effect" occurs where the solution absorbs its own emitted light or the excitation beam is attenuated before reaching the center of the cuvette, leading to artificially low calculations. -
Refractive Index Correction: When the sample and standard are in different solvents, the refractive index term (
) is non-negotiable. Fluorescence detectors count photons hitting a specific area; solvents with different change the angular distribution of emitted light exiting the cuvette.
Equation 1: Relative Quantum Yield
Comparative Analysis: Substituent Effects on [2][3][4][5][6][7]
The quantum yield of imidazopyridines is governed by the competition between radiative (
Imidazo[1,2-a]pyridine Derivatives
The parent scaffold has a decent QY (
| Compound Class | Substituent (R) | Position | Solvent | Mechanism / Insight | |
| Parent | -H | - | 0.57 | Ethanol | Baseline fluorescence. |
| Aryl-Substituted | Phenyl | C-2 | 0.50 - 0.78 | Ethanol | Extended conjugation increases |
| EWG Modified | Nitro ( | C-2/C-3 | < 0.01 | Various | Strong Intersystem Crossing (ISC) to Triplet state; highly efficient quenching. |
| EDG Modified | Amino / | C-4' (Phenyl) | 0.60 - 0.85 | Ethanol | ICT Effect: Promotes charge transfer. Red-shifted emission.[2][3][4][5] High QY unless solvent is highly polar (TICT risk). |
| Fused Systems | Benzo-fused | C-2/3 | 0.40 - 0.60 | DMSO | Rigidification reduces vibrational relaxation ( |
| Hydroxymethyl | C-3 | 0.33 | Water | Acts as an enhancer in aqueous media compared to bare scaffold. |
Imidazo[1,5-a]pyridine Derivatives
Historically less fluorescent than the [1,2-a] isomer due to different nodal patterns in the HOMO-LUMO orbitals, but recent synthetic strategies have improved this.
-
Unsubstituted Phenyl Derivatives: Low QY (
) in acetonitrile.[6] -
Carboxylic Acid Functionalization: Strategic placement (e.g., position 7,8 extension) can boost QY to 44% .
-
Zinc(II) Complexation: Coordination of Zn(II) to imidazo[1,5-a]pyridine ligands can rigidify the structure, increasing QY from
(ligand) to (complex) by suppressing non-radiative rotation.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the decision logic for designing high-QY imidazopyridines.
Figure 2: Causal relationship between substituent electronic nature and resulting photophysical properties.
Mechanistic Discussion
Intramolecular Charge Transfer (ICT)
Substituents like dimethylamino (
-
Impact on QY: Generally increases QY (
) in non-polar to moderately polar solvents. -
Risk: In highly polar solvents (e.g., water, methanol), the excited state may twist into a Twisted Intramolecular Charge Transfer (TICT) state, which decays non-radiatively, drastically lowering QY.
Aggregation Effects (ACQ vs. AIE)
-
ACQ (Aggregation-Caused Quenching): Planar imidazopyridines (like the 2-phenyl derivative) tend to stack via
interactions in the solid state or high concentrations. This promotes non-radiative energy dissipation, lowering QY. -
Mitigation: Introducing bulky groups (e.g., tert-butyl) or non-planar substituents disrupts stacking, preserving QY in solid state or aggregate formulations.
References
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Link
-
Hatai, J., et al. (2021). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. ACS Omega. Link
-
Volpi, G., et al. (2022). New substituted imidazo[1,5-a]pyridines and their application in fluorescence cell imaging. Dyes and Pigments.[1] Link
-
Saha, S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling. ACS Omega. Link
-
Tomatsu, I., et al. (2004). Substituent Effects on Fluorescent Properties of Imidazo[1,2-a]pyridine-Based Compounds. Bulletin of the Chemical Society of Japan. Link
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. iris.unito.it [iris.unito.it]
Crystal structure data for imidazo[1,5-a]pyridine carboxylic acids
As a Senior Application Scientist specializing in structural biology and solid-state characterization, I frequently encounter the unique challenges posed by planar, fused-ring pharmacophores. Imidazo[1,5-a]pyridine carboxylic acids and their derivatives represent a highly privileged class of heterocycles. They are actively investigated as potent glycogen synthase kinase-3β (GSK-3β) inhibitors[1], indoleamine 2,3-dioxygenase (IDO1) inhibitors[2], and highly sensitive fluorescent pH probes[3].
However, obtaining high-quality crystal structure data for these molecules is notoriously difficult. This guide objectively compares the traditional gold standard—Single-Crystal X-Ray Diffraction (SCXRD) —against the rapidly emerging Microcrystal Electron Diffraction (MicroED) platform, providing actionable protocols and comparative data for researchers dealing with these recalcitrant compounds.
The Crystallization Bottleneck: Mechanistic Challenges
The structural elucidation of imidazo[1,5-a]pyridine carboxylic acids is often hindered by their intrinsic molecular properties. The fused imidazo[1,5-a]pyridine core is highly planar, which promotes strong intermolecular
The Causality of Precipitation: This combination of planar stacking and strong hydrogen bonding causes the molecules to assemble too rapidly during solvent evaporation or anti-solvent addition. Instead of growing into the large, ordered single crystals (>50 μm) required for SCXRD, they rapidly precipitate as microcrystalline powders or highly twinned needles[6]. Consequently, researchers must choose the appropriate analytical platform based on the physical reality of their synthesized material.
Structural elucidation decision matrix for imidazo[1,5-a]pyridine derivatives.
Platform Comparison: SCXRD vs. MicroED
To obtain accurate bond lengths—such as verifying the expected 1.350–1.409 Å range for C-N bonds in the imidazolium ring[7] or the ~1.235 Å double-bond character of the carboxylate/lactam moiety[5]—researchers must select the right diffraction technique.
Single-Crystal X-Ray Diffraction (SCXRD)
SCXRD relies on the interaction between X-ray photons and the electron clouds of the atoms in the crystal lattice[8]. Because X-rays interact relatively weakly with matter, a large sample volume (typically >50 μm in all dimensions) is required to generate a measurable diffraction signal[9].
-
Advantage: It is the established gold standard. It easily determines absolute configuration for chiral derivatives via anomalous dispersion[9].
-
Limitation: Months can be lost attempting to optimize crystallization conditions for planar imidazo[1,5-a]pyridines.
Microcrystal Electron Diffraction (MicroED)
MicroED is a transmission electron microscopy (TEM)-based technique. It utilizes an electron beam, which interacts with the electrostatic potential of the atoms (both the positively charged nucleus and the electron cloud). Electrons scatter approximately 1,000 to 100,000 times more strongly than X-rays[10].
-
Advantage: It can solve structures from crystals as small as 10 to 400 nm[10]. You can directly analyze the "failed" microcrystalline powder straight from the synthesis flask[6].
-
Limitation: Electrons are prone to dynamical scattering (multiple scattering events within the crystal), which can complicate data refinement and requires specialized software[8].
Quantitative Performance Comparison
| Parameter | SCXRD (In-house Diffractometer) | MicroED (Cryo-TEM) |
| Required Crystal Size | > 50 μm[9] | 10 nm – 400 nm[10] |
| Sample Consumption | > 200 mg (for crystallization screens)[9] | < 2 mg (direct powder analysis)[9] |
| Beam Interaction | X-rays (Electron cloud scattering)[8] | Electrons (Electrostatic potential)[10] |
| Resolution Limit | Sub-angstrom (0.7 – 0.8 Å)[8] | Sub-angstrom (0.7 – 0.9 Å)[10] |
| Absolute Configuration | Anomalous dispersion[9] | Dynamical refinement[9] |
| Sample Purity | Requires pure-phase single crystals[9] | Can resolve independent structures from mixed phases[9] |
Field-Proven Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes inherent quality control checkpoints to verify the success of the structural elucidation.
Protocol 1: SCXRD Workflow for Optimized Crystals
Use this protocol if you have successfully grown large crystals via slow vapor diffusion or solvent evaporation.
-
Crystal Selection & Mounting: Submerge the imidazo[1,5-a]pyridine carboxylic acid crystals in a perfluoropolyether cryo-oil. Causality: The oil displaces mother liquor, preventing the formation of crystalline ice during freezing, which would otherwise produce powder diffraction rings that obscure the sample's signal. Mount a >50 μm crystal on a polyimide loop.
-
Cryo-Cooling: Flash-cool the sample to 100 K using a nitrogen cold stream. Causality: Cryo-cooling reduces thermal vibrations (B-factors) of the atoms, significantly improving high-resolution signal-to-noise ratios and minimizing radiation damage.
-
Data Collection: Irradiate the crystal using Cu-K
( Å) or Mo-K ( Å) radiation. Collect full sphere data with an appropriate -scan strategy. -
Validation Checkpoint: Evaluate the
(internal agreement factor) during data reduction. An validates that the crystal is a true single crystal and not a twinned specimen (a common artifact in planar heterocycles). -
Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing (e.g., SHELXT) and refine using least-squares minimization (SHELXL).
Protocol 2: MicroED Workflow for Nanocrystalline Powders
Use this protocol when the synthesis yields an insoluble microcrystalline powder.
-
Sample Preparation: Deposit a dry micro-aliquot (<2 mg) of the imidazo[1,5-a]pyridine carboxylic acid powder directly onto a carbon-coated copper TEM grid[6]. Gently tap to remove excess powder. Causality: Crystals must be thin enough (<400 nm) to allow electron transmission; thicker clumps will absorb the beam and undergo severe dynamical scattering[10].
-
Cryo-Cooling: Plunge-freeze the grid in liquid nitrogen and transfer it to the cryo-TEM using a cryogenic holder. Causality: Organic small molecules are highly susceptible to electron radiation damage. Cryogenic temperatures mitigate bond cleavage and mass loss during exposure.
-
Continuous Rotation Data Collection: Locate a suitable nanocrystal in imaging mode, then switch to diffraction mode. Continuously rotate the stage (e.g., at 0.5°/second) while recording a diffraction movie on a direct electron detector. Causality: Continuous rotation integrates the diffraction intensities across the reciprocal lattice nodes, minimizing the errors caused by partial reflections and dynamical scattering[11].
-
Validation Checkpoint: Process the data using DIALS or XDS[8]. Check the completeness of the data; because TEM stages typically only tilt from -70° to +70°, a single crystal may yield incomplete data. If completeness is <80%, merge datasets from multiple nanocrystals.
-
Structure Refinement: Solve using direct methods. If absolute configuration is required for a chiral derivative, apply dynamical scattering refinement rather than standard kinematic refinement[9].
Step-by-step MicroED workflow for analyzing nanocrystalline pharmaceutical powders.
Conclusion
For the structural elucidation of imidazo[1,5-a]pyridine carboxylic acids, the choice between SCXRD and MicroED dictates the timeline of your drug discovery or materials science pipeline. While SCXRD remains the undisputed standard for precision and absolute configuration, the crystallization bottleneck often stalls progress. By adopting MicroED, researchers can bypass the months-long crystal-growing grind, extracting atomic-resolution data directly from sub-micron powders[6]. Understanding the mechanistic interactions of your sample—and the physical principles of your diffraction platform—ensures robust, self-validating structural data.
References
1.[7] IUCr Journals. "Crystal structures of an imidazo[1,5-a]pyridinium-based ligand and its (C13H12N3)2[CdI4] hybrid salt." Available at: [Link] 2.[5] ResearchGate. "Synthesis of novel imidazo[1,5-a]pyridine derivates." Available at:[Link] 3.[4] ResearchGate. "Principal imidazo[1,5-a]pyridine biologically active derivatives." Available at:[Link] 4.[3] RSC Advances. "A new pH fluorescent probe based on imidazo[1,5-a]pyridine derivative." Available at: [Link] 5.[2] Google Patents. "WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO[1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES." Available at: 6.[1] Semantic Scholar. "Design, synthesis, and in vitro characterization of novel imidazo[1,5-a]pyridine-1-carboxamide... as putative GSK-3β inhibitors." Available at: [Link] 7.[11] MtoZ Biolabs. "MicroED for New Material Analysis Service." Available at: [Link] 8.[8] Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Available at: [Link] 9.[9] Readcrystalbio. "MicroED Services." Available at: [Link] 10.[10] IUCr Journals. "Standards for MicroED | electron diffraction." Available at: [Link] 11.[6] Triclinic Labs. "Electron Diffraction and Crystallographic Analysis Services." Available at: [Link]
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A Comprehensive Guide to the pKa Determination of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid for Drug Discovery Professionals
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development. It profoundly influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. For ionizable compounds, the pKa dictates the charge state at a given pH, which in turn governs membrane permeability and binding to macromolecules.[1] This guide provides a detailed comparison of methodologies for determining the pKa of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While no experimental pKa value for this specific molecule is currently available in public literature[2], this guide will establish a robust framework for its determination by comparing experimental and computational approaches and benchmarking against structurally related analogs.
The imidazo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[3] The presence of both a carboxylic acid and a basic nitrogenous ring system in 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid suggests it is a zwitterionic molecule with at least two pKa values: one for the deprotonation of the carboxylic acid and another for the protonation of the imidazopyridine ring system.
Comparative Analysis of pKa Determination Methodologies
The determination of pKa can be approached through two main avenues: experimental measurement and computational prediction. Each has its strengths and weaknesses, and often, a combination of both provides the most comprehensive understanding.
Experimental Determination of pKa
Experimental methods provide empirical data and are considered the gold standard for pKa determination. The choice of method often depends on the compound's properties, such as solubility and chromophore presence.
a) Potentiometric Titration: This classic method involves the titration of the analyte with a standardized acid or base and monitoring the pH change. It is a highly accurate and reliable method, particularly for compounds with good water solubility.
b) UV-Vis Spectrophotometry: This method is suitable for compounds that possess a chromophore whose absorbance spectrum changes with protonation state. By measuring the absorbance at various pH values, a sigmoidal curve is generated from which the pKa can be derived.[4] This technique is particularly useful for compounds with low solubility, as it requires smaller amounts of material compared to potentiometric titration.
c) High-Performance Liquid Chromatography (HPLC): HPLC-based methods can be employed to determine the pKa of a compound by measuring the change in its retention time as a function of the mobile phase pH.[4][5] Plotting the retention factor (k) against pH generates a sigmoidal curve, with the inflection point corresponding to the pKa. This method is advantageous for impure samples and for determining the pKa of multiple compounds simultaneously.
Table 1: Comparison of Experimental pKa Determination Methods
| Method | Principle | Advantages | Disadvantages |
| Potentiometric Titration | Measures pH change upon addition of titrant. | High accuracy and precision; well-established methodology. | Requires relatively large amounts of pure sample; limited to soluble compounds. |
| UV-Vis Spectrophotometry | Measures absorbance changes with pH. | High sensitivity; requires small sample amounts; suitable for poorly soluble compounds. | Requires a pH-dependent chromophore near the ionization center. |
| HPLC-based Methods | Measures retention time changes with mobile phase pH. | Suitable for impure samples; high throughput possible. | Can be less accurate than other methods; requires careful method development. |
Experimental Protocol: UV-Vis Spectrophotometric pKa Determination
This protocol outlines a general procedure for determining the pKa of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid using UV-Vis spectrophotometry.
Figure 2: A generalized workflow for QM-based pKa prediction.
Comparative Analysis with Structural Analogs
To estimate the pKa of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid, it is instructive to compare it with structurally related compounds.
Table 2: Experimental and Predicted pKa Values of Related Heterocycles
| Compound | Structure | pKa (Carboxylic Acid) | pKa (Heterocycle Protonation) | Notes |
| Benzoic Acid | C6H5COOH | 4.20 | - | A standard reference for aromatic carboxylic acids. |
| Pyridine-2-carboxylic acid | C5H4N(COOH) | 5.32 | 1.01 | The nitrogen atom influences the acidity of the carboxylic acid. |
| Imidazole | C3H4N2 | - | 6.95 | A reference for the basicity of the imidazole ring. [6] |
| 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | Structure not shown | Not reported | Not reported | A commercially available positional isomer. [7]Its pKa values would be highly informative. |
| 5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | Structure not shown | Not reported | Not reported | Another commercially available positional isomer. [8] |
The carboxylic acid of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid is expected to have a pKa in the range of 3-5, influenced by the electron-withdrawing nature of the fused heterocyclic ring system. The basicity of the imidazopyridine core will depend on which nitrogen atom is protonated. The imidazole-like nitrogen is generally more basic than the pyridine-like nitrogen.
Conclusion and Recommendations
For a robust and reliable determination of the pKa values of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid, a multi-pronged approach is recommended:
-
Experimental Determination: If a pure sample is available, potentiometric titration would provide the most accurate results. If solubility is a concern, UV-Vis spectrophotometry is a strong alternative, provided the molecule exhibits a suitable change in its UV-Vis spectrum upon ionization.
-
Computational Prediction: A high-level DFT calculation (e.g., using the CAM-B3LYP functional with a large basis set and a CPCM solvent model) should be performed. [9]This will provide a theoretical prediction that can be correlated with experimental data.
-
Analog Comparison: Synthesizing or purchasing commercially available analogs, such as 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid,[7] and determining their pKa values alongside the target compound would provide invaluable structure-property relationship data.
By combining these approaches, researchers and drug development professionals can gain a comprehensive understanding of the ionization properties of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid, enabling more informed decisions in the drug discovery and development process.
References
- Atalay, A. (2019). The importance of pKa in drug design and development. As referenced in: Determination of the pKa values of some pyridine derivatives by computational methods.
- Yıldırım, A., & Ceylan, Ü. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.
- Wagen, C. (2025). How to Predict pKa. Rowan.
- PubChem. (n.d.). 5-methylimidazo[1,5-a]pyridine-6-carboxylic acid.
- Alí-Torres, J., Rodríguez-Santiago, L., & Sodupe, M. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. Physical Chemistry Chemical Physics.
- Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. The Journal of Physical Chemistry A.
- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Development of Methods for the Determination of pKa Values. Expert Opinion on Drug Discovery.
- Rodríguez-Santiago, L., Sodupe, M., & Alí-Torres, J. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Physical Chemistry Chemical Physics.
- Russo, N., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules.
- Kighl, L., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry.
- Sigma-Aldrich. (n.d.). 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid.
- Al-Janabi, A. S. M. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences.
- Leito, I., et al. (2022). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry, University of Tartu.
- Krasavin, M. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry.
- Kumar, S., & Sharma, U. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
- Reddy, T. J., et al. (2017).
- BLDpharm. (n.d.). 5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.
- Williams, R. (2022). pKa Data Compiled by R. Williams.
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A Senior Application Scientist's Guide to FTIR Analysis of Imidazopyridine Carboxylic Acids
Introduction: Beyond the Spectrum, A Structural Elucidation
For researchers and professionals in drug development, the structural confirmation of novel heterocyclic compounds is a foundational step. Among these, the imidazopyridine scaffold is a privileged structure, appearing in numerous therapeutic agents.[1] When functionalized with a carboxylic acid group, its chemical properties and potential for molecular interactions are significantly enhanced. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and non-destructive first-pass technique for confirming the successful synthesis and purity of these complex molecules.
This guide moves beyond a simple list of peaks. It is designed to provide you, a fellow scientist, with an in-depth understanding of the vibrational landscape of an imidazopyridine carboxylic acid. We will explore not only where the characteristic peaks appear but why they appear there, considering the electronic interplay between the fused aromatic ring system and the acidic functional group. By understanding these fundamentals, you can interpret your spectra with greater confidence and troubleshoot unexpected results effectively.
The Vibrational Blueprint: Key Functional Group Analysis
The FTIR spectrum of an imidazopyridine carboxylic acid is a composite narrative of its constituent parts. We can logically dissect the spectrum by first identifying the unmistakable signals of the carboxylic acid and then moving to the more nuanced vibrations of the heterocyclic core.
The Unmistakable Signature of the Carboxylic Acid (-COOH)
The carboxylic acid group provides some of the most distinct and easily identifiable peaks in an IR spectrum, primarily due to intermolecular hydrogen bonding which causes the molecules to form stable dimers in the solid state.
-
O-H Stretching: The most prominent feature is an exceptionally broad and strong absorption band appearing between 2500 and 3300 cm⁻¹ .[2][3] This broadening is a direct consequence of the strong hydrogen bonding between carboxylic acid dimers. The causality here is the distribution of hydrogen bond strengths within the sample, leading to a wide range of vibrational energies being absorbed. This broad feature often partially overlaps with C-H stretching bands.
-
C=O (Carbonyl) Stretching: A strong, sharp absorption is expected for the carbonyl group. For a carboxylic acid dimer, this peak is typically found around 1710 cm⁻¹ .[3] If the acid is monomeric (e.g., in a very dilute non-polar solution), this peak shifts to a higher wavenumber, around 1760 cm⁻¹.[3] For imidazopyridine carboxylic acids, conjugation with the aromatic ring system can slightly lower this frequency by 20-30 cm⁻¹, so a peak in the 1680-1720 cm⁻¹ range is highly characteristic.[2][4]
-
C-O Stretching and O-H Bending: The spectrum will also contain peaks corresponding to the C-O single bond stretch and the in-plane O-H bend. These are often coupled and appear as two distinct absorptions in the 1210-1320 cm⁻¹ and 1340-1440 cm⁻¹ regions.[5]
The Heterocyclic Core: The Imidazopyridine Fingerprint
The imidazopyridine ring system, being a fused aromatic heterocycle, presents a more complex series of vibrations in the fingerprint region.
-
Aromatic C-H Stretching: Look for weak to medium sharp peaks just above 3000 cm⁻¹, typically in the 3000-3150 cm⁻¹ range.[6]
-
C=C and C=N Ring Stretching: These vibrations are fundamental to confirming the aromatic core. A series of medium to strong, sharp bands will appear in the 1450-1650 cm⁻¹ region.[6][7][8] The precise location and number of these peaks are highly sensitive to the substitution pattern on the ring. For imidazo[1,2-a]pyridine specifically, peaks around 1600 cm⁻¹ and 1450 cm⁻¹ are often observed.[6]
-
C-N Stretching: Vibrations corresponding to the C-N bonds within the imidazole and pyridine portions of the ring system typically appear in the 1200-1370 cm⁻¹ range.[6] These can sometimes overlap with the C-O stretch of the carboxylic acid group.
-
C-H Out-of-Plane Bending: Strong absorptions in the 700-900 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The specific pattern of these peaks can provide valuable information about the substitution pattern on the pyridine ring.
Data Summary: Characteristic Vibrational Modes
The following table summarizes the expected FTIR absorption ranges for a typical imidazopyridine carboxylic acid.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Peak Characteristics |
| O-H Stretch | Carboxylic Acid (dimer) | 2500 - 3300 | Strong, very broad |
| C-H Stretch (Aromatic) | Imidazopyridine Ring | 3000 - 3150 | Medium to weak, sharp |
| C=O Stretch (Carbonyl) | Carboxylic Acid (conjugated) | 1680 - 1720 | Strong, sharp |
| C=C and C=N Ring Stretch | Imidazopyridine Ring | 1450 - 1650 | Multiple peaks, medium to strong, sharp |
| O-H Bend (in-plane) | Carboxylic Acid | 1340 - 1440 | Medium, broad |
| C-N Stretch | Imidazopyridine Ring | 1200 - 1370 | Medium |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |
| C-H Bend (out-of-plane) | Imidazopyridine Ring | 700 - 900 | Strong, sharp |
Visualizing Molecular Vibrations
To better understand the origin of these peaks, consider the structure of Imidazo[1,2-a]pyridine-7-carboxylic acid. The diagram below highlights the key bonds responsible for the most characteristic vibrations.
Caption: Key vibrational bonds in Imidazo[1,2-a]pyridine-7-carboxylic acid.
Experimental Protocol: A Self-Validating Workflow for ATR-FTIR
This protocol for Attenuated Total Reflectance (ATR) FTIR is designed to ensure high-quality, reproducible data. Each step includes a rationale, grounding the procedure in sound scientific principles.
Objective: To obtain a clean, high-resolution FTIR spectrum of a solid imidazopyridine carboxylic acid sample.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Sample of imidazopyridine carboxylic acid (must be dry)
-
Spatula
-
Solvent for cleaning (e.g., Isopropanol or Acetone)
-
Lint-free wipes (e.g., Kimwipes)
Methodology:
-
Instrument Preparation:
-
Step 1.1: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's specifications (typically 30-60 minutes).
-
Causality: The infrared source and detector require thermal equilibrium to provide a stable energy output and response, preventing baseline drift during measurements.
-
Step 1.2: Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.
-
Causality: Any residue from previous samples or cleaning solvents will contribute to the spectrum, creating artifact peaks.
-
-
Background Collection (Self-Validation Step):
-
Step 2.1: With the clean, empty ATR anvil in place, collect a background spectrum. Use the same acquisition parameters as for the sample (e.g., 16 scans, 4 cm⁻¹ resolution).
-
Causality: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response. The spectrometer software automatically subtracts this from the sample spectrum, ensuring that the final output contains only information from the sample itself. This is a critical self-validation step.
-
Step 2.2: Examine the background spectrum. It should be a relatively flat line with peaks corresponding to atmospheric CO₂ (~2350 cm⁻¹) and water vapor (broad features ~3600 cm⁻¹ and ~1630 cm⁻¹).
-
-
Sample Analysis:
-
Step 3.1: Place a small amount of the dry powder sample onto the center of the ATR crystal using a clean spatula.
-
Causality: Only the portion of the sample in direct contact with the crystal will be measured. A small amount is sufficient.
-
Step 3.2: Lower the ATR anvil and apply consistent pressure to the sample. Most modern instruments have a pressure clamp that will "click" or indicate when optimal pressure is achieved.
-
Causality: Good contact between the sample and the crystal is essential for the IR evanescent wave to penetrate the sample effectively. Insufficient contact results in a weak, low-quality spectrum.
-
Step 3.3: Acquire the sample spectrum using the pre-defined parameters.
-
-
Data Processing and Cleaning:
-
Step 4.1: The resulting spectrum should be automatically ratioed against the background.
-
Step 4.2: Apply an ATR correction if the software provides it.
-
Causality: The ATR correction algorithm accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.
-
Step 4.3: Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Step 4.4: Clean the crystal and anvil thoroughly with isopropanol and a lint-free wipe before running the next sample.
-
Comparative Spectral Analysis: Confirming Identity
A key aspect of spectral interpretation is comparison. How does the spectrum of our target molecule differ from simpler, related structures? This comparison allows for the definitive assignment of peak families to specific structural motifs.
| Compound | Key Differentiating Features in FTIR Spectrum |
| Imidazopyridine Carboxylic Acid | ALL features present: Very broad O-H (2500-3300 cm⁻¹), strong C=O (~1700 cm⁻¹), strong C-O (~1250 cm⁻¹), and a complex aromatic fingerprint (1450-1650 cm⁻¹, 700-900 cm⁻¹). |
| Imidazo[1,2-a]pyridine | ABSENCE of -COOH peaks: The spectrum will completely lack the broad O-H stretch and the strong C=O and C-O stretches. The primary features will be the aromatic C-H stretch (>3000 cm⁻¹) and the ring vibration/fingerprint region.[6][9] |
| Benzoic Acid | DIFFERENT fingerprint: While it will show the characteristic broad O-H, C=O, and C-O peaks, the aromatic C=C stretching and C-H out-of-plane bending regions will be different and simpler than the fused heterocyclic system. |
This logical workflow for spectral analysis is depicted below.
Caption: Logical workflow for the structural confirmation of an imidazopyridine carboxylic acid via FTIR.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural analysis of imidazopyridine carboxylic acids. A methodical approach, grounded in the understanding of how functional groups and structural motifs give rise to specific vibrational modes, transforms the spectrum from a mere graph into a detailed molecular blueprint. By first identifying the commanding presence of the carboxylic acid group and then interrogating the fingerprint region for the unique signature of the imidazopyridine core, researchers can rapidly and confidently confirm the identity and purity of their target compounds, accelerating the pace of discovery and development.
References
-
Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. J-Stage. [Link]
-
Video: Spectroscopy of Carboxylic Acid Derivatives. JoVE. [Link]
-
Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics. [Link]
-
Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir - ACS Publications. [Link]
-
VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics. [Link]
-
IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole. AIP Publishing. [Link]
-
Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. PMC - National Center for Biotechnology Information. [Link]
-
Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... ResearchGate. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry | OpenStax. [Link]
-
FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region. Journal of the Chemical Society, Faraday Transactions (RSC Publishing). [Link]
-
FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. ResearchGate. [Link]
-
FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [Link]
-
FTIR characterization of heterocycles lumazine and violapterin in solution: effects of solvent on anionic forms. PubMed. [Link]
-
FTIR Spectrum of the Synthesized (a) Heterocyclic Compound... ResearchGate. [Link]
-
Novel Bicyclic P,S-Heterocycles via Stereoselective hetero-Diels–Alder Reactions of Thiochalcones with 1-Phenyl-4H-phosphinin-4-one 1-Oxide. PMC - National Center for Biotechnology Information. [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org. [Link]
-
FTIR Spectrum of imidazoline. ResearchGate. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. MDPI. [Link]
-
Design, Synthesis, Characterization and Evaluation of Novel Heterocyclic Derivatives with Potential Biological Activities. Jetir.Org. [Link]
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The "Magic Methyl" Paradigm: A Biological Activity Comparison of 5-Methyl vs. 5-Unsubstituted Analogs
As a Senior Application Scientist navigating the complexities of lead optimization, one of the most profound yet structurally minimalistic modifications available is the strategic insertion of a methyl group. In medicinal chemistry, the addition of a single carbon atom—specifically at the 5-position of heterocycles like oxindoles, pyrimidines, or morphinans—can trigger a disproportionate enhancement in biological activity, target selectivity, and pharmacokinetic stability. This phenomenon is universally recognized as the "Magic Methyl" effect[1].
This guide objectively compares the biological performance of 5-methyl analogs against their 5-unsubstituted counterparts, dissecting the thermodynamic causality behind these shifts and providing self-validating experimental frameworks for your own drug development workflows.
Mechanistic Foundations: Why the 5-Position Matters
The profound shift in biological activity upon 5-methylation is not serendipitous; it is governed by strict thermodynamic and steric principles[1]. When comparing a 5-unsubstituted scaffold to its 5-methylated analog, three distinct biophysical mechanisms drive the differential performance:
-
Free Energy of Desolvation: The lipophilic methyl group displaces highly ordered water molecules from the receptor's binding pocket. The entropic gain from releasing these water molecules into the bulk solvent significantly lowers the free energy of binding (
), driving a logarithmic increase in potency[1]. -
Conformational Restriction: A 5-methyl group introduces localized steric bulk that restricts the rotational degrees of freedom of the molecule. By locking the analog into its bioactive conformation, the entropic penalty typically paid upon target binding is pre-paid, enhancing affinity[1].
-
Hydrophobic Pocket Engagement: In many kinases and G-protein coupled receptors (GPCRs), the 5-position of the ligand aligns precisely with a hydrophobic sub-pocket. The methyl group acts as a perfect spatial complement, establishing critical van der Waals interactions that a 5-unsubstituted proton cannot achieve[2].
Thermodynamic and conformational mechanisms driving the "magic methyl" effect in drug design.
Comparative Case Studies & Quantitative Data
To objectively evaluate the performance gap, we examine two distinct pharmacological classes where 5-methylation dictates lead viability.
Case Study A: Oxindole-Indole Conjugates (CDK4 Inhibitors)
Cyclin-dependent kinase 4 (CDK4) is a highly validated target in breast cancer therapeutics. In a structural series of oxindole-indole conjugates, the presence of a 5-methyl group on the oxindole ring drastically alters anti-proliferative activity[2].
Molecular docking reveals that the unsubstituted NH and C=O groups engage in hydrogen bonding with Glu94 and Val96 in the hinge region. However, the addition of a 5-methyl group (Compound 6e) forces the molecule deeper into a hydrophobic sub-pocket lined by Ile12, Val20, and Gln98, resulting in an 8-fold boost in potency compared to the 5-unsubstituted prototype (Compound 6a)[2][3].
Table 1: CDK4 Inhibition & Anti-Proliferative Activity (MCF-7 Cells)
| Compound | C-5 Substitution | CDK4 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Fold Enhancement |
|---|---|---|---|---|
| 6a | 5-Unsubstituted | 1.82 ± 0.11 | 3.12 ± 0.14 | Baseline |
| 6e | 5-Methyl | 1.26 ± 0.08 | 0.39 ± 0.05 | ~8.0x (Cellular) |
Case Study B: 14-Oxygenated N-Methylmorphinan-6-ones (µ-Opioid Agonists)
In the development of opioid analgesics, minimizing off-target binding to delta (
While both analogs maintain subnanomolar affinity for the µ-opioid receptor (µ-OR), the 5-methyl substitution alters the "3–7 lock switch" upon receptor binding. This subtle conformational shift reduces affinity for
Table 2: Opioid Receptor Binding Affinity (Kᵢ, nM)
| Compound | C-5 Substitution | µ-OR Affinity |
Self-Validating Experimental Protocols
When comparing 5-methyl vs. 5-unsubstituted analogs in your own laboratory, standard assays often fail to capture the kinetic nuances introduced by the methyl group's hydrophobicity. The following protocol outlines a self-validating In Vitro Kinase/Receptor Binding Assay designed to ensure data integrity.
Step-by-Step Methodology
Step 1: Compound Equilibration & Buffer Optimization
-
Action: Dissolve analogs in 100% DMSO, then dilute into an assay buffer containing 0.01% CHAPS and 0.1% BSA.
-
Causality: 5-methyl analogs possess higher LogP values than their unsubstituted counterparts. Without CHAPS/BSA, the methylated analogs will non-specifically bind to the polystyrene walls of the microtiter plate, artificially lowering the apparent active concentration and skewing the IC₅₀ comparison.
Step 2: Implementing the Self-Validating Control Matrix
-
Action: Plate layout must include a positive control (e.g., Staurosporine for kinases, 10 µM), a vehicle control (0.1% DMSO), and a baseline comparator (the 5-unsubstituted analog) on every single plate.
-
Causality: Before analyzing the 5-methyl analog's data, calculate the Z'-factor using the positive and vehicle controls. The assay is only validated if
. This proves the assay window is robust enough to detect the subtle thermodynamic differences driven by the methyl group.
Step 3: Extended Target Incubation
-
Action: Incubate the target protein with the analogs for a minimum of 120 minutes at room temperature before adding the radioligand or ATP substrate.
-
Causality: Because 5-methyl analogs often engage deep hydrophobic pockets, they exhibit slower association (
) and dissociation ( ) rates compared to 5-unsubstituted analogs. A standard 30-minute incubation may not reach thermodynamic equilibrium, leading to a false underestimation of the methylated analog's potency.
Step 4: Signal Detection & Non-Linear Regression
-
Action: Quantify displacement via scintillation counting or fluorescence polarization. Fit the data using a four-parameter logistic (4PL) regression model to determine IC₅₀ and calculate Kᵢ using the Cheng-Prusoff equation.
-
Causality: The 4PL model accounts for potential differences in the Hill slope between the two analogs, which can occur if the 5-methyl group induces a distinct conformational state in the receptor compared to the unsubstituted analog.
Self-validating experimental workflow for evaluating 5-substituted analog binding affinities.
Conclusion
The transition from a 5-unsubstituted scaffold to a 5-methyl analog is rarely a simple structural tweak; it is a calculated thermodynamic maneuver. As demonstrated in both kinase inhibitors and GPCR agonists, the "magic methyl" effect leverages desolvation energy and hydrophobic pocket engagement to drive exponential increases in potency and selectivity. By utilizing the self-validating protocols outlined above, researchers can accurately capture and quantify these critical structure-activity relationships.
References
- Source: Molecules (MDPI)
- Source: ACS Chemical Neuroscience (PubMed)
- Source: Pharmaceuticals (PubMed)
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HPLC retention time standards for imidazo[1,5-a]pyridine acids
HPLC Retention Time Standards for Imidazo[1,5-a]pyridine Acids: A Column Comparison and Method Guide
Introduction to Imidazopyridine Chromatography
Imidazo[1,5-a]pyridine acids—such as imidazo[1,5-a]pyridine-5-carboxylic acid and its 8-substituted analogs—are critical structural motifs in contemporary medicinal chemistry. They are actively utilized as potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[1], insulin-regulated aminopeptidase (IRAP) inhibitors[2], and precursors for chiral N-heterocyclic carbene (NHC) ligands in enantioselective catalysis[3].
Despite their broad utility, these compounds present significant chromatographic challenges. They are amphoteric, containing a basic imidazopyridine nitrogen with a predicted pKa of ~7.8[1] and an acidic carboxylic acid group (pKa ~3.5). This zwitterionic nature demands rigorous control over mobile phase pH and stationary phase chemistry to achieve reproducible retention times (
Chromatographic Causality: Manipulating Ionization
As an application scientist, the first rule of method development for amphoteric heterocycles is to avoid the isoelectric point. Operating at a neutral pH results in a zwitterion that interacts unpredictably with the stationary phase, causing split peaks and severe tailing. We must force the molecule into a single ionization state:
-
Low pH Strategy (pH ~2.0): By utilizing 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA), the carboxylic acid is fully protonated (neutralized), while the imidazopyridine nitrogen becomes a cation. To retain this polar cation without secondary silanol interactions, a high-efficiency core-shell column (e.g., Phenomenex Kinetex) is required[2].
-
High pH Strategy (pH ~10.0): Using 10 mM Ammonium Bicarbonate (
) deprotonates the acid (making it anionic) and neutralizes the basic nitrogen. This requires a hybrid silica column (e.g., Waters XBridge) capable of withstanding alkaline degradation[4].
Comparative Column Performance & Retention Time Standards
The following table objectively compares column alternatives and expected retention times based on published experimental data for imidazo[1,5-a]pyridine derivatives.
| Column Chemistry | Mobile Phase Strategy | Target Analyte / Application | Typical Retention Time ( |
| Phenomenex Kinetex C18 (50 × 3.0 mm, 2.6 μm) | 0.1% FA in | Imidazo[1,5-a]pyridine IRAP inhibitors[2] | 1.5 – 3.5 min |
| Waters XBridge Prep C18 (30 × 50 mm, 5 μm) | 10 mM | High-pH profiling of imidazopyridines[4] | 2.0 – 4.0 min |
| Chiralpak IB (250 × 4.6 mm) | Hexane / IPA / DEA (Isocratic) | Imidazo[1,5-a]pyridine NHC precursors[5] | > 10.0 min |
| Chiral Stationary Phase (Unspecified) | Chiral separation conditions | 5/8-substituted imidazo[1,5-a]pyridines[6] | 4.8 min (Enantiomer A)6.9 min (Enantiomer B) |
Experimental Protocol: Self-Validating HPLC Workflow
To ensure absolute trustworthiness in your analytical results, this protocol incorporates a self-validating System Suitability Test (SST) prior to analyzing imidazo[1,5-a]pyridine carboxylic acid derivatives.
Step 1: System Suitability & Void Volume Verification
-
Action: Inject a mixture of Uracil (
marker) and Toluene (retention marker). -
Causality: Uracil does not retain on C18 columns; its elution time accurately defines the column void volume (
). Toluene verifies the theoretical plate count ( ) and peak asymmetry ( ), validating the fluidic integrity of the HPLC system before complex ampholytes are introduced.
Step 2: Mobile Phase Preparation (Low pH Strategy)
-
Action: Prepare Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (v/v). Prepare Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).
-
Causality: Formic acid is selected over TFA because it provides sufficient protons to suppress the ionization of the carboxylic acid moiety while remaining fully compatible with downstream electrospray ionization (ESI-MS)[2]. TFA, while a stronger ion-pairing agent, causes severe MS signal suppression.
Step 3: Chromatographic Execution
-
Column: Phenomenex Kinetex C18 (50 × 3.0 mm, 2.6 μm, 100 Å)[2].
-
Flow Rate: 1.5 mL/min.
-
Temperature: 40 °C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics for basic heterocycles, which sharpens the peak.
-
Gradient Program: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, return to 5% B for 2.0 minutes of equilibration.
-
Detection: UV Diode Array Detector (DAD) at 254 nm and 280 nm, coupled to MS (ESI+).
Step 4: Chiral Resolution (If Applicable)
-
Action: If enantiomeric separation is required (e.g., for chiral NHC precursors), switch to a normal-phase system using a Chiralpak IB column[5].
-
Causality: The cellulose-based chiral stationary phase relies on steric fit and hydrogen bonding. The addition of 0.1% Diethylamine (DEA) to the mobile phase is critical to mask residual active sites on the silica support and prevent the basic imidazopyridine nitrogen from tailing.
Method Development Logic Visualization
The following diagram illustrates the decision matrix for selecting the appropriate HPLC conditions based on the physicochemical properties of imidazo[1,5-a]pyridine acids.
Method development logic for amphoteric imidazo[1,5-a]pyridine acids.
References
-
Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:1
-
Inhibition of Insulin-Regulated Aminopeptidase by Imidazo [1,5-α]pyridines—Synthesis and Evaluation - PMC Source: nih.gov URL:2
-
Chiral Imidazo[1,5-a]pyridine–Oxazolines: A Versatile Family of NHC Ligands for the Highly Enantioselective Hydrosilylation of Ketones | Organometallics - ACS Publications Source: acs.org URL:3
-
US9598409B2 - Imidazopyridine compounds and uses thereof - Google Patents Source: google.com URL:4
-
Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors Johnathon T. Hutt and Zachary D. Aron - Amazon AWS Source: amazonaws.com URL:5
-
WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES - Google Patents Source: google.com URL:6
Sources
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A Researcher's Guide to the Safe Disposal of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic Acid
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized compounds, such as 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid, require a thorough understanding of their potential hazards and the regulatory landscape governing their waste management. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.
I. Foundational Principles of Chemical Waste Management
The proper disposal of any laboratory chemical is governed by a hierarchy of regulations and best practices. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the primary federal framework.[5][6][7][8] Your institution's Chemical Hygiene Plan (CHP) will translate these federal mandates into specific, actionable procedures for your laboratory.[6][9]
The core tenets of safe chemical disposal are:
-
Identification and Classification: Correctly identify the waste and its hazards.
-
Segregation: Never mix incompatible waste streams.[9][10][11]
-
Containment: Use appropriate, clearly labeled, and sealed containers.[7][10][11]
-
Documentation: Maintain accurate records of waste generation and disposal.[12]
Nitrogen-containing heterocyclic compounds, like the one , are noted for their potential environmental persistence and high solubility, which can facilitate their entry into aquatic systems if disposed of improperly.[13]
II. Pre-Disposal: Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any process that will generate waste, a thorough risk assessment is critical. Based on data from analogous compounds, a prudent approach is to assume 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid presents the following hazards:
| Potential Hazard | GHS Classification (Inferred) | Precautionary Action | Supporting Sources |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[1][2][4] | [1][2][4] |
| Skin Irritation | Category 2 (Causes skin irritation) | Wear protective gloves. Wash hands and any exposed skin thoroughly after handling.[1][2][3][4] | [1][2][3][4] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | Wear eye protection (safety glasses or goggles).[1][2][3][4] | [1][2][3][4] |
| Respiratory Irritation | STOT SE 3 (May cause respiratory irritation) | Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[1][2][3][4] | [1][2][3][4] |
Mandatory Personal Protective Equipment (PPE):
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[1][14]
-
Body Protection: A standard laboratory coat is mandatory. For larger quantities or potential for splashing, a chemically resistant apron is recommended.[1]
-
Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[2][15]
III. Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and preparing 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid for final disposal by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Identify a specific location in the lab, at or near the point of waste generation, to accumulate the waste.[10][12] This area must be under the direct control of laboratory personnel.[10]
-
The SAA should be clearly marked with a "Hazardous Waste" sign.[7]
Step 2: Select and Prepare the Waste Container
-
Container Choice: Use a container made of a material compatible with the waste. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate. For liquid waste (e.g., solutions in organic solvents), ensure the container is compatible with the solvent (e.g., avoid metal containers for acidic solutions).[7][10]
-
Container Condition: The container must be in good condition, free of leaks or cracks.[10]
-
Labeling: Immediately label the empty container with a hazardous waste tag provided by your institution's EH&S department. The label must include:
Step 3: Waste Collection and Segregation
-
Solid Waste: Collect waste solid material (e.g., residual compound, contaminated filter paper, or weighing boats) directly into the labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a compatible, labeled liquid waste container.
-
Segregation is Key: Do NOT mix this waste stream with other incompatible wastes. For example, keep it separate from strong oxidizing agents, bases, or reactive metals.[4][16] If you have multiple hazardous waste streams, they must be segregated by hazard class (e.g., flammables, corrosives, toxics).[10][11]
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[10][11] Never leave a funnel in an open waste container.[10]
Step 4: Managing Full Containers
-
Do not overfill containers; a maximum of 90% capacity is a common guideline to allow for expansion.[7]
-
Once a container is full, ensure the cap is securely tightened and the hazardous waste label is complete and accurate.
-
Arrange for pickup by your institution's EH&S department promptly. EPA regulations require that full containers be removed from the SAA within 72 hours.[10]
Step 5: Spill and Decontamination Procedures
-
Minor Spills (Solid): If a small amount of solid is spilled inside a fume hood, carefully sweep it up using a dustpan and brush, or absorb it with a dry, inert material like vermiculite or sand.[17] Place the collected material into your designated hazardous waste container.
-
Minor Spills (Liquid): For small solution spills, absorb the liquid with a chemical absorbent pad or vermiculite. Place the contaminated materials into the hazardous waste container.
-
Decontamination: Wipe down the contaminated area with an appropriate solvent (e.g., ethanol or isopropanol) and paper towels. Dispose of the cleaning materials as hazardous waste.
-
Major Spills: In the event of a large spill, evacuate the immediate area and notify your laboratory supervisor and EH&S department immediately.
The following diagram illustrates the decision-making workflow for the disposal process.
Caption: Decision workflow for handling and disposal.
IV. Conclusion: A Culture of Safety
Proper chemical waste management is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and a professional responsibility. By treating 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid with the caution afforded to hazardous materials and adhering to the systematic procedures outlined above, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EH&S department for guidance tailored to your facility.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Columbia University. Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
- Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- Key Organics. (2017, December 1). Safety Data Sheet for 3-Bromo-7-methylimidazo[1,2-a]pyridine.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Medasend. (2019, September 19). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
- ChemScene. (2025, December 8). Safety Data Sheet for Imidazo[1,2-a]pyridine-7-carboxylic acid.
- Aaronchem. (2024, November 1). Safety Data Sheet for 3-methylimidazo[1,5-a]pyridine-6-carboxylic acid.
- U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
- Fisher Scientific. (2025, December 24). Safety Data Sheet for 2-Hydroxy-6-methylpyridine-4-carboxylic acid.
- AK Scientific, Inc. Safety Data Sheet for 6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid.
- MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants.
- Fisher Scientific. (2023, September 5). Safety Data Sheet for 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.
- Fisher Scientific. (2025, December 20). Safety Data Sheet for 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.
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A Senior Application Scientist's Guide to Handling 5-Methylimidazo[1,5-a]pyridine-6-carboxylic Acid
As researchers and drug development professionals, our work with novel heterocyclic compounds like 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid is foundational to innovation. However, the potential of these molecules is matched by the imperative to handle them with the utmost respect for safety. This guide moves beyond a simple checklist, providing a comprehensive operational framework grounded in chemical causality and best practices. Our goal is to empower you to work confidently and safely, ensuring that rigorous science is always preceded by rigorous preparation.
Hazard Assessment: A Proactive Stance on Safety
While specific toxicological data for 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid is not extensively published, a principle of "hazard by analogy" is a cornerstone of laboratory safety. By examining data from structurally similar imidazopyridine carboxylic acids, we can establish a reliable hazard profile. The primary risks associated with this class of compounds are acute toxicity if ingested, and irritation to the skin, eyes, and respiratory system.[1][2][3]
A Safety Data Sheet (SDS) for the closely related isomer, 3-methylimidazo[1,5-a]pyridine-6-carboxylic acid, provides the following GHS classifications, which we will adopt as our operational standard.[1]
| Hazard Classification | GHS Category | Hazard Statement | Practical Implication |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion could lead to significant adverse health effects. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact can cause redness, inflammation, or rash.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Contact can cause significant, potentially painful, eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Inhalation of dust can irritate the nose, throat, and lungs.[1][2][3] |
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is essential, but it is the final line of defense. The most effective safety protocols begin with robust engineering and administrative controls.
-
Engineering Controls: All handling of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid in its solid (powder) form or in volatile solvents must be conducted within a certified chemical fume hood.[4] This is non-negotiable, as it is the most effective way to mitigate the risk of respiratory irritation by containing dust and aerosols at the source.
-
Administrative Controls:
-
Designated Area: Clearly demarcate the specific area within the fume hood where the compound will be handled.
-
Training: Ensure all personnel have been trained on the specific hazards outlined in this guide and know the location of emergency equipment (safety shower, eyewash station).
-
Hygiene: Prohibit eating, drinking, or smoking in the laboratory.[5][6] Always wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Personal Protective Equipment (PPE): A Mandated Protocol
Based on the established hazard profile, the following PPE is mandatory for all procedures involving 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid.
Body and Skin Protection
-
Laboratory Coat: A clean, flame-resistant lab coat with long sleeves must be worn and fully fastened.
-
Gloves: Chemical-resistant nitrile or neoprene gloves are required.[4] Before use, always inspect gloves for any signs of degradation or puncture. Use proper glove removal technique to avoid contaminating your skin.[1] For prolonged work, consider double-gloving.
-
Apparel: Long pants and fully enclosed, chemical-resistant footwear are mandatory. Open-toed shoes are strictly forbidden.[7]
Eye and Face Protection
The level of eye protection depends on the specific task, reflecting a tiered approach to risk.
-
Minimum Requirement: For handling milligram quantities of the solid within a fume hood, ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.
-
Standard Operation: For preparing solutions, performing reactions, or any task with a risk of splashing, chemical splash goggles are required .[7]
-
Enhanced Protection: When handling larger volumes (>100 mL) or performing energetic reactions, a full-face shield must be worn in addition to chemical splash goggles.[7][8] A face shield alone provides inadequate protection.[7]
Respiratory Protection
Due to the H335 classification (May cause respiratory irritation), respiratory protection is critical when engineering controls cannot guarantee zero exposure.
-
Required for Solids: When weighing or transferring the solid compound, even within a fume hood, a NIOSH-approved N95 (or EU equivalent P1) particulate respirator is required to prevent inhalation of fine dust.[1]
Operational Plan: A Step-by-Step Workflow
This protocol ensures that safety is integrated into every step of the handling process.
Step 1: Pre-Operational Safety Check
-
Verify the chemical fume hood has a current certification sticker and that airflow is optimal.
-
Assemble and inspect all required PPE as detailed in Section 3.
-
Locate the nearest safety shower, eyewash station, and appropriate fire extinguisher.
-
Prepare a designated waste container, clearly labeled "Hazardous Waste: 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid".[4]
Step 2: Handling and Solution Preparation (Example)
-
Don all required PPE (lab coat, gloves, goggles, and N95 respirator).
-
Perform all work within the certified chemical fume hood.
-
Place a tared weigh boat on an analytical balance inside the hood.
-
Carefully transfer the desired amount of the solid compound to the weigh boat, minimizing any dust creation.
-
Gently add the solid to the solvent in your reaction vessel.
-
Cap the vessel securely.
Step 3: Post-Operational Decontamination
-
Wipe down the work surface, balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated hazardous waste container.
-
Remove PPE in the correct order: first gloves, then goggles, then lab coat.
-
Wash hands thoroughly with soap and water.
Emergency and Disposal Procedures
5.1. Spill Management For a small spill (<1 gram) inside a fume hood:
-
Ensure the fume hood is operational.
-
Use an inert absorbent material, such as sand or vermiculite, to cover the spill.[4]
-
Carefully sweep the absorbed material into the designated hazardous waste container.
-
Decontaminate the area as described above.
5.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][9]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1][9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
5.3. Waste Disposal Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[4]
-
Collect all waste, including contaminated gloves, wipes, and absorbent material, in a compatible, sealed, and clearly labeled hazardous waste container.[4]
-
Store the container in a cool, dry, and well-ventilated secondary containment area away from incompatible materials like strong oxidizers.[4]
-
Contact your institution's Environmental Health & Safety (EHS) department for final disposal procedures, as regulations may vary.[4] Pyridine-based compounds are typically disposed of via incineration by a licensed professional waste disposal service.[1][10]
Visualized Safe Handling Workflow
The following diagram outlines the critical decision points and procedural flow for safely handling 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid.
Caption: Workflow for the safe handling of 5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid.
References
- Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
- Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
- PYRIDINE HYDROBROMIDE Safety Data Sheet. Sdfine.
- Pyridine, alkyl derivs. Safety Data Sheet. ECHEMI.
- 3-methylimidazo[1,5-a]pyridine-6-carboxylic acid Safety Data Sheet. Aaronchem.
- Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. National Center for Biotechnology Information (NCBI).
- Generic Compound Safety Data Sheet. MilliporeSigma.
- 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.
- Pyridine-2-Carboxylic Anhydride: A Technical Guide to Synthesis and Properties. Benchchem.
- 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Product Page. Sigma-Aldrich.
- 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Safety Information. MilliporeSigma.
- 4-Pyridinecarboxylic acid Safety Data Sheet. Merck.
- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid Safety Data Sheet. Fisher Scientific.
- 2-Pyridinecarboxylic acid Safety Data Sheet. Acros Organics.
- Personal Protective Equipment. US Environmental Protection Agency (EPA).
- Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Personal Protective Equipment and Chemistry. Chemical Safety Facts.
- Personal Protective Equipment. Organisation for the Prohibition of Chemical Weapons (OPCW).
- Imidazo(1,2-a)pyridine-6-carboxylic acid. PubChem, National Center for Biotechnology Information.
- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid Safety Data Sheet (Canada WHMIS 2015). Fisher Scientific.
- Imidazo[1,2-a]pyridine-7-carboxylic acid Safety Data Sheet. ChemScene LLC.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
